5'-O-DMT-2'-O-TBDMS-Bz-rC
Description
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Structure
2D Structure
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWVTIMEGOVNF-PKGPUZNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N3O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452400 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81256-87-3 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5'-O-DMT-2'-O-TBDMS-Bz-rC: A Key Building Block in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a crucial modified nucleoside for the chemical synthesis of RNA oligonucleotides. This document details its chemical properties, its central role in solid-phase phosphoramidite (B1245037) chemistry, and provides detailed experimental protocols for its use and subsequent deprotection.
Introduction: The Role of Protecting Groups in RNA Synthesis
The chemical synthesis of RNA is a complex, multi-step process that relies on the precise and controlled assembly of ribonucleoside building blocks. To achieve this, reactive functional groups on the nucleoside that are not involved in the desired coupling reaction must be temporarily masked with protecting groups. This compound is a derivative of cytidine (B196190) that has been strategically modified with three such protecting groups, each serving a specific purpose in the widely used phosphoramidite method of oligonucleotide synthesis.
The key protecting groups are:
-
5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl of the ribose sugar. Its removal at the beginning of each synthesis cycle exposes the 5'-hydroxyl for the subsequent coupling reaction.[1]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): This silyl (B83357) ether protects the 2'-hydroxyl group of the ribose. The 2'-hydroxyl is a key feature of RNA that distinguishes it from DNA, and its protection is essential to prevent unwanted side reactions and chain branching during synthesis.[2]
-
N-Benzoyl (Bz): This group protects the exocyclic amine of the cytosine base, preventing it from reacting during the phosphoramidite coupling steps.[3][4]
This strategic protection scheme allows for the highly efficient and sequential addition of ribonucleotides to a growing RNA chain on a solid support.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C43H49N3O8Si |
| Molecular Weight | 763.95 g/mol [5][6][7] |
| CAS Number | 81256-87-3[5][7] |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
| Storage Conditions | Powder: 4°C, sealed from moisture and light. In solvent: -20°C to -80°C.[5][6] |
The Workflow of Solid-Phase RNA Synthesis
The use of this compound is central to the cyclical process of solid-phase RNA synthesis. The following diagram illustrates the logical flow of this process.
Caption: Workflow of solid-phase RNA synthesis using protected phosphoramidites.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages involving this compound.
Solid-Phase RNA Synthesis Cycle
This cycle is typically performed on an automated DNA/RNA synthesizer. The protocol for a single coupling cycle is as follows:
1. Detritylation:
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure: The solid support-bound RNA chain is treated with the TCA solution to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.
-
Duration: 60-120 seconds.
2. Coupling:
-
Reagents:
-
This compound phosphoramidite solution (e.g., 0.1 M in acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl of the support-bound RNA chain. This forms a phosphite (B83602) triester linkage.
-
Duration: 5-10 minutes.[8] A longer coupling time is often required for RNA synthesis compared to DNA synthesis due to the steric hindrance of the 2'-O-TBDMS group.[9]
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents the formation of deletion mutations (n-1 shortmers) in the final product.[1]
-
Duration: 30-60 seconds.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.[1]
-
Duration: 30-60 seconds.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the fully protected RNA oligonucleotide is cleaved from the solid support and the protecting groups are removed in a multi-step process.
Step 1: Cleavage from Support and Removal of Phosphate and Base Protecting Groups
-
Reagent: A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v) is commonly used for "ultrafast" deprotection. Alternatively, a 3:1 mixture of concentrated ammonium hydroxide and ethanol (B145695) can be used for standard deprotection.[10]
-
Procedure: The solid support is transferred to a sealed vial containing the deprotection solution. The mixture is heated. This treatment cleaves the succinyl linker, releasing the oligonucleotide from the support. It also removes the β-cyanoethyl groups from the phosphate backbone and the benzoyl (Bz) group from the cytosine base.
-
Conditions:
Step 2: Removal of the 2'-O-TBDMS Protecting Group
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: The crude, deprotected oligonucleotide is dissolved in the TEA·3HF solution and heated. This fluoride-based reagent specifically cleaves the silyl ether bond of the TBDMS group.
-
Conditions: 65°C for 2.5 hours.[5]
The following diagram illustrates the deprotection logic.
Caption: Stepwise deprotection pathway for synthetic RNA.
Purification
Following deprotection, the crude RNA oligonucleotide is purified to remove failure sequences, salts, and residual protecting groups. High-Performance Liquid Chromatography (HPLC) is a common method for this.
-
Method: Anion-exchange or reverse-phase HPLC can be used. Reverse-phase HPLC is often preferred when the DMT group is left on the 5'-terminus during deprotection (DMT-on purification), as the lipophilic DMT group significantly increases the retention time of the full-length product, allowing for excellent separation from failure sequences that lack the DMT group.
-
Columns and Buffers:
-
Anion-Exchange: A column like the Dionex PA-200 with a sodium perchlorate (B79767) gradient at elevated temperatures (50-60°C) can be effective. The heat helps to denature any secondary structures in the RNA that might interfere with separation.[5]
-
Reverse-Phase: A C18 column is typically used.
-
Conclusion
This compound is a cornerstone of modern RNA synthesis. The strategic placement of the DMT, TBDMS, and benzoyl protecting groups allows for the controlled, directional synthesis of RNA oligonucleotides with high efficiency. A thorough understanding of the synthesis cycle and the subsequent deprotection protocols is essential for researchers and drug development professionals working to produce high-quality, synthetic RNA for a wide range of applications, from basic research to the development of RNA-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 4. agilent.com [agilent.com]
- 5. glenresearch.com [glenresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Cornerstone of RNA Synthesis: A Technical Guide to 5'-O-DMT-2'-O-TBDMS-Bz-rC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N4-benzoyl-cytidine (5'-O-DMT-2'-O-TBDMS-Bz-rC), a critical building block in the chemical synthesis of RNA. The strategic placement of its three distinct protecting groups—DMT, TBDMS, and Benzoyl—at the 5'-hydroxyl, 2'-hydroxyl, and N4-amino moieties, respectively, allows for the precise and controlled assembly of ribonucleic acid chains. This document details the molecule's structure, properties, a representative synthesis protocol, and the subsequent deprotection strategies essential for obtaining the final RNA oligonucleotide.
Chemical Structure and Physicochemical Properties
This compound is a modified cytidine (B196190) ribonucleoside designed for use in solid-phase phosphoramidite (B1245037) chemistry for RNA synthesis. The bulky dimethoxytrityl (DMT) group at the 5' position provides a handle for purification and is readily cleaved under acidic conditions to allow for chain elongation. The tert-butyldimethylsilyl (TBDMS) group at the 2' position is crucial for preventing unwanted side reactions and chain cleavage during synthesis and is selectively removed by fluoride (B91410) ions. The benzoyl (Bz) group protects the exocyclic amine of the cytidine base and is removed under basic conditions. This orthogonal protection strategy is fundamental to the successful synthesis of RNA oligonucleotides.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C43H49N3O8Si | [3][4] |
| Molecular Weight | 763.95 g/mol | [3][4] |
| CAS Number | 81256-87-3 | [4] |
| Appearance | White to off-white solid | N/A |
| Storage | Powder: 4°C, sealed, away from moisture and light. In solution: -80°C (6 months), -20°C (1 month) | [3][4] |
Synthesis of Protected Ribonucleosides
Representative Experimental Protocol: Selective 2'-O-Silylation
This protocol is adapted from a method for the synthesis of N4-acetyl-2'-O-TBDMS-5'-O-DMTr-cytidine and is presented here as a representative procedure for the N4-benzoyl analog.[5]
Materials:
-
N4-Benzoyl-5'-O-DMTr-Cytidine
-
Organocatalyst
-
N,N-diisopropylethylamine (DIPEA)
-
tert-butyldimethylsilyl chloride (TBDMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (B109758) and Methanol for chromatography
Procedure:
-
In a dried reaction vessel under an inert atmosphere, dissolve N4-Benzoyl-5'-O-DMTr-cytidine and the organocatalyst in anhydrous THF.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure this compound.
Table 2: Representative Characterization Data for the Analogous N4-Acetyl-2'-O-TBDMS-5'-O-DMTr-cytidine[5]
| Data Type | Observed Values |
| Yield | 95.5% |
| Selectivity (2':3') | 98.8:1.2 |
| ¹H NMR (acetone-d6, 125 MHz) | δ 170.3, 162.6, 162.2, 158.8(2C), 154.7, 144.7, 144.6, 135.8, 135.6, 130.1, 130.0, 128.2, 127.9, 126.9, 113.2, 95.4, 91.4, 86.7, 82.2, 68.8, 54.7, 25.4, 23.9, 17.9, -5.2, -5.5 |
| HRMS (DART-ESI+) | calcd. for C38H48N3O8Si: [M+H]⁺: 702.32052, found: 702.32190 |
Role in Solid-Phase RNA Synthesis
This compound, once converted to its 3'-phosphoramidite derivative, is a key monomer used in automated solid-phase RNA synthesis. The synthesis cycle involves the sequential addition of such protected ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support.[1]
References
- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-Bz-rC: Properties and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a crucial building block in the chemical synthesis of RNA. This document is intended to serve as a valuable resource for researchers and professionals involved in oligonucleotide-based therapeutics and diagnostics.
Core Chemical Properties
This compound, with the full chemical name N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine, is a modified cytidine (B196190) ribonucleoside. It is specifically designed for use in solid-phase phosphoramidite (B1245037) chemistry for the synthesis of RNA oligonucleotides. The strategic placement of three key protecting groups—a 5'-O-dimethoxytrityl (DMT) group, a 2'-O-tert-butyldimethylsilyl (TBDMS) group, and a benzoyl (Bz) group on the exocyclic amine of cytosine—allows for the controlled and sequential assembly of RNA chains.
The DMT group, being acid-labile, protects the 5'-hydroxyl function and is removed at the beginning of each coupling cycle in automated synthesis. The TBDMS group is a bulky silyl (B83357) ether that protects the 2'-hydroxyl group, preventing unwanted side reactions and isomerization during synthesis; it is typically removed post-synthesis using a fluoride (B91410) source. The benzoyl group protects the exocyclic amine of cytidine from reacting with the activated phosphoramidite monomers and is removed under basic conditions during the final deprotection step.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C43H49N3O8Si | [1][][3] |
| Molecular Weight | 763.95 g/mol | [1][][3] |
| CAS Number | 81256-87-3 | [1][][3] |
| Appearance | White to off-white foam or solid | |
| Purity | ≥98% (HPLC, 31P-NMR) | |
| Solubility | Soluble in acetonitrile, methylene (B1212753) dichloride, DMSO | |
| Storage Conditions | Store at -20°C, keep dry and protected from light. |
Experimental Protocols
The following sections detail the key experimental procedures involving this compound. These protocols are based on established methodologies for the synthesis and use of protected ribonucleosides in oligonucleotide synthesis.
Synthesis of this compound
The synthesis of this protected nucleoside involves a multi-step process starting from commercially available cytidine. A key step is the selective protection of the 2'-hydroxyl group. While specific conditions for the benzoyl-protected cytidine are not detailed in the search results, a general and highly effective method for the selective 2'-O-silylation of ribonucleosides has been described and is adaptable for this synthesis.
Materials:
-
N-Benzoyl-5'-O-DMT-cytidine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-diisopropylethylamine (DIPEA)
-
Organic catalyst (as described in relevant literature for selective 2'-O-silylation)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Protocol:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Benzoyl-5'-O-DMT-cytidine and the organic catalyst in anhydrous THF.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous THF to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound as a white foam.
Conversion to this compound-3'-O-phosphoramidite
To be used in an automated synthesizer, the protected nucleoside must be converted into a phosphoramidite.
Materials:
-
This compound
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-diisopropylethylamine (DIPEA)
Protocol:
-
Dissolve this compound in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Cool the mixture to 0°C and slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with methanol.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude phosphoramidite is typically purified by precipitation from a non-polar solvent like hexanes.
Solid-Phase RNA Synthesis
The synthesized phosphoramidite is used in an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps that are repeated for each nucleotide addition.
Steps:
-
Detritylation: The 5'-DMT group of the nucleotide attached to the solid support is removed using a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The this compound-3'-O-phosphoramidite is activated, usually with a tetrazole derivative, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
Deprotection of the Synthesized RNA
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Protocol:
-
Cleavage and Base Deprotection: The solid support is treated with a basic solution, such as a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), at an elevated temperature. This step cleaves the oligonucleotide from the support and removes the benzoyl protecting group from the cytidine bases.
-
2'-O-TBDMS Deprotection: The resulting solution is evaporated to dryness. The residue is then treated with a fluoride-containing reagent to remove the 2'-TBDMS groups. A common reagent for this step is triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). The reaction is typically carried out at an elevated temperature (e.g., 65°C) for several hours.
-
Desalting and Purification: The fully deprotected RNA is then desalted using techniques like ethanol (B145695) precipitation or size-exclusion chromatography. Final purification is often achieved by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizations
The following diagrams illustrate the key workflows involving this compound.
Caption: Experimental workflow for the synthesis and incorporation of this compound into RNA.
Caption: Orthogonal deprotection pathway for RNA synthesized using this compound.
References
The Role of the TBDMS Group in Oligonucleotide Synthesis: A Technical Guide
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of synthetic oligonucleotide chemistry, particularly in the assembly of ribonucleic acid (RNA). Its primary role is to serve as a robust and selectively removable protecting group for the 2'-hydroxyl function of ribonucleosides during solid-phase synthesis. This guide provides an in-depth examination of the TBDMS group's application, from the protection of nucleoside monomers to the final deprotection of the synthesized oligonucleotide, tailored for researchers, scientists, and professionals in drug development.
The Imperative for 2'-Hydroxyl Protection in RNA Synthesis
Unlike DNA, RNA possesses a hydroxyl group at the 2' position of the ribose sugar. This seemingly minor difference introduces significant synthetic challenges. The 2'-hydroxyl is a nucleophile that can interfere with the phosphoramidite (B1245037) coupling reactions central to oligonucleotide synthesis. More critically, under the basic conditions used for deprotection, it can attack the adjacent internucleotide phosphate (B84403) linkage, leading to rapid degradation of the RNA chain. Therefore, effective protection of the 2'-hydroxyl group is paramount for the successful chemical synthesis of RNA.
The ideal protecting group for this purpose must meet several criteria:
-
It must be introduced efficiently and selectively onto the 2'-hydroxyl of the ribonucleoside.
-
It must be stable throughout the entire solid-phase synthesis cycle, which involves multiple acidic and basic steps.
-
It must be removable under conditions that do not damage the newly synthesized oligonucleotide chain.
The TBDMS group, introduced by Corey in 1972, has been widely adopted in RNA synthesis because it effectively meets these requirements[1].
TBDMS in the Context of Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis relies on the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support. For RNA synthesis, these monomers are typically 5'-O-dimethoxytrityl (DMT), 2'-O-TBDMS protected ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites[2][3]. The bulky TBDMS group at the 2' position provides steric hindrance that prevents unwanted side reactions and ensures the fidelity of the 3' to 5' phosphodiester linkages.
The synthesis cycle, illustrated below, is an automated process involving four key steps for each nucleotide addition:
-
Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside.
-
Coupling: Activation of the incoming TBDMS-protected phosphoramidite monomer and its reaction with the free 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester.
This cycle is repeated until the desired RNA sequence is assembled.
The Deprotection Cascade: Releasing the Functional RNA
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups—from the nucleobases, the phosphate backbone, and the 2'-hydroxyls—must be removed. This is a multi-step process that must be performed with care to avoid degradation of the RNA.
The deprotection strategy is typically a two-stage process:
Stage 1: Base and Phosphate Deprotection. The solid support is first treated with a basic solution to cleave the oligonucleotide and remove the protecting groups from the exocyclic amines of the nucleobases (e.g., phenoxyacetyl, acetyl) and the cyanoethyl groups from the phosphates[3][4]. Common reagents for this step include mixtures of aqueous ammonia (B1221849) and ethanol (B145695) or, for faster deprotection, a mixture of aqueous ammonia and methylamine (B109427) (AMA)[4][5]. It is crucial that the TBDMS group remains intact during this stage to prevent chain cleavage.
Stage 2: 2'-O-TBDMS Group Removal. After the initial deprotection and purification, the TBDMS groups are removed using a fluoride-containing reagent. The silicon-fluorine bond is exceptionally strong, making fluoride (B91410) ions highly effective for cleaving silyl (B83357) ethers. The choice of fluoride reagent is critical for achieving high yields of pure RNA.
Comparative Analysis of TBDMS and Alternatives
While TBDMS is a widely used and reliable protecting group, it is not without its challenges. The primary alternative is the 2'-O-triisopropylsilyloxymethyl (TOM) group[6][7]. A comparison of their key features is essential for selecting the appropriate chemistry for a given application.
| Feature | TBDMS (tert-butyldimethylsilyl) | TOM (Triisopropylsilyloxymethyl) |
| Steric Hindrance | High, can sometimes lead to lower coupling efficiencies, especially for long oligos[7][8]. | Lower, due to the oxygen spacer, resulting in higher coupling efficiencies[7][8][9]. |
| 2' to 3' Migration | Can undergo migration under basic conditions, leading to 2'-5' linkages[6][7][8]. | Migration is prevented by the acetal (B89532) linkage[6][7][8]. |
| Deprotection | Requires a dedicated fluoride treatment step (e.g., TEA·3HF or TBAF). | Removed under similar basic conditions as base-labile groups, simplifying the workflow[7]. |
| Monomer Availability | Widely available from multiple suppliers in various forms[10]. | Availability may be more limited compared to TBDMS. |
| Compatibility | Compatible with a wide range of modified bases. | Fully compatible with TBDMS-protected minor bases[7][8]. |
The choice between TBDMS and TOM often depends on the specific requirements of the synthesis, such as the desired length of the oligonucleotide and the need for simplified deprotection protocols.
Experimental Protocols
Protocol 1: General Solid-Phase RNA Synthesis
This protocol assumes the use of a standard automated DNA/RNA synthesizer.
-
Monomer Preparation: Prepare 0.1 M solutions of 5'-DMT-2'-O-TBDMS-N-protected-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites in anhydrous acetonitrile (B52724).
-
Activator: Use a 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) in acetonitrile as the activator[4].
-
Synthesis Cycle:
-
Detritylation: 3% trichloroacetic acid in dichloromethane.
-
Coupling: A 3-minute coupling time is recommended when using BTT as the activator, and a 6-minute time for ETT[4].
-
Capping: Use standard capping reagents (e.g., Cap Mix A: acetic anhydride/lutidine/THF; Cap Mix B: N-methylimidazole/THF).
-
Oxidation: 0.02 M iodine in THF/water/pyridine.
-
-
Post-Synthesis: After the final cycle, keep the terminal 5'-DMT group on for subsequent cartridge purification ("DMT-on") or remove it on the synthesizer ("DMT-off"). Dry the solid support thoroughly under a stream of argon.
Protocol 2: Cleavage and Deprotection using AMA
This is an "UltraFast" deprotection method.
-
Cleavage & Base Deprotection:
-
Transfer the dried solid support to a sealed vial.
-
Add 1.5 mL of a 1:1 mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA).
-
Heat the sealed vial at 65°C for 10 minutes[4].
-
Cool the vial, then transfer the supernatant to a new tube. Rinse the support with RNase-free water and combine the liquids.
-
-
Evaporation: Evaporate the combined solution to dryness in a vacuum centrifuge.
Protocol 3: TBDMS Group Removal using TEA·3HF
This method is compatible with downstream DMT-on purification.
-
Re-dissolution: Re-dissolve the dried, partially deprotected oligonucleotide from the previous step in a suitable solvent.
-
Silyl Removal:
-
Add a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF)[3]. A common formulation is a 1.5:0.75:1 (v/v/v) mixture of TEA·3HF, N-methyl-2-pyrrolidinone (NMP), and triethylamine (TEA)[3].
-
Incubate at 65°C for 90 minutes.
-
-
Quenching & Precipitation: Quench the reaction and precipitate the oligonucleotide using an appropriate method, such as adding n-butanol.
-
Purification: Purify the final RNA product using methods like HPLC or cartridge purification (e.g., Glen-Pak)[4].
| Deprotection Step | Reagent | Typical Conditions | Reference |
| Cleavage & Base Deprotection | Ammonium Hydroxide / Ethanol (3:1) | 4-17 hours at room temperature | [3][4] |
| AMA (Ammonia/Methylamine) | 10 minutes at 65°C | [4][5] | |
| 2'-O-TBDMS Removal | Tetrabutylammonium Fluoride (TBAF) | 1 M in THF, room temperature, up to 24 hours | [5][11] |
| Triethylamine Trihydrofluoride (TEA·3HF) | 1.5 M in NMP/TEA, 65°C, 90 minutes | [3] |
Conclusion
The TBDMS group has been a workhorse in the field of chemical RNA synthesis for decades. Its stability during the synthesis cycle and its selective removal via fluoride-based reagents have enabled the routine production of high-quality RNA oligonucleotides for a vast range of research and therapeutic applications. While newer protecting groups like TOM offer advantages in terms of coupling efficiency and simplified deprotection, the widespread availability, extensive characterization, and proven reliability of TBDMS-based chemistry ensure its continued importance in the field. A thorough understanding of its application, from monomer protection to the nuances of the final deprotection steps, is crucial for any scientist involved in the synthesis of RNA.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. atdbio.com [atdbio.com]
- 7. glenresearch.com [glenresearch.com]
- 8. massbio.org [massbio.org]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Benzoyl Protection of Cytidine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purpose, application, and methodology behind the use of the benzoyl (Bz) group for the protection of cytidine's exocyclic amine. It is intended for professionals engaged in nucleic acid research, medicinal chemistry, and the development of novel therapeutics.
Core Principles of Cytidine (B196190) Protection
In the complex landscape of chemical synthesis, particularly in the construction of oligonucleotides and nucleoside analogs, protecting groups are indispensable tools. Cytidine, a fundamental pyrimidine (B1678525) nucleoside, possesses several reactive sites: the exocyclic amine (N4) on the cytosine base and the hydroxyl groups (2', 3', and 5') on the ribose or deoxyribose sugar moiety. To achieve regioselectivity and prevent unwanted side reactions during synthesis, these sites must be temporarily masked.
The primary purpose of protecting the N4 exocyclic amine of cytidine is to prevent its participation in reactions intended for the hydroxyl groups of the sugar. The benzoyl group is a robust and widely used protecting group for this purpose, effectively rendering the N4 amine inert to the conditions of phosphorylation, coupling, and other modifications required during synthesis.
The Role of Benzoyl Protection in Synthesis
The introduction of a benzoyl group at the N4 position of cytidine serves several critical functions:
-
Prevention of Side Reactions: During oligonucleotide synthesis, the key reaction is the formation of a phosphodiester bond between the 5'-hydroxyl of one nucleoside and the 3'-phosphoramidite of the next. The unprotected N4 amine is nucleophilic and can react with the activated phosphoramidite (B1245037), leading to branched, undesired oligonucleotide chains[1]. Benzoyl protection effectively blocks this reactivity.
-
Enhanced Stability and Handling: Benzoylation increases the lipophilicity of the cytidine molecule, which can improve its solubility in the organic solvents commonly used in solid-phase synthesis. The resulting N4-benzoylcytidine derivatives are often stable, crystalline solids, which facilitates their purification and handling.[2]
-
Directing Further Modifications: By protecting the N4 amine, subsequent reactions can be directed specifically to the hydroxyl groups of the sugar. This is crucial for the introduction of other protecting groups like the 4,4'-dimethoxytrityl (DMT) group at the 5'-position, which is essential for solid-phase synthesis.[3][4]
Applications in Research and Drug Development
N4-benzoyl protected cytidine is a versatile building block with broad applications:
-
Oligonucleotide Synthesis: It is a standard reagent in the automated solid-phase synthesis of DNA and RNA, where it is used in the form of a phosphoramidite building block.[3][5] These synthetic oligonucleotides are fundamental tools in molecular biology and are increasingly used as therapeutic agents, such as antisense oligonucleotides and siRNAs.[3]
-
Synthesis of Nucleoside Analogs: The compound serves as a key intermediate in the creation of modified nucleosides with potential therapeutic properties. These analogs are explored for their antiviral and anticancer activities.[2][6][7] Benzoylation can enhance the binding affinity of these analogs to their biological targets.[2]
-
Biochemical Assays and Genetic Engineering: N4-benzoylcytidine is used in assays to study enzymes involved in nucleic acid metabolism.[8] It also finds application in gene editing technologies, facilitating the development of precision medicine.[8]
Quantitative Data and Properties
The following table summarizes key quantitative data for N4-benzoylcytidine and a common derivative.
| Property | N4-Benzoylcytidine | N4-Benzoyl-2'-deoxycytidine |
| CAS Number | 13089-48-0[8][9] | 4836-13-9[6] |
| Molecular Formula | C₁₆H₁₇N₃O₆[8][9] | C₁₆H₁₇N₃O₅[6] |
| Molecular Weight | 347.32 g/mol [8][10] | 331.3 g/mol [6] |
| Appearance | White to off-white powder[8] | Solid[6] |
| Purity | ≥98% to ≥99%[8][9] | ≥98%[6] |
| Solubility | Soluble in DMSO, 1N NaOH, Methanol[9][11] | Soluble in DMSO, Methanol[6] |
| Storage Conditions | -20°C to -15°C[8][9] | -20°C[6] |
| Stability | ≥ 4 years at -20°C[6][9] | ≥ 4 years at -20°C[6] |
Experimental Protocols
Protocol for Synthesis of N4-Benzoylcytidine
This protocol is a representative method for the selective N4-benzoylation of cytidine.
Materials:
-
Cytidine
-
Benzoic anhydride (B1165640) or Benzoyl chloride[12][13]
-
Pyridine (B92270) (as solvent and base) or Triethylamine/DMAP[13]
-
Methanol
-
Chlorotrimethylsilane (B32843) (for transient protection method)
Procedure (Transient Protection Method):
-
Co-evaporate cytidine with anhydrous pyridine to remove residual water.
-
Dissolve the dried cytidine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add chlorotrimethylsilane dropwise to transiently protect the hydroxyl groups. Stir for 1-2 hours at 0°C.
-
Slowly add benzoyl chloride to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates completion.
-
Quench the reaction by adding cold water or aqueous sodium bicarbonate.
-
Add aqueous ammonia (B1221849) to remove the silyl (B83357) protecting groups.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by silica (B1680970) gel column chromatography or recrystallization to obtain pure N4-benzoylcytidine.[14]
Protocol for Deprotection of N4-Benzoyl Group
Removal of the benzoyl group is the final step after the completion of oligonucleotide synthesis or modification.
Materials:
-
Benzoyl-protected oligonucleotide or nucleoside
-
Aqueous ammonia (e.g., 28-30% NH₄OH) or aqueous methylamine[5][15]
-
Ethanol
Procedure:
-
Treat the benzoyl-protected compound (e.g., on a solid support) with a solution of aqueous ammonia/ethanol or aqueous methylamine (B109427).
-
Heat the mixture in a sealed vial at a specified temperature (e.g., 55°C) for several hours (typically 8-16 hours). The exact time and temperature depend on the stability of the target molecule.
-
After cooling, evaporate the solution to dryness to remove the ammonia/methylamine.
-
The deprotected product can then be purified, typically by HPLC or PAGE.
Note: The use of aqueous methylamine can sometimes lead to a side reaction where the benzoyl group is replaced by a methylamino group (transamination).[16][17] Using N4-acetylcytidine can circumvent this issue when methylamine deprotection is required.[16]
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow and key processes involving benzoyl-protected cytidine.
Caption: General strategy for using benzoyl protection in cytidine chemistry.
Caption: Experimental workflow for the synthesis of N4-benzoylcytidine.
Caption: Role of benzoyl-cytidine in the solid-phase oligonucleotide synthesis cycle.
Conclusion
The benzoyl protection of cytidine's exocyclic amine is a cornerstone of modern nucleic acid chemistry. It provides the necessary stability and selectivity to enable the precise, stepwise construction of complex biomolecules like DNA, RNA, and their therapeutic analogs. While alternative protecting groups exist for specific applications requiring milder deprotection conditions, the reliability and effectiveness of the benzoyl group have established N4-benzoylcytidine as an essential reagent for researchers and drug developers in the fields of biotechnology and medicinal chemistry.[3][5][8]
References
- 1. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 2. Buy N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. caymanchem.com [caymanchem.com]
- 10. N4-Benzoylcytidine 99 13089-48-0 [sigmaaldrich.com]
- 11. N4-Benzoylcytidine CAS#: 13089-48-0 [m.chemicalbook.com]
- 12. N4-Benzoylcytidine synthesis - chemicalbook [chemicalbook.com]
- 13. CN105541728A - Preparation method for N4-benzoylcytosine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-Bz-rC Phosphoramidite Chemistry in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry, application, and technical considerations for utilizing 5'-O-DMT-2'-O-TBDMS-Bz-rC phosphoramidite (B1245037) in the solid-phase synthesis of RNA oligonucleotides. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Introduction to this compound Phosphoramidite
This compound phosphoramidite is a crucial building block in the chemical synthesis of RNA. Each component of this molecule is strategically chosen to facilitate the controlled, stepwise addition of cytidine (B196190) ribonucleotides onto a growing RNA chain in an automated synthesizer.
-
5'-O-Dimethoxytrityl (DMT): This acid-labile protecting group is attached to the 5'-hydroxyl of the ribose sugar. Its primary function is to prevent self-polymerization and to allow for the monitoring of coupling efficiency through the quantification of the released trityl cation, which is brightly colored.
-
2'-O-tert-Butyldimethylsilyl (TBDMS): The TBDMS group protects the 2'-hydroxyl of the ribose. This bulky silyl (B83357) ether is stable to the conditions of the synthesis cycle but can be selectively removed at the end of the synthesis using a fluoride (B91410) source. Its presence is critical to prevent isomerization and branching at the 2'-position during the phosphoramidite coupling reaction.
-
N4-Benzoyl (Bz): The exocyclic amine of the cytosine base is protected by a benzoyl group. This protection prevents unwanted side reactions at the nucleobase during the synthesis cycle. The Bz group is typically removed during the final deprotection step.
-
3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite: This reactive group at the 3'-position is activated during the coupling step to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.
The Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides using this compound phosphoramidite is a cyclical process performed on a solid support, typically controlled pore glass (CPG). Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Step 1: Detritylation
The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The released dimethoxytrityl cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of the previous coupling step.
Step 2: Coupling
In the coupling step, the this compound phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[1] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite triester linkage. Achieving high coupling efficiency (ideally >99%) at this stage is critical for the synthesis of high-purity, full-length RNA oligonucleotides.[]
Step 3: Capping
To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are blocked in the capping step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester. This is commonly done using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Data Presentation: Performance Metrics
The success of RNA synthesis is evaluated by several key performance indicators, including coupling efficiency, final yield, and purity of the oligonucleotide.
Coupling Efficiency
The stepwise coupling efficiency is a critical factor determining the overall yield of the full-length product. Even a small decrease in coupling efficiency can significantly reduce the yield of longer oligonucleotides.
| Activator | Typical Concentration | Typical Coupling Time | Average Stepwise Coupling Efficiency (%) |
| 1H-Tetrazole | 0.45 M | 10-15 minutes | 96.4 - 98.0[3] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 6 minutes | ~97 - 100[4][5] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | 3 minutes | >99 |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 10 minutes | >98.3[6] |
Note: Coupling times and efficiencies can vary depending on the synthesizer, scale, and specific sequence.
Yield and Purity of Synthetic RNA
The final yield and purity of the synthesized RNA are dependent on the overall efficiency of the synthesis and the effectiveness of the deprotection and purification steps.
| Purification Method | Typical Purity (%) | Typical Yield (%) |
| Desalting (e.g., Gel Filtration) | 50 - 80 | 70 - 90 |
| Cartridge Purification (e.g., RP) | 80 - 95 | 40 - 60 |
| HPLC (RP or IEX) | >95 - >99[7] | 30 - >56[4][7] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95 - 99 | 10 - 30 |
Note: Yields are highly dependent on the length and sequence of the oligonucleotide.
Experimental Protocols
Solid-Phase RNA Synthesis
Materials:
-
This compound phosphoramidite and other required RNA phosphoramidites (A, G, U)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M ETT in acetonitrile)
-
Capping solution A (acetic anhydride/pyridine/THF) and B (16% N-methylimidazole in THF)
-
Oxidizing solution (0.02 M iodine in THF/pyridine/water)
-
Deblocking solution (3% TCA or DCA in dichloromethane)
-
Automated DNA/RNA synthesizer
Procedure:
-
Prepare solutions of each phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile).
-
Install the reagent bottles and the synthesis column on the automated synthesizer.
-
Program the synthesizer with the desired RNA sequence and synthesis protocol, specifying the appropriate coupling times for the chosen activator (e.g., 6 minutes for ETT).[1]
-
Initiate the synthesis. The synthesizer will automatically perform the four-step cycle for each nucleotide addition.
-
Upon completion of the synthesis, the column containing the support-bound, fully protected RNA is removed from the synthesizer and dried.
Cleavage and Deprotection
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) or other deprotection reagents
-
Anhydrous triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) or triethylamine
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add AMA solution and incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the benzoyl (Bz) and other base-protecting groups.
-
Cool the vial, centrifuge, and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-O-TBDMS Deprotection:
Purification by HPLC
Materials:
-
Reversed-phase (RP) or Ion-exchange (IEX) HPLC column
-
HPLC system with UV detector
-
Mobile phase A (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water)
-
Mobile phase B (e.g., 0.1 M TEAA in acetonitrile/water)
Procedure:
-
Dissolve the deprotected RNA sample in mobile phase A.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a gradient of mobile phase B.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the full-length product.
-
Desalt the collected fractions and lyophilize to obtain the purified RNA. A purity of >99% with a yield of >56% can be achieved with this method.[7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Inactive phosphoramidite or activator- Moisture in reagents or lines- Suboptimal coupling time | - Use fresh, high-quality reagents- Ensure anhydrous conditions- Optimize coupling time for the specific activator and sequence |
| Low Final Yield | - Low overall coupling efficiency- Incomplete deprotection- Loss during purification | - Troubleshoot synthesis steps- Ensure complete deprotection by optimizing time and temperature- Optimize purification protocol to minimize sample loss |
| Impure Final Product | - Low coupling efficiency leading to truncated sequences- Incomplete capping- Side reactions during synthesis or deprotection | - Optimize coupling and capping steps- Use milder deprotection conditions if necessary- Optimize HPLC purification gradient for better separation |
Conclusion
The use of this compound phosphoramidite is a cornerstone of modern solid-phase RNA synthesis. A thorough understanding of the underlying chemistry, adherence to optimized protocols, and careful monitoring of key performance indicators are essential for the successful synthesis of high-quality RNA oligonucleotides for research, diagnostic, and therapeutic applications. This guide provides a foundational understanding and practical protocols to aid scientists in achieving their RNA synthesis goals.
References
- 1. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 3. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
Technical Guide: 5'-O-DMT-2'-O-TBDMS-Bz-rC
CAS Number: 81256-87-3
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, application, and technical specifications of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a crucial building block in the chemical synthesis of modified RNA.
Compound Overview
This compound is a chemically modified ribonucleoside, specifically a cytidine (B196190) derivative, designed for use in solid-phase oligonucleotide synthesis.[1][2][3] The strategic placement of protecting groups on the ribose sugar and the nucleobase ensures the specific and controlled formation of phosphodiester bonds during the automated synthesis of RNA strands. This protected nucleoside is a key component for researchers aiming to introduce site-specific modifications into RNA molecules for various applications, including therapeutics (e.g., antisense oligonucleotides, siRNA), diagnostics, and fundamental biological research.
The key protecting groups are:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its removal at the beginning of each coupling cycle allows for the stepwise addition of the next nucleotide.
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether group that protects the 2'-hydroxyl group, preventing unwanted side reactions and isomerization during synthesis. It is typically removed post-synthesis using a fluoride-based reagent.
-
N4-Benzoyl (Bz): Protects the exocyclic amine of the cytidine base, preventing side reactions during the phosphoramidite (B1245037) coupling chemistry.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 81256-87-3 | [4] |
| Molecular Formula | C43H49N3O8Si | [4] |
| Molecular Weight | 763.95 g/mol | [1][4] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (typical) | [4] |
| Solubility | Soluble in DMSO, acetonitrile, and other organic solvents used in oligonucleotide synthesis. | [4] |
| Storage | Recommended storage at -20°C for long-term stability.[1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from cytidine. The following is a generalized protocol adapted from the synthesis of analogous protected ribonucleosides.
Experimental Protocol: Synthesis
Step 1: 5'-O-DMT Protection
-
Cytidine is reacted with dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine (B92270), to selectively protect the 5'-hydroxyl group.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The product, 5'-O-DMT-cytidine, is purified by column chromatography.
Step 2: N4-Benzoyl Protection
-
5'-O-DMT-cytidine is treated with benzoyl chloride in the presence of a base to protect the exocyclic amine of the cytosine base.
-
The reaction progress is monitored by TLC.
-
The resulting 5'-O-DMT-N4-benzoyl-cytidine is purified.
Step 3: 2'-O-TBDMS Protection
-
The di-protected nucleoside is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst, such as silver nitrate (B79036) or imidazole, in an appropriate solvent like pyridine or DMF. This step selectively protects the 2'-hydroxyl group.
-
The reaction is carefully controlled to minimize the formation of the 3'-O-TBDMS isomer.
-
The final product, this compound, is purified by silica (B1680970) gel column chromatography.
Step 4: Phosphitylation (to create the phosphoramidite)
-
For use in automated synthesis, the purified nucleoside is converted to its 3'-phosphoramidite derivative.
-
This involves reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
The resulting phosphoramidite is then ready for use in the oligonucleotide synthesizer.
Application in Automated Oligonucleotide Synthesis
This compound, in its phosphoramidite form, is a standard reagent for the solid-phase synthesis of RNA. The synthesis cycle on an automated synthesizer follows a series of well-defined steps.
Experimental Workflow: Solid-Phase RNA Synthesis
Caption: Automated solid-phase RNA synthesis cycle.
Key Experimental Steps in Detail
-
Coupling: The phosphoramidite of this compound is activated by a weak acid, such as tetrazole or a derivative, and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. High coupling efficiencies, typically >99%, are crucial for the synthesis of long RNA strands.[5]
-
Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed. The benzoyl (Bz) group on the cytidine base is typically removed under basic conditions, often using aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[6][7][8] The TBDMS group is subsequently removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.[9]
-
Purification: The final RNA product is typically purified using high-performance liquid chromatography (HPLC), often with ion-pair reversed-phase or anion-exchange methods, to separate the full-length product from shorter, failed sequences.[5][10][11][12]
Signaling Pathways and Biological Relevance
The incorporation of modified nucleosides like N4-benzoyl-cytidine (after deprotection to cytidine) into RNA can have significant biological implications. While the benzoyl group itself is removed post-synthesis, the ability to site-specifically introduce cytidine analogues allows for the study of RNA structure, function, and its role in various cellular signaling pathways.
The modification of cytidine to N4-acetylcytidine (ac4C), a structurally related modification, has been shown to play a role in:
-
mRNA stability and translation efficiency: ac4C modification can influence how an mRNA is translated into a protein.[13][14]
-
Stress response: The presence of ac4C on mRNA can direct these molecules to stress granules under conditions of cellular stress.[14]
-
Gene regulation: As a post-transcriptional modification, ac4C is part of the "epitranscriptomic" landscape that regulates gene expression.[13]
By synthesizing RNA with specific modifications using building blocks like this compound, researchers can investigate the impact of these modifications on RNA-protein interactions, enzymatic activity of ribozymes, and the overall regulation of gene expression pathways.
Caption: Logical flow from synthesis to biological impact.
Conclusion
This compound is an indispensable tool for the chemical synthesis of modified RNA. Its well-defined protecting group strategy allows for the precise and efficient incorporation of cytidine analogues into oligonucleotides. This capability is fundamental for advancing our understanding of RNA biology, developing novel RNA-based therapeutics, and creating advanced diagnostic tools. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5'-DMT-2'-OMe-A(Bz)-3'-PS-Phosphoramidite (RNOP-0175) - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. US20200270295A1 - N4-modified cytidine nucleotides and their use - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. agilent.com [agilent.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. atdbio.com [atdbio.com]
- 10. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. waters.com [waters.com]
- 13. Emerging role of N4-acetylcytidine modification of RNA in gene regulation and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules | EMBO Reports [link.springer.com]
An In-depth Technical Guide to the Storage and Handling of 5'-O-DMT-2'-O-TBDMS-Bz-rC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a critical protected nucleoside phosphoramidite (B1245037) used in the chemical synthesis of RNA. Adherence to these guidelines is crucial for ensuring the stability and reactivity of the compound, obtaining reliable experimental results, and maintaining a safe laboratory environment.
Compound Information and Properties
This compound (N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine) is a key building block in the solid-phase synthesis of oligonucleotides. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl, and the benzoyl (Bz) group protects the exocyclic amine of cytidine. This strategic protection allows for the controlled, sequential addition of nucleotides to a growing RNA chain.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 81256-87-3 |
| Molecular Formula | C43H49N3O8Si |
| Molecular Weight | 763.95 g/mol |
| Appearance | White to off-white solid/powder |
| Purity | Typically ≥98% |
Storage and Stability
Proper storage is paramount to prevent the degradation of this compound. The compound is sensitive to moisture, light, and elevated temperatures.
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Conditions |
| Solid (Powder) | -20°C[1] | Up to 2 years[1] | Sealed container, away from moisture and light.[2][3][4] |
| 4°C[2][4] | Short-term | Sealed container, away from moisture and light.[2][4] | |
| In DMSO Solution | -80°C | Up to 6 months[3][4] | Sealed container, away from moisture and light.[3][4] |
| -20°C | Up to 1 month[3][4] | Sealed container, away from moisture and light.[3][4] | |
| 4°C | Up to 2 weeks[1] | Sealed container. |
Safety and Handling Precautions
Table 3: Hazard Information and Personal Protective Equipment (PPE)
| Hazard Category | GHS Hazard Statements | Recommended PPE |
| Acute Toxicity, Oral | H302: Harmful if swallowed[5][6] | Lab coat, safety glasses with side shields, nitrile gloves |
| Skin Corrosion/Irritation | H315: Causes skin irritation[5] | Lab coat, safety glasses with side shields, nitrile gloves |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[5] | Lab coat, safety glasses with side shields, nitrile gloves |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[5] | Lab coat, safety glasses with side shields, nitrile gloves, use in a well-ventilated area or fume hood |
Emergency Procedures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and plenty of water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Experimental Protocols
The primary application of this compound is in automated solid-phase RNA synthesis. The following protocols provide a general framework for its use.
Preparation of Stock Solutions
Materials:
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), weigh the required amount of this compound into a sterile, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[2][4]
-
Seal the vial and vortex thoroughly.
-
If the compound is not fully dissolved, use an ultrasonic bath to aid dissolution.[2][4]
-
Once dissolved, store the stock solution at -80°C for long-term storage or -20°C for short-term storage.[3][4]
Automated Solid-Phase RNA Synthesis
This protocol outlines the key steps in a standard automated RNA synthesis cycle using 2'-O-TBDMS protected phosphoramidites.
Materials:
-
This compound solution in anhydrous acetonitrile (B52724)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Detritylation solution (e.g., trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT))[7]
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Anhydrous acetonitrile for washing
-
Automated DNA/RNA synthesizer
Procedure (per synthesis cycle):
-
Detritylation: The DMT group is removed from the 5'-hydroxyl of the nucleoside bound to the solid support using the detritylation solution. This exposes the hydroxyl group for the next coupling reaction.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and then reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain. A coupling time of approximately 3-6 minutes is typically used.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutations.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Washing: The solid support is washed with anhydrous acetonitrile between each step to remove excess reagents and by-products.
-
This cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
Materials:
-
Ammonium (B1175870) hydroxide (B78521)/methylamine (AMA) solution or ethanolic ammonium hydroxide
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with AMA at 65°C for approximately 10-15 minutes or with ethanolic ammonium hydroxide at room temperature for 4-17 hours.[7] This cleaves the oligonucleotide from the solid support and removes the benzoyl and cyanoethyl protecting groups.
-
2'-O-TBDMS Deprotection: The TBDMS groups are removed by treating the oligonucleotide with TEA·3HF in DMF or DMSO at 65°C for about 2.5 hours.[7]
-
Quenching and Purification: The reaction is quenched, and the crude RNA is purified using methods such as HPLC or gel electrophoresis.
Visualizations
The following diagrams illustrate key workflows and relationships for the handling and use of this compound.
Caption: General Handling and Preparation Workflow
Caption: Automated Oligonucleotide Synthesis Cycle
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 5'-O-DMT-2'-O-TBDMS-Ac-rC | 121058-85-3 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. glenresearch.com [glenresearch.com]
Methodological & Application
Application Notes and Protocols for 5'-O-DMT-2'-O-TBDMS-Bz-rC in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a protected cytidine (B196190) phosphoramidite (B1245037), in the solid-phase synthesis of RNA oligonucleotides. This document outlines the underlying chemistry, experimental procedures, and expected outcomes, offering a comprehensive guide for laboratory applications.
Introduction
This compound is a crucial building block for the chemical synthesis of RNA. Its structure incorporates three key protecting groups that enable the controlled, stepwise assembly of an RNA strand on a solid support.
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its removal is the first step in each synthesis cycle, allowing for the addition of the next nucleotide.
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether that protects the 2'-hydroxyl group of the ribose sugar. This group is stable to the conditions of the synthesis cycle and is removed in a final deprotection step.
-
N⁴-Benzoyl (Bz): Protects the exocyclic amine of the cytosine base, preventing unwanted side reactions during synthesis.
-
3'-O-(β-Cyanoethyl)-N,N-diisopropylphosphoramidite: The reactive group that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.
The use of 2'-O-TBDMS chemistry is a well-established and robust method for RNA synthesis.[1][2][3][4]
Storage and Handling
Proper storage and handling of this compound are critical to maintain its integrity and ensure high coupling efficiencies.
| Parameter | Recommendation |
| Storage Temperature | -20°C to -80°C[5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). |
| Handling | Avoid exposure to moisture and light.[5][6][7] Allow the vial to warm to room temperature before opening to prevent condensation. |
| Solution Stability | Solutions of the phosphoramidite are unstable and should be freshly prepared for each synthesis run.[8] |
Experimental Protocol: Solid-Phase RNA Synthesis
The synthesis of RNA oligonucleotides using this compound follows a cyclical four-step process for each nucleotide addition: detritylation, coupling, capping, and oxidation.[4]
Reagents and Materials
-
This compound phosphoramidite
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole or 0.25 M 5-benzylmercapto-1H-tetrazole in acetonitrile)[9][10]
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Cleavage and deprotection solutions (see section 3.3)
-
Solid support (e.g., controlled pore glass with the initial nucleoside attached)
-
Automated DNA/RNA synthesizer
Synthesis Cycle
The following is a generalized protocol for an automated synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the desired scale.
Step 1: Detritylation
-
Purpose: Removal of the 5'-DMT group to expose the 5'-hydroxyl for the next coupling reaction.
-
Procedure: The solid support is treated with the deblocking solution. The orange color of the cleaved trityl cation can be monitored to assess synthesis efficiency.
Step 2: Coupling
-
Purpose: Formation of the phosphite triester linkage between the 5'-hydroxyl of the growing chain and the incoming phosphoramidite.
-
Procedure: The this compound phosphoramidite and the activator solution are simultaneously delivered to the synthesis column.
-
Coupling Time: 3-5 minutes.[9][10] Longer coupling times may be required for sterically hindered phosphoramidites.
Step 3: Capping
-
Purpose: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[4]
-
Procedure: The solid support is treated with the capping solution.
Step 4: Oxidation
-
Purpose: Conversion of the unstable phosphite triester to a more stable phosphotriester.
-
Procedure: The solid support is treated with the oxidizing solution.
This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.
Post-Synthesis Cleavage and Deprotection
A two-step deprotection process is required to obtain the final RNA oligonucleotide.
Step 1: Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups
-
Reagent: A mixture of concentrated aqueous ammonia (B1221849) and 8 M ethanolic methylamine (B109427) (1:1, v/v).[2]
-
Procedure: The solid support is incubated in the cleavage solution at room temperature for the specified time. This cleaves the succinyl linkage to the support and removes the benzoyl and cyanoethyl protecting groups.
Step 2: Removal of 2'-O-TBDMS Protecting Groups
-
Procedure: The oligonucleotide solution from the previous step is dried and then treated with TEA·3HF. This step should be performed carefully, following established safety protocols for handling fluoride (B91410) reagents.
Purification and Analysis
The final RNA product is typically purified by high-performance liquid chromatography (HPLC), either by anion-exchange or reversed-phase methods, to isolate the full-length product from shorter, failed sequences.[1][2]
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the use of 2'-O-TBDMS protected phosphoramidites in RNA synthesis.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >97%[11][12] | Can reach >99% with optimized activators and coupling times.[9] |
| Purity (Crude Product) | Variable | Dependent on the length and sequence of the oligonucleotide. |
| Final Yield | Variable | Dependent on synthesis scale, sequence, and purification method. |
Diagrams
Solid-Phase RNA Synthesis Workflow
References
- 1. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
Application Notes and Protocols for 5'-O-DMT-2'-O-TBDMS-Bz-rC in Automated RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5'-O-DMT-2'-O-TBDMS-N⁴-benzoyl-cytidine (5'-O-DMT-2'-O-TBDMS-Bz-rC) phosphoramidite (B1245037) in automated solid-phase RNA synthesis. This document outlines the fundamental principles, detailed protocols for synthesis and deprotection, and expected outcomes, offering valuable insights for researchers engaged in the development of RNA-based therapeutics and diagnostics.
Introduction to 2'-O-TBDMS Chemistry in RNA Synthesis
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. The phosphoramidite method, adapted for RNA, relies on a cyclical four-step process to assemble the desired sequence on a solid support.[1] A key challenge in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected during synthesis to prevent unwanted side reactions and chain degradation.
The tert-butyldimethylsilyl (TBDMS) group is a widely used and well-established protecting group for the 2'-hydroxyl position due to its stability throughout the synthesis cycles and its clean removal during the final deprotection steps.[2][3][4] The 5'-hydroxyl is protected by an acid-labile dimethoxytrityl (DMT) group, while the exocyclic amine of cytidine (B196190) is protected by a base-labile benzoyl (Bz) group.[5][6]
The subject of these notes, this compound, is a key building block for the incorporation of cytidine residues in a growing RNA chain. Its structure and the strategic placement of these protecting groups enable efficient and high-fidelity automated RNA synthesis.
The Automated RNA Synthesis Cycle
The synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites follows a four-step cycle for each nucleotide addition.[1] This cycle is repeated until the full-length RNA sequence is assembled.
Figure 1: The four-step cycle of automated solid-phase RNA synthesis.
The four key steps in each cycle are:
-
Detritylation: The acid-labile 5'-DMT group is removed from the support-bound nucleoside (or the growing oligonucleotide chain), exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1]
-
Coupling: The this compound phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations (n-1 sequences) in the final product.[1]
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester using an oxidizing agent.[1]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier Recommendation | Purity/Grade |
| This compound Phosphoramidite | Reputable supplier | ≥98% (HPLC, ³¹P-NMR) |
| Acetonitrile (B52724) (Anhydrous) | Standard chemical supplier | <30 ppm H₂O |
| Activator Solution (e.g., ETT, BTT) | Oligonucleotide synthesis vendor | 0.25 M solution in Acetonitrile |
| Capping Reagents (Cap A and Cap B) | Oligonucleotide synthesis vendor | Standard for RNA synthesis |
| Oxidizer Solution (Iodine in THF/Water/Pyridine) | Oligonucleotide synthesis vendor | Standard for RNA synthesis |
| Deblocking Reagent (Dichloroacetic acid in DCM) | Oligonucleotide synthesis vendor | 3% (v/v) |
| Cleavage and Deprotection Reagents | See Deprotection Protocol | Various |
| Solid Support (CPG or Polystyrene) | Oligonucleotide synthesis vendor | Pre-loaded with desired first nucleoside |
Automated RNA Synthesis Protocol
This protocol is a general guideline for use on an automated DNA/RNA synthesizer. Parameters may need to be optimized based on the specific instrument and the desired RNA sequence.
-
Preparation:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Install the phosphoramidite and other reagent bottles on the synthesizer.
-
Program the desired RNA sequence into the synthesizer software.
-
-
Synthesis Cycle Parameters:
| Step | Reagent | Typical Wait Time |
| Detritylation | 3% DCA in Dichloromethane | 60-90 seconds |
| Coupling | Phosphoramidite + Activator | 3-12 minutes |
| Capping | Capping Reagents A and B | 30-45 seconds |
| Oxidation | Iodine Solution | 45-60 seconds |
Note on Coupling Time: The sterically bulky 2'-O-TBDMS group can hinder coupling efficiency compared to DNA synthesis.[7] Therefore, longer coupling times are generally required. The use of a more potent activator, such as 5-benzylthio-1H-tetrazole (BTT), can often reduce the required coupling time compared to 5-ethylthio-1H-tetrazole (ETT).[8]
| Activator | Recommended Coupling Time |
| ETT (0.25M) | 6 minutes |
| BTT (0.25M) | 3 minutes |
-
Post-Synthesis:
-
Upon completion of the synthesis, the solid support containing the fully protected, support-bound RNA is expelled from the column.
-
Thoroughly dry the support using a stream of argon or nitrogen gas.
-
Deprotection Protocol
A two-step deprotection process is required to remove the protecting groups from the nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyl positions.
Figure 2: Workflow for the deprotection of synthetic RNA.
Step 1: Cleavage and Base/Phosphate Deprotection
This initial step removes the cyanoethyl groups from the phosphate backbone, the benzoyl group from cytosine, and cleaves the RNA from the solid support.[3]
-
Reagent: A 1:1 mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA).
-
Procedure:
-
Transfer the dried solid support to a screw-cap vial.
-
Add 1.0 mL of AMA solution.
-
Incubate the vial at 65°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the RNA to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator. Do not heat during this step if the DMT group is to be retained for purification.[8]
-
Step 2: 2'-O-TBDMS Group Removal
The silyl (B83357) protecting groups are removed using a fluoride-containing reagent. Triethylamine (B128534) tris(hydrofluoride) (TEA·3HF) is often preferred over tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as it can be more reliable and compatible with downstream purification.[9][10]
-
Reagent: A mixture of anhydrous DMSO, triethylamine (TEA), and TEA·3HF.
-
Procedure (for DMT-on purification):
-
Resuspend the dried RNA pellet in 115 µL of anhydrous DMSO. If necessary, gently warm to 65°C for up to 5 minutes to fully dissolve.[7]
-
Add 60 µL of TEA to the solution and mix.
-
Add 75 µL of TEA·3HF, mix well, and incubate at 65°C for 2.5 hours.[7]
-
Quench the reaction by adding an appropriate quenching buffer (e.g., 750 µL of RNA quenching buffer for subsequent desalting).[7]
-
Purification and Analysis
Following deprotection, the crude RNA product will contain the full-length sequence as well as any shorter failure sequences. Purification is typically necessary to isolate the desired product.
-
DMT-on Reverse-Phase HPLC: If the 5'-DMT group was retained, reverse-phase HPLC or cartridge purification can be used. The lipophilic DMT group causes the full-length product to be retained more strongly than the DMT-off failure sequences.
-
Anion-Exchange HPLC: This method separates oligonucleotides based on their charge (i.e., length) and is highly effective for purifying RNA.[2]
-
Analysis: The purity and identity of the final RNA product should be confirmed by methods such as analytical HPLC and mass spectrometry.
Expected Results and Troubleshooting
-
Coupling Efficiency: With optimized protocols and high-quality reagents, the per-step coupling efficiency for 2'-O-TBDMS phosphoramidites should be greater than 97-98%.[11] This is critical, as even a small decrease in efficiency can significantly lower the yield of the full-length product for longer oligonucleotides.
-
Purity: The final purity of the RNA will depend on the synthesis efficiency and the effectiveness of the purification method.
-
Troubleshooting:
-
Low Coupling Efficiency: May be caused by moisture in the acetonitrile, degraded phosphoramidite or activator, or insufficient coupling time.
-
Incomplete Deprotection: Ensure correct temperatures and incubation times are used. Reagents, especially the fluoride source for TBDMS removal, should be fresh.
-
Sequence Degradation: Avoid prolonged exposure to basic conditions during the first deprotection step, as this can lead to chain cleavage if the TBDMS groups are prematurely removed.[3]
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound for the reliable and high-yield automated synthesis of RNA oligonucleotides for a wide range of research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. atdbio.com [atdbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Deprotection of 5'-O-DMT-2'-O-TBDMS-Bz-rC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, with applications ranging from therapeutic agents like siRNA and antisense oligonucleotides to diagnostic tools. The chemical synthesis of RNA requires a series of protection and deprotection steps to ensure the specific and efficient formation of phosphodiester bonds. The protected ribonucleoside, 5'-O-DMT-2'-O-TBDMS-Bz-rC, is a common building block in RNA synthesis. This document provides detailed application notes and protocols for the sequential deprotection of this molecule to yield the final, unprotected cytidine (B196190) ribonucleoside.
The deprotection process involves the removal of three key protecting groups:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its removal is often monitored by the release of the orange-colored DMT cation.[1][2]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A sterically bulky silyl (B83357) ether that protects the 2'-hydroxyl group. It is typically removed by a fluoride (B91410) source.[3][4]
-
N4-Benzoyl (Bz): An acyl group protecting the exocyclic amine of the cytosine base, which is removed under basic conditions.[5][6]
The successful synthesis of high-quality RNA oligonucleotides hinges on the efficient and complete removal of these protecting groups without causing degradation of the RNA chain.[4][7] This protocol outlines a standard, stepwise deprotection strategy.
Deprotection Workflow
The overall workflow for the deprotection of this compound, typically as part of a solid-phase synthesized oligonucleotide, follows a specific sequence to maximize yield and purity.
Caption: Stepwise deprotection workflow for a protected cytidine ribonucleoside.
Experimental Protocols
Protocol 1: Deprotection of Base (N4-Bz) and Phosphate Groups
This initial step is typically performed while the oligonucleotide is still attached to the solid support and removes the benzoyl protecting group from the cytosine base and any phosphate protecting groups (e.g., β-cyanoethyl).
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v mixture of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine)[7]
-
Solid support with bound oligonucleotide
-
Reaction vessel
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed reaction vessel.
-
Add the AMA solution to the solid support. A typical volume is 1-2 mL for a 1 µmol scale synthesis.
-
Incubate the reaction at 65°C for 10-15 minutes.[5] Alternatively, incubation can be performed at room temperature for a longer duration (e.g., 2-4 hours), which may be preferable for sensitive modifications.
-
After incubation, allow the vessel to cool to room temperature.
-
Carefully transfer the supernatant, which now contains the cleaved and partially deprotected oligonucleotide, to a new sterile tube.
-
Wash the solid support with an appropriate solvent (e.g., RNase-free water or ethanol) and combine the washes with the supernatant.
-
Dry the combined solution, typically using a vacuum concentrator.
Quantitative Data Summary:
| Parameter | Condition | Typical Outcome | Reference |
| Cleavage from Support | AMA, 65°C, 10 min | >95% | [5] |
| N4-Benzoyl Deprotection | AMA, 65°C, 10 min | Complete | [5] |
| Phosphate Deprotection | AMA, 65°C, 10 min | Complete | [7] |
Protocol 2: Deprotection of the 2'-O-TBDMS Group
This step removes the silyl protecting group from the 2'-hydroxyl position. It is crucial to ensure this reaction goes to completion to avoid heterogeneity in the final product.
Materials:
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Dried oligonucleotide from Protocol 1
Procedure:
-
Resuspend the dried oligonucleotide in a solution of TEA·3HF in DMF or DMSO. A common reagent mixture is 100 µL of anhydrous DMSO, followed by the addition of 125 µL of TEA·3HF for a 1 µmol scale synthesis.[8] For DMT-on purification, a buffered solution containing TEA is often used to prevent premature DMT removal.[8][9]
-
After incubation, quench the reaction by adding a suitable quenching buffer or by proceeding directly to a desalting/purification step.
Quantitative Data Summary:
| Reagent | Temperature (°C) | Time (hours) | Deprotection Efficiency | Reference |
| TEA·3HF in DMSO | 65 | 2.5 | >98% | [8] |
| TBAF in THF | Room Temp | 8-24 | >95% | [5] |
| Anhydrous TEA·3HF/NMP | 65 | 1.5 | >98% | [5] |
Protocol 3: Deprotection of the 5'-O-DMT Group
This final deprotection step is performed after purification if a "DMT-on" strategy is employed, or it can be done on the synthesizer as the last step of the synthesis cycle.
Materials:
-
3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)[1][2]
-
DMT-on purified oligonucleotide
Procedure:
-
Resuspend the DMT-on oligonucleotide in an appropriate volume of 3% TCA in DCM.
-
Incubate at room temperature for 5-10 minutes. The solution will turn a characteristic orange color, indicating the release of the DMT cation.
-
Quench the reaction by adding a basic solution, such as an aqueous solution of triethylamine acetate.
-
Proceed to final desalting and quantification of the fully deprotected RNA.
Quantitative Data Summary:
| Reagent | Temperature (°C) | Time (minutes) | Deprotection Efficiency | Reference |
| 3% TCA in DCM | Room Temp | 5-10 | Quantitative | [2] |
Chemical Transformations
The sequence of chemical transformations during the deprotection process is illustrated below.
Caption: Chemical structures are placeholders. This diagram illustrates the sequential removal of protecting groups.
Conclusion
The deprotection of this compound is a critical multi-step process in the chemical synthesis of RNA. The protocols provided here represent standard and reliable methods for the sequential removal of the DMT, TBDMS, and benzoyl protecting groups. Adherence to these protocols, with careful attention to reaction conditions and handling, is essential for obtaining high-purity, full-length RNA oligonucleotides for research, diagnostic, and therapeutic applications. It is always recommended to optimize deprotection times and conditions based on the specific sequence and any modifications present in the oligonucleotide.
References
- 1. biotage.com [biotage.com]
- 2. atdbio.com [atdbio.com]
- 3. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Application Notes and Protocols for TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation, stability under a range of reaction conditions, and facile cleavage. Tetrabutylammonium fluoride (B91410) (TBAF) is the most common reagent for the removal of TBDMS ethers, offering excellent efficacy and solubility in organic solvents.[1] The deprotection mechanism is driven by the high affinity of the fluoride ion for silicon, which leads to the formation of a strong Si-F bond.[2] This process involves a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate that subsequently fragments to release the alkoxide and tert-butyldimethylsilyl fluoride.[2]
These application notes provide detailed protocols for the TBAF-mediated deprotection of TBDMS ethers, including general procedures, specific examples with quantitative data, and alternative work-up methods.
Factors Influencing TBDMS Deprotection with TBAF
Several factors can influence the efficiency and selectivity of the deprotection reaction:
-
Steric Hindrance: The steric environment around the TBDMS ether can affect the reaction rate. Sterically hindered silyl (B83357) ethers may require longer reaction times, elevated temperatures, or a higher excess of TBAF for complete deprotection.[3]
-
Basicity of TBAF: Commercial TBAF solutions in THF contain small amounts of water and can be basic.[4] This basicity can lead to side reactions or decomposition of base-sensitive substrates, resulting in lower yields.[5] In such cases, buffering the reaction mixture with a weak acid like acetic acid is recommended.
-
Solvent: Tetrahydrofuran (THF) is the most commonly used solvent for TBAF-mediated deprotection reactions.[1][6]
-
Temperature: Reactions are typically performed at room temperature, but for less reactive substrates, gentle heating may be necessary.[6] Some protocols recommend starting the reaction at 0 °C to control potential exothermicity, especially for reactive substrates.[1][5]
Data Presentation: TBAF-Mediated Deprotection of TBDMS Ethers
The following tables summarize reaction conditions and yields for the deprotection of various TBDMS-protected alcohols using TBAF.
Table 1: General Deprotection of TBDMS Ethers
| Substrate Type | Equivalents of TBAF | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Primary Alcohol | 1.1 - 1.5 | THF | 0 to rt | 0.75 - 3 | 97-99 | [1][7] |
| Secondary Alcohol | 1.1 - 2.0 | THF | rt | 2 - 18 | High | [2][7] |
| Complex Polyol | 7.5 - 10.0 | THF | rt | 4 | High | [8] |
Table 2: Chemoselective Deprotection of Silyl Ethers Using TBAF
| Substrate | Deprotected Group | Intact Group | Equivalents of TBAF | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Primary TIPS, Tertiary TES | Primary TIPS | Tertiary TES | 1.1 | THF | rt | - | - | [3] |
| Aliphatic TBDMS, Phenolic TBDMS | Aliphatic TBDMS | Phenolic TBDMS | Catalytic | Methanol (B129727) | rt | - | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Deprotection
This protocol provides a general method for the deprotection of a TBDMS-protected alcohol.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add the 1 M TBAF solution in THF (1.1–1.5 equiv.) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 3 hours.[5][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.[1]
-
Quench the reaction by adding water.[1]
-
Separate the organic layer and wash it with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Non-Aqueous Work-up for TBAF-Mediated Deprotection
This protocol is particularly useful for products with high water solubility, where traditional aqueous work-up can lead to product loss.[8]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Calcium carbonate (CaCO₃), powder
-
DOWEX 50WX8-400 (H⁺-form) or other sulfonic acid resin[8]
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (an appropriate excess, e.g., 1.5-2.0 equiv. per TBDMS group) and stir at room temperature until the reaction is complete (monitor by TLC).[8]
-
To the reaction mixture, add powdered calcium carbonate (excess) and DOWEX 50WX8-400 resin (excess).[8]
-
Add methanol and stir the suspension at room temperature for 1 hour.[8]
-
Filter the mixture through a pad of Celite® and wash the solid residue with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography.
Visualizations
Reaction Mechanism
Caption: Mechanism of TBDMS deprotection by TBAF.
Experimental Workflow
Caption: General experimental workflow for TBDMS deprotection.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 7. TBS Deprotection - TBAF [commonorganicchemistry.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Synthesis of Custom RNA Probes with 5'-O-DMT-2'-O-TBDMS-Bz-rC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of custom RNA probes is a cornerstone of modern molecular biology and drug development. These probes are indispensable tools for a myriad of applications, including in situ hybridization (ISH), Northern blotting, RNA interference (RNAi) studies, and the development of RNA-based therapeutics. This document provides detailed application notes and protocols for the synthesis of high-quality custom RNA probes utilizing the phosphoramidite (B1245037) building block 5'-O-DMT-2'-O-TBDMS-Bz-rC. This specific cytidine (B196190) phosphoramidite is a key reagent in solid-phase RNA synthesis, offering a robust and well-established method for the controlled assembly of RNA oligonucleotides.
The synthesis strategy is based on the widely adopted phosphoramidite chemistry, which involves the sequential addition of protected ribonucleoside phosphoramidites to a growing RNA chain on a solid support. The 5'-O-Dimethoxytrityl (DMT) group provides a temporary, acid-labile protecting group for the 5'-hydroxyl, allowing for monitoring of coupling efficiency. The 2'-hydroxyl is protected by the bulky tert-butyldimethylsilyl (TBDMS) group, which is stable to the conditions of the synthesis cycle but can be removed with a fluoride-containing reagent. The exocyclic amine of cytidine is protected by a benzoyl (Bz) group, which is removed under basic conditions.
This guide will cover the entire workflow from solid-phase synthesis and cleavage from the support to the final deprotection and purification steps, providing researchers with the necessary information to produce high-purity RNA probes for their specific applications.
Application Notes
Custom RNA probes synthesized using this compound are versatile tools with broad applications in research and drug development.
-
In Situ Hybridization (ISH): Labeled RNA probes are used to detect and localize specific RNA sequences within cells and tissues, providing critical information about gene expression patterns.[1][2] RNA probes generally offer higher thermal stability and specificity in hybridization compared to DNA probes.[3]
-
Northern Blotting: This technique utilizes RNA probes to identify specific RNA molecules in a complex sample, allowing for the determination of RNA size and abundance.
-
RNA Interference (RNAi): Synthetic small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are used to specifically silence gene expression, a powerful tool for functional genomics and therapeutic development.
-
Ribozyme and Aptamer Synthesis: The chemical synthesis of catalytically active RNA molecules (ribozymes) and RNA ligands (aptamers) with high affinity for specific targets has significant therapeutic and diagnostic potential.
-
Structural Biology: The synthesis of modified and unmodified RNA oligonucleotides is essential for structural studies by X-ray crystallography and NMR spectroscopy to understand RNA folding and function.
The choice of the benzoyl (Bz) protecting group for cytidine is a standard and effective option for RNA synthesis. While other protecting groups like acetyl (Ac) can allow for faster deprotection times, Bz provides reliable protection during synthesis and can be efficiently removed under standard basic deprotection conditions.[4][5]
Experimental Protocols
The synthesis of custom RNA probes is a multi-step process that requires careful attention to detail and the use of high-purity reagents and anhydrous conditions.
Protocol 1: Solid-Phase RNA Synthesis
This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide on a DNA/RNA synthesizer using the phosphoramidite method.
Materials:
-
This compound phosphoramidite
-
Other required 5'-O-DMT-2'-O-TBDMS protected RNA phosphoramidites (A, G, U)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)
Procedure:
-
Synthesizer Preparation: Ensure the DNA/RNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
Synthesis Cycle: The synthesis is a cyclical process consisting of four main steps for each nucleotide addition:
-
Deblocking: The acid-labile 5'-DMT group is removed from the support-bound nucleoside by treatment with the deblocking solution. The orange color of the cleaved DMT cation is monitored to determine coupling efficiency.
-
Coupling: The this compound phosphoramidite (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl of the growing RNA chain. A typical coupling time is 6 minutes.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by the oxidizing solution.
-
-
Repeat: This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.
-
Final Deblocking (Optional): The final 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on). DMT-on purification is recommended for reverse-phase HPLC.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of the protecting groups.
Materials:
-
Ammonia/Methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) or Ethanolic Ammonia (1:3 mixture of ethanol (B145695) and ammonium hydroxide)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support with the synthesized RNA to a screw-cap vial.
-
Add 1 mL of AMA solution.
-
Incubate at 65°C for 10-20 minutes. This step cleaves the RNA from the support and removes the benzoyl (Bz) and other base-protecting groups.[7]
-
Transfer the solution to a new tube and dry the RNA pellet in a speed vacuum.
-
-
2'-O-TBDMS Deprotection:
-
Prepare the deprotection solution by combining NMP (or DMSO), TEA, and TEA·3HF in the appropriate ratio (e.g., 1.5 mL NMP, 750 µL TEA, and 1 mL TEA·3HF).[6]
-
Resuspend the dried RNA pellet in the deprotection solution (e.g., 250 µL).
-
Quench the reaction by adding a suitable buffer, such as 1.5 M ammonium bicarbonate.[8]
-
Protocol 3: Purification of RNA Probes
High-purity RNA probes are essential for most applications. The two most common methods for purification are denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).
Method 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Materials:
-
Urea
-
Acrylamide/Bis-acrylamide solution
-
10x TBE buffer
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
2x Formamide (B127407) loading buffer
-
Gel elution buffer
-
Ethanol
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel of the appropriate percentage to resolve the desired RNA probe length.
-
Sample Preparation: Resuspend the deprotected RNA in 2x formamide loading buffer, heat at 95°C for 3-5 minutes, and immediately place on ice.
-
Electrophoresis: Load the sample onto the gel and run at a constant power until the tracking dyes have migrated to the desired position.
-
Visualization: Visualize the RNA band by UV shadowing.
-
Elution: Excise the gel slice containing the RNA band, crush it, and elute the RNA overnight in gel elution buffer.
-
Desalting: Precipitate the eluted RNA with ethanol to remove salts and resuspend in RNase-free water.
Method 2: High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a suitable column (e.g., ion-exchange or reverse-phase)
-
Mobile phases (specific buffers will depend on the column and separation method)
Procedure:
-
Column Equilibration: Equilibrate the HPLC column with the starting mobile phase.
-
Sample Injection: Inject the deprotected RNA sample onto the column.
-
Elution: Elute the RNA using a gradient of the mobile phase. For example, in ion-pair reverse-phase HPLC, a gradient of acetonitrile in a buffer containing an ion-pairing agent is used.
-
Fraction Collection: Collect the fractions corresponding to the full-length RNA probe.
-
Desalting: Desalt the collected fractions, for example, by ethanol precipitation or using a desalting column.
-
Quantification: Determine the concentration of the purified RNA probe by measuring the absorbance at 260 nm (A260).
Data Presentation
The efficiency and yield of RNA probe synthesis can be influenced by various factors, including the phosphoramidite chemistry, synthesis cycle parameters, and purification methods.
Table 1: Typical Coupling Efficiencies and Theoretical Yields
| Oligonucleotide Length | Average Stepwise Coupling Efficiency | Theoretical Full-Length Product Yield (%) |
| 20-mer | 99.5% | ~90.5% |
| 20-mer | 99.0% | ~82.6% |
| 50-mer | 99.5% | ~77.9% |
| 50-mer | 99.0% | ~61.0% |
| 100-mer | 99.5% | ~60.6% |
| 100-mer | 99.0% | ~36.6% |
Note: The theoretical yield is calculated as (Coupling Efficiency)^(n-1), where n is the length of the oligonucleotide. Actual yields will be lower due to losses during deprotection and purification.
Table 2: Comparison of RNA Probe Purification Methods
| Purification Method | Purity | Typical Yield | Recommended For |
| Denaturing PAGE | >95% | 20-50% | High-purity applications, long oligonucleotides (>40 nt) |
| Reverse-Phase HPLC | >90% | 50-70% | Shorter oligonucleotides (<40 nt), modified oligonucleotides |
| Ion-Exchange HPLC | >95% | 40-60% | High-purity applications, separation based on charge |
| Desalting | Variable | >80% | Non-critical applications (e.g., PCR primers) |
Data synthesized from multiple sources indicating general performance.[9][10]
Visualizations
Caption: Solid-phase RNA synthesis workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. idtdna.com [idtdna.com]
incorporating modified cytidine into RNA sequences
An essential strategy in the fields of RNA therapeutics and synthetic biology is the incorporation of modified nucleosides into RNA sequences. Among these, modified cytidines, such as 5-methylcytidine (B43896) (m5C) and N4-acetylcytidine (ac4C), have garnered significant attention for their ability to enhance the stability, translational efficiency, and immune-evasive properties of messenger RNA (mRNA).[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the incorporation and analysis of modified cytidine (B196190) in RNA sequences.
Application Notes
The substitution of standard cytidine with modified analogs during in vitro transcription (IVT) can profoundly influence the biological characteristics of the resulting mRNA molecule. These modifications are instrumental in overcoming some of the inherent challenges associated with synthetic mRNA, such as its instability and potential to trigger innate immune responses.[4][5][6]
Key applications and their underlying advantages include:
-
Enhanced mRNA Stability: Modifications like m5C and ac4C have been demonstrated to increase the half-life of mRNA transcripts.[1][2] This enhanced stability is crucial for therapeutic applications, as it can lead to prolonged protein expression from a single dose of mRNA. For instance, ac4C modification, introduced by the enzyme NAT10, has been shown to significantly increase mRNA half-life, particularly when located within the coding sequence (CDS).[1][2]
-
Increased Translational Efficiency: Modified cytidines can promote more efficient translation of the mRNA into protein.[1][7] N4-acetylcytidine, for example, enhances translation, especially when present at wobble sites within codons.[1] This modification may improve the interaction between the mRNA codon and the cognate tRNA during decoding.[1] The combination of 5-methylcytidine (m5C) with N1-methylpseudouridine (m1Ψ) has also been shown to yield superior protein expression compared to mRNAs containing only pseudouridine (B1679824) modifications.[3]
-
Reduced Immunogenicity: A primary obstacle for in vitro-transcribed mRNA is its recognition by innate immune sensors, such as Toll-like receptors (TLRs), which can lead to inflammatory responses and reduced therapeutic efficacy.[4] The incorporation of modified nucleosides, including modified cytidines, can help the mRNA evade this immune surveillance.[5][8] This is critical for the development of safe and effective mRNA-based vaccines and therapeutics.[9][10][11]
Data on the Effects of Modified Cytidine Incorporation
The following tables summarize the quantitative effects of incorporating modified cytidines into mRNA sequences, based on published research.
| Modification | Effect on mRNA Stability | Fold Change/Observation | Reference |
| N4-acetylcytidine (ac4C) | Increased mRNA half-life | mRNAs with ac4C in the CDS have significantly longer half-lives. | [1][2] |
| 5-methylcytidine (m5C) | Increased mRNA stability | YBX1 protein recognizes m5C and recruits stabilizing proteins. | [12] |
| Modification | Effect on Translation | Fold Change/Observation | Reference |
| N4-acetylcytidine (ac4C) | Promoted translation efficiency | ac4C promotes target gene expression through improved translation. | [1] |
| 5-methylcytidine (m5C) in combination with N1-methylpseudouridine (m1Ψ) | Enhanced protein expression | Outperformed mRNAs modified with pseudouridine alone. | [3] |
Experimental Workflows and Signaling
Visualizing the experimental process and the biological impact of cytidine modification provides a clearer understanding of the methodologies and their outcomes.
Experimental Protocols
Protocol 1: In Vitro Transcription with Modified Cytidine Triphosphates
This protocol describes the synthesis of mRNA with complete substitution of CTP with a modified analog (e.g., 5-Methyl-CTP). It is adapted from standard protocols for commercially available kits.[8][13]
Materials:
-
Linearized plasmid DNA or PCR product template (1 µg) with a T7 promoter
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, GTP, UTP solutions (100 mM stocks)
-
5-Methylcytidine-5'-Triphosphate (5-mCTP) or N4-acetylcytidine-5'-Triphosphate (ac4-CTP) (100 mM stock)
-
T7 RNA Polymerase Mix
-
DNase I, RNase-free
-
RNase inhibitor (optional)
-
Nuclease-free tubes and pipette tips
Procedure:
-
Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice. Gently vortex and centrifuge all components before use.
-
Assemble the transcription reaction at room temperature in a nuclease-free tube. For a standard 20 µL reaction, add components in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2.0 | 1x |
| ATP Solution (100 mM) | 2.0 | 10 mM |
| GTP Solution (100 mM) | 2.0 | 10 mM |
| UTP Solution (100 mM) | 2.0 | 10 mM |
| 5-mCTP Solution (100 mM) | 2.0 | 10 mM |
| Linear DNA Template | X µL | 1 µg |
| T7 RNA Polymerase Mix | 2.0 | - |
| Total Volume | 20 µL |
-
Mix gently by pipetting up and down, then centrifuge briefly to collect the reaction at the bottom of thetube.
-
Incubate the reaction at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[13]
-
To remove the DNA template, add 2 µL of DNase I to the reaction. Mix well and incubate at 37°C for 15 minutes.
-
Proceed immediately to mRNA purification.
Protocol 2: Purification of Modified mRNA using Oligo(dT) Magnetic Beads
This protocol is designed to purify polyadenylated mRNA from the IVT reaction mix, removing unincorporated nucleotides, enzymes, and the digested DNA template.[14][15][16]
Materials:
-
IVT reaction mixture from Protocol 1
-
Oligo(dT)25 Magnetic Beads
-
Lysis/Binding Buffer
-
Wash Buffer A
-
Wash Buffer B
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 7.5) or nuclease-free water
-
Magnetic stand
-
Nuclease-free tubes
Procedure:
-
Bring the volume of the DNase-treated IVT reaction up to 100 µL with Lysis/Binding Buffer. Heat the sample to 65°C for 5 minutes to disrupt secondary structures, then place on ice.[15]
-
Prepare the Oligo(dT) magnetic beads by washing them twice with 100 µL of Lysis/Binding Buffer. Resuspend the beads in 100 µL of Lysis/Binding Buffer.
-
Add the heat-denatured mRNA sample to the prepared beads. Incubate at room temperature for 10-15 minutes with gentle rotation to allow the poly(A) tail of the mRNA to bind to the oligo(dT) beads.
-
Place the tube on the magnetic stand to capture the beads. Once the solution is clear, carefully discard the supernatant.
-
Wash the beads twice with 200 µL of Wash Buffer A. For each wash, remove the tube from the magnet, resuspend the beads, place it back on the magnet, and discard the supernatant.
-
Wash the beads twice with 200 µL of Wash Buffer B, following the same procedure as in step 5.
-
After the final wash, remove all residual buffer. Add 20-50 µL of Elution Buffer to the beads.
-
Incubate at 65-80°C for 2 minutes to elute the mRNA.[16] Immediately place the tube on the magnetic stand and transfer the supernatant containing the purified mRNA to a new nuclease-free tube.
-
Quantify the mRNA concentration (e.g., using a NanoDrop or Qubit fluorometer) and assess its integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Analysis of Translation Efficiency by Sucrose (B13894) Gradient Polysome Profiling
This protocol provides a method to assess the translational efficiency of modified mRNA by separating ribosome-bound transcripts (polysomes) from unbound transcripts.[17][18][19]
Materials:
-
Cells transfected with unmodified or modified mRNA
-
Lysis Buffer (containing cycloheximide (B1669411) and heparin)
-
Sucrose solutions for gradient (e.g., 10% and 50% w/v)
-
Gradient maker and ultracentrifuge with swing-bucket rotor
-
Fractionation system with UV detector
-
RNA purification kit for fractions (e.g., TRIzol-based)
-
Reagents for qRT-PCR
Procedure:
-
Cell Lysis: Culture and transfect cells with the mRNA of interest. Before harvesting, treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to arrest translating ribosomes on the mRNA. Lyse the cells on ice using a gentle lysis buffer.
-
Gradient Preparation: Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes using a gradient maker.
-
Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C. This separates cellular components by size, with heavier polysomes migrating further into the gradient.
-
Fractionation: Place the tube in a fractionation system. Puncture the bottom of the tube and pump a dense solution (e.g., 60% sucrose) to push the gradient upwards through a UV detector monitoring absorbance at 254 nm. Collect fractions of a fixed volume. The resulting UV trace will show peaks corresponding to ribosomal subunits, monosomes, and polysomes.
-
RNA Extraction: Extract RNA from each collected fraction.
-
Analysis: Use qRT-PCR to quantify the amount of your specific mRNA in each fraction. An mRNA with higher translational efficiency will be more abundant in the heavier polysome fractions. Calculate the percentage of the specific mRNA in polysomal fractions relative to the total amount across all fractions to determine a translational efficiency score.[17][18]
References
- 1. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of RNA modifications in the regulation of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modifications to mRNA nucleobases impact translation elongation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, Immunogenicity, and Safety of Modified mRNA Influenza Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. cdn.elifesciences.org [cdn.elifesciences.org]
- 15. mmjggl.caltech.edu [mmjggl.caltech.edu]
- 16. Dynabeads® mRNA Purification Kit for mRNA Purification from Total RNA preps | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Accurate, Streamlined Analysis of mRNA Translation by Sucrose Gradient Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Accurate, Streamlined Analysis of mRNA Translation by Sucrose Gradient Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Accurate, Streamlined Analysis of mRNA Translation by Sucrose Gradient Fractionation [en.bio-protocol.org]
Application Notes and Protocols: Solid-Phase Synthesis Cycle Using TBDMS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern chemical and biotechnological research, enabling the efficient and automated construction of complex biomolecules such as oligonucleotides and peptides.[1][2] This methodology involves the stepwise addition of monomeric units to a growing chain that is covalently attached to an insoluble solid support.[1][3] A key advantage of SPS is the ability to drive reactions to completion using excess reagents, which can be easily removed by simple filtration and washing, thus streamlining the purification process.[4]
In the synthesis of RNA oligonucleotides, the protection of the 2'-hydroxyl group of the ribose sugar is critical to prevent unwanted side reactions and ensure the fidelity of the final product.[5] The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for this purpose due to its stability under the various conditions of the synthesis cycle and the existence of well-established protocols for its use.[6][7] These application notes provide a detailed protocol for the solid-phase synthesis cycle of RNA oligonucleotides using TBDMS chemistry.
Solid-Phase Synthesis Cycle Overview
The solid-phase synthesis of RNA using TBDMS chemistry is a cyclical process involving four main steps for each nucleotide addition: deprotection (detritylation), coupling, capping, and oxidation.[3][8] This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Experimental Protocols
Materials and Reagents
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
-
Phosphoramidites: 5'-O-DMTr-2'-O-TBDMS-protected ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (A, C, G, U).[9]
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (CH₂Cl₂).[10]
-
Coupling Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile (B52724).[8][9]
-
Capping Solution A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidation Solution: 0.02 M Iodine (I₂) in THF/Pyridine/Water (90:5:5 v/v/v).
-
Washing Solvent: Anhydrous acetonitrile.
-
Cleavage and Deprotection Reagents:
-
Concentrated ammonium (B1175870) hydroxide (B78521)/ethanol (B145695) (3:1 v/v).[5]
-
Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (B91410) (TBAF) in THF for 2'-O-TBDMS deprotection.[5][11]
-
Protocol for a Single Synthesis Cycle
This protocol outlines the steps for the addition of a single nucleotide to the growing RNA chain on the solid support. The cycle is performed on an automated DNA/RNA synthesizer.
-
Deprotection (Detritylation):
-
The 5'-O-dimethoxytrityl (DMTr) protecting group is removed from the support-bound nucleoside by treating the column with 3% TCA in CH₂Cl₂.[10]
-
The column is then washed extensively with anhydrous acetonitrile to remove the acid and the liberated trityl cation.
-
-
Coupling:
-
The next 5'-O-DMTr-2'-O-TBDMS-protected phosphoramidite (B1245037) monomer and the activator solution (0.25 M ETT in acetonitrile) are simultaneously delivered to the synthesis column.[8][9]
-
The coupling reaction proceeds to form a phosphite (B83602) triester linkage.
-
-
Capping:
-
To prevent the extension of unreacted 5'-hydroxyl groups in subsequent cycles, a capping step is performed.
-
The solid support is treated with Capping Solution A followed by Capping Solution B to acetylate any unreacted 5'-hydroxyls.
-
-
Oxidation:
-
The newly formed phosphite triester is oxidized to the more stable phosphate (B84403) triester by treating the column with the iodine solution.
-
The column is then washed with anhydrous acetonitrile to remove excess reagents.
-
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection
-
Cleavage from Solid Support and Base Deprotection:
-
After the final synthesis cycle, the column is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 1-8 hours.[5][12] This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases (e.g., phenoxyacetyl, acetyl, isopropylphenoxyacetyl).[9]
-
-
2'-O-TBDMS Group Deprotection:
-
Purification:
-
The final deprotected RNA oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[3]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis cycle using TBDMS chemistry.
| Step | Reagent/Parameter | Concentration/Value | Duration | Temperature |
| Deprotection | Trichloroacetic acid (TCA) in CH₂Cl₂ | 3% (v/v) | 60 - 180 seconds | Room Temperature |
| Coupling | Phosphoramidite Monomer | 0.1 M in Acetonitrile | 5 - 15 minutes | Room Temperature |
| Activator (ETT) | 0.25 M in Acetonitrile | 5 - 15 minutes | Room Temperature | |
| Capping | Capping Solution A & B | As specified in protocol | 30 - 60 seconds | Room Temperature |
| Oxidation | Iodine (I₂) Solution | 0.02 M | 30 - 60 seconds | Room Temperature |
| Cleavage & Base Deprotection | NH₄OH/Ethanol | 3:1 (v/v) | 1 - 8 hours | 55 °C |
| 2'-O-TBDMS Deprotection | TEA·3HF or TBAF in THF | Varies by protocol | 6 - 24 hours | Room Temperature to 65 °C |
Logical Workflow of Solid-Phase Synthesis Cycle
Caption: Workflow of the solid-phase synthesis cycle for RNA using TBDMS chemistry.
Conclusion
The use of TBDMS chemistry in solid-phase synthesis provides a robust and well-established method for the production of high-quality RNA oligonucleotides.[6] While the steric hindrance of the TBDMS group can sometimes lead to longer coupling times, the stability it offers throughout the synthesis process is a significant advantage.[6] Careful adherence to the optimized protocols for each step of the synthesis cycle, from deprotection to final purification, is crucial for achieving high yields and purity of the target RNA molecule. This methodology remains a vital tool for researchers in various fields, including molecular biology, drug discovery, and diagnostics.
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. alfachemic.com [alfachemic.com]
- 4. bachem.com [bachem.com]
- 5. atdbio.com [atdbio.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Oligoribonucleotides with 2′‐O‐(tert‐Butyldimethylsilyl) Groups | Semantic Scholar [semanticscholar.org]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic RNA Bearing 5'-O-DMT-2'-O-TBDMS-Bz-rC
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The use of protecting groups, such as 5'-O-Dimethoxytrityl (DMT), 2'-O-tert-butyldimethylsilyl (TBDMS), and a benzoyl (Bz) group for cytosine, is essential for achieving high-fidelity synthesis. However, the subsequent purification of the full-length RNA product from failure sequences and other impurities requires a systematic and robust methodology. This document provides detailed application notes and protocols for the efficient purification of RNA synthesized with 5'-O-DMT-2'-O-TBDMS-Bz-rC, covering deprotection, purification via High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE), and subsequent quality control analysis.
Introduction
Chemical synthesis of RNA oligonucleotides allows for the precise design of sequences for a multitude of applications, including siRNA, sgRNA for CRISPR, and mRNA-based therapeutics. The 5'-O-DMT group facilitates purification by allowing for "DMT-on" strategies, where only the full-length product retains this lipophilic group. The 2'-O-TBDMS group protects the 2'-hydroxyl from undesired side reactions during synthesis, and the Bz group protects the exocyclic amine of cytosine.
The purification process is critical to remove by-products such as truncated sequences (failure sequences) that lack the 5'-DMT group.[1] The choice of purification strategy often depends on the desired final purity, the length of the oligonucleotide, and the scale of the synthesis. This guide outlines two common and effective purification workflows.
Overall Purification Workflow
The purification of synthetic RNA involves a multi-step process that begins with the cleavage of the oligonucleotide from the solid support and removal of protecting groups, followed by a purification step to isolate the full-length product, and finally, quality control to assess the purity and integrity of the final product.
Caption: Overall workflow for the purification of synthetic RNA.
Experimental Protocols
Deprotection of RNA Oligonucleotides
This initial step is crucial for removing the protecting groups from the synthesized RNA. It is often performed in two stages: first, cleavage from the support and removal of base and phosphate (B84403) protecting groups, and second, removal of the 2'-O-TBDMS group.
Materials:
-
Ammonium (B1175870) hydroxide/40% methylamine (B109427) (AMA) solution (1:1, v/v)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNase-free water
-
Butanol
-
3M Sodium Acetate (B1210297)
Protocol for DMT-On RNA Deprotection:
-
Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized RNA to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 65°C for 15 minutes.
-
Cool the vial to room temperature.
-
Transfer the AMA solution containing the cleaved RNA to a new RNase-free microcentrifuge tube.
-
Wash the support twice with 0.5 mL of RNase-free water and combine the washes with the AMA solution.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
-
2'-O-TBDMS Deprotection:
Caption: DMT-On RNA deprotection workflow.
Purification Methods
Following deprotection, the full-length, DMT-on RNA is separated from failure sequences.
High-performance liquid chromatography is a high-resolution technique ideal for achieving high-purity RNA.[1][4] Ion-pair reversed-phase (IP-RP) HPLC is commonly used for DMT-on purification.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile (B52724)
-
80% Acetic Acid
-
RNase-free water
Protocol:
-
DMT-On Purification:
-
Dilute the deprotection reaction mixture with Mobile Phase A to a suitable volume for injection.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample and elute with a linear gradient of Mobile Phase B. The DMT-on RNA will elute later than the DMT-off failure sequences.
-
Collect the peak corresponding to the DMT-on product.
-
Lyophilize the collected fraction to dryness.
-
-
Detritylation (DMT Removal):
-
Redissolve the lyophilized DMT-on RNA in a small volume of RNase-free water.
-
Add an equal volume of 80% acetic acid and incubate at room temperature for 30 minutes.
-
Immediately neutralize the solution with an appropriate buffer (e.g., 2M TEAA).
-
Lyophilize the sample to dryness.
-
-
Desalting:
-
Redissolve the detritylated RNA in RNase-free water.
-
Desalt the RNA using a suitable method such as size-exclusion chromatography or ethanol (B145695) precipitation.
-
For precipitation, add 1/10th volume of 3M Sodium Acetate and 3 volumes of cold ethanol. Incubate at -20°C for at least 1 hour, centrifuge to pellet the RNA, wash with 70% ethanol, and air dry the pellet.
-
Resuspend the purified RNA in RNase-free water.
-
SPE cartridges offer a rapid and convenient method for the purification of DMT-on RNA.[5][6]
Materials:
-
SPE cartridge with a hydrophobic sorbent (e.g., Glen-Pak™ RNA Cartridge)
-
Acetonitrile
-
2 M Triethylammonium acetate (TEAA)
-
RNase-free water
-
2% Trifluoroacetic acid (TFA)
-
1 M Ammonium bicarbonate/30% Acetonitrile
Protocol:
-
DMT-On Purification:
-
Quench the 2'-O-TBDMS deprotection reaction by adding 1.75 mL of RNA Quenching Buffer.[7]
-
Condition the SPE cartridge with acetonitrile followed by 2 M TEAA.
-
Load the quenched sample onto the cartridge.
-
Wash the cartridge with a low percentage of acetonitrile in a suitable buffer to remove failure sequences.
-
Wash with RNase-free water.
-
-
On-Cartridge Detritylation:
-
Elute the DMT group by washing the cartridge with 2% TFA.
-
Wash the cartridge with RNase-free water to remove the acid.
-
-
Elution and Desalting:
-
Elute the purified, detritylated RNA with 1 M ammonium bicarbonate/30% acetonitrile.[7]
-
Lyophilize the collected fraction to dryness. A second lyophilization from RNase-free water may be necessary to remove residual ammonium bicarbonate.
-
Caption: Comparison of HPLC and SPE purification workflows.
Data Presentation
The effectiveness of the purification can be assessed by comparing the purity of the crude product with the purified product.
| Sample | Purification Method | Purity (%) | Yield (OD) |
| Crude Product | N/A | ~60-80% | 100 |
| Purified RNA | HPLC | >95% | 40-60 |
| Purified RNA | SPE | >90% | 50-70 |
Note: Purity and yield are typical values and may vary depending on the sequence, length, and synthesis efficiency.
Quality Control
After purification, it is essential to perform quality control to ensure the identity and purity of the synthesized RNA.
5.1. Purity Analysis by HPLC or Capillary Electrophoresis (CE)
-
Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on charge, which is proportional to their length. This is an excellent method for assessing the purity of the final product and detecting any remaining failure sequences.
-
Capillary Electrophoresis (CE): Offers high-resolution separation based on size and charge, providing accurate purity assessment.
5.2. Identity Confirmation by Mass Spectrometry
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms the molecular weight of the synthesized RNA, verifying that the correct sequence has been produced.
5.3. Quantification
-
UV-Vis Spectrophotometry: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm (A260). The total yield is calculated using the extinction coefficient of the specific RNA sequence.
Conclusion
The protocols described provide robust methods for the purification of RNA synthesized with this compound protecting groups. The choice between HPLC and SPE will depend on the specific requirements of the downstream application, with HPLC generally providing higher purity and SPE offering a more rapid workflow.[1][7] Rigorous quality control is paramount to ensure the integrity and functionality of the final RNA product for research and therapeutic applications.
References
- 1. agilent.com [agilent.com]
- 2. glenresearch.com [glenresearch.com]
- 3. wenzhanglab.com [wenzhanglab.com]
- 4. HPLC purification of RNA for crystallography and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifescience.roche.com [lifescience.roche.com]
- 6. A Guide to RNA Extraction, RNA Purification and Isolation - CD Genomics [rna.cd-genomics.com]
- 7. glenresearch.com [glenresearch.com]
Application Notes and Protocols for siRNA Synthesis using 5'-O-DMT-2'-O-TBDMS-Bz-rC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful tools for gene silencing and therapeutic applications. The chemical synthesis of high-quality siRNAs is paramount for achieving specific and potent gene knockdown. The phosphoramidite (B1245037) method on solid-phase synthesis is the standard for oligonucleotide synthesis. This document provides detailed application notes and protocols for the use of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a key building block for the incorporation of cytidine (B196190) into synthetic RNA strands. The use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'-hydroxyl of the ribose is a well-established and widely used strategy in RNA synthesis.[1] The benzoyl (Bz) protecting group on the exocyclic amine of cytidine offers reliable protection during synthesis and can be efficiently removed during the deprotection steps.
These notes are intended to guide researchers, scientists, and drug development professionals in the successful synthesis, deprotection, and purification of siRNAs for research and therapeutic development.
Data Presentation
The quality and yield of siRNA synthesis are critically dependent on the performance of the individual phosphoramidite building blocks. Below is a summary of typical quantitative data associated with the use of this compound and related phosphoramidites in solid-phase siRNA synthesis.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | Performed using standard activators like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole.[2][3] Even a small decrease in coupling efficiency can significantly reduce the final yield of full-length oligonucleotides. |
| Crude Full-Length Product | 36-50% | This is a typical range for crude siRNA oligonucleotides before purification, as determined by ion-exchange HPLC. |
| Purified Full-Length Product | >95% | After purification by methods such as HPLC, the purity of the full-length siRNA can be significantly increased. |
| Final Yield (post-purification) | Varies | The final yield of purified siRNA is dependent on the synthesis scale, sequence length, and purification method. |
Experimental Protocols
Solid-Phase Synthesis of siRNA Oligonucleotides
This protocol outlines the automated solid-phase synthesis of a single-strand RNA oligonucleotide using 2'-O-TBDMS protected phosphoramidites, including this compound.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
5'-O-DMT-2'-O-TBDMS protected phosphoramidites (A, G, C, U) including this compound
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
The synthesis is a cyclical process consisting of four main steps for each nucleotide addition:
-
Deblocking (Detritylation): The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside (or growing oligonucleotide chain) by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and then reacts with the free 5'-hydroxyl group of the support-bound chain. This forms a phosphite (B83602) triester linkage. A typical coupling time is 5-10 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1) in the final product.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester by the oxidizing solution.
This cycle is repeated for each nucleotide in the desired RNA sequence.
Cleavage and Deprotection
This two-step deprotection protocol is crucial for obtaining the final, biologically active siRNA.
Step 1: Cleavage from Solid Support and Base Deprotection
This step removes the oligonucleotide from the CPG support and cleaves the exocyclic amine protecting groups, including the benzoyl (Bz) group from cytidine.
Materials:
-
Ammonium (B1175870) hydroxide (B78521)/ethanol (3:1, v/v) or a mixture of aqueous methylamine (B109427) and ammonium hydroxide.
-
Sealed reaction vial
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide into a sealed reaction vial.
-
Add the ammonium hydroxide/ethanol solution to the vial.
-
Incubate at 55°C for 5-17 hours.[4] Alternatively, for faster deprotection, a mixture of aqueous methylamine and ammonium hydroxide can be used at 65°C for 10-15 minutes.
-
After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a speed vacuum concentrator.
Step 2: 2'-O-TBDMS Group Deprotection
This step removes the TBDMS protecting groups from the 2'-hydroxyl positions of the ribose sugars. Triethylamine (B128534) trihydrofluoride (TEA·3HF) is a reliable reagent for this step.[5][6]
Materials:
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Triethylamine (TEA)
Procedure:
-
Resuspend the dried oligonucleotide pellet in anhydrous DMSO.
-
Add triethylamine (TEA) to the solution.
-
Add triethylamine trihydrofluoride (TEA·3HF) to the mixture.
-
Incubate the reaction at 65°C for 2.5 hours.[7]
-
Cool the reaction mixture on ice.
-
Quench the reaction by adding a suitable buffer, such as 1.5 M ammonium bicarbonate.[4]
Purification of siRNA
Purification is essential to remove truncated sequences and other impurities. Anion-exchange or reversed-phase high-performance liquid chromatography (HPLC) are common methods.
Materials:
-
HPLC system
-
Appropriate HPLC column (anion-exchange or reversed-phase)
-
Mobile phase buffers (e.g., sodium perchlorate (B79767) gradient for anion-exchange)
-
Desalting cartridges
Procedure:
-
The quenched deprotection solution is loaded onto the HPLC column.
-
The siRNA is eluted using a suitable gradient of the mobile phase.
-
Fractions containing the full-length product are collected based on the chromatogram.
-
The collected fractions are desalted using a desalting cartridge.
-
The purified siRNA is lyophilized to a dry powder.
Annealing of siRNA Duplex
To form the functional double-stranded siRNA, the two purified complementary RNA strands must be annealed.
Materials:
-
Purified sense and antisense siRNA strands
-
Annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate)
-
RNase-free water
Procedure:
-
Resuspend the purified sense and antisense siRNA strands in the annealing buffer to a final concentration of 20 µM.
-
Incubate the mixture at 90°C for 1-2 minutes.
-
Gradually cool the mixture to room temperature over 1 hour.
-
The annealed siRNA duplex is now ready for use or can be stored at -20°C or -80°C.
Visualizations
siRNA Synthesis Workflow
Caption: Workflow for siRNA synthesis.
Application Example: siRNA Targeting of the PI3K/Akt Signaling Pathway
siRNAs are frequently used to investigate the function of specific genes within cellular signaling pathways. The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer.[8][9][10] siRNAs targeting key components of this pathway, such as PI3K or Akt, can be used to study their role in cancer progression and as potential therapeutic agents.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. academic.oup.com [academic.oup.com]
- 6. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
- 7. glenresearch.com [glenresearch.com]
- 8. BLOCK-iT™ RNAi Express [rnaidesigner.thermofisher.com]
- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Targeted Molecular Therapy of the PI3K Pathway: Therapeutic Significance of PI3K Subunit Targeting in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted RNA interference of PI3K pathway components sensitizes colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TBDMS Deprotection in RNA Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete removal of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group from the 2'-hydroxyl of RNA during solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete TBDMS deprotection?
Incomplete TBDMS deprotection is a frequent issue in chemical RNA synthesis that can lead to biologically inactive oligonucleotides. The primary causes include:
-
Reagent Quality: The fluoride (B91410) reagents used for deprotection are highly sensitive to environmental conditions. Tetrabutylammonium (B224687) fluoride (TBAF) is notoriously hygroscopic, and its efficacy is significantly reduced by excess water[1][2]. Triethylamine trihydrofluoride (TEA·3HF) is a more reliable alternative as it is less sensitive to moisture[1][3][4].
-
Reaction Conditions: Sub-optimal reaction time, temperature, or reagent concentration can lead to incomplete removal of the silyl (B83357) groups. For instance, TBAF reactions are typically run for many hours at room temperature, while TEA·3HF methods often use elevated temperatures (e.g., 65°C) for a shorter duration[5][6][7].
-
Oligonucleotide Characteristics: Longer RNA sequences or those with significant secondary structures can hinder the access of the deprotection reagent to all 2'-O-TBDMS groups, resulting in incomplete reactions[1].
-
Improper Sample Handling: Failure to completely dry the oligonucleotide after the initial base deprotection step (e.g., with ammonia (B1221849) or methylamine) can introduce water into the silyl deprotection step, inhibiting the reaction[2].
Q2: How can I detect incomplete TBDMS deprotection?
Several analytical techniques can be used to assess the completeness of the deprotection step:
-
Mass Spectrometry (ESI-MS): This is a direct method to check for residual protecting groups. An incompletely deprotected RNA will show a mass addition of +114.2 Da for each remaining TBDMS group.
-
High-Performance Liquid Chromatography (HPLC): Both anion-exchange (AEX) and reversed-phase (RP) HPLC can resolve fully deprotected RNA from its silyl-containing counterparts[3][8]. Residual TBDMS groups increase the hydrophobicity of the oligonucleotide, leading to a longer retention time on RP-HPLC columns.
-
Polyacrylamide Gel Electrophoresis (PAGE): While less precise than HPLC or MS, PAGE can sometimes show band broadening or the presence of slower-migrating species corresponding to incompletely deprotected RNA.
Troubleshooting Guides
Problem 1: My ESI-MS analysis shows a peak at [M+114] Da, indicating one remaining TBDMS group.
This is a classic sign of incomplete deprotection.
Root Causes & Solutions:
-
Inefficient Deprotection Reagent: If using TBAF, the reagent may have absorbed too much water[1][2].
-
Solution A (Immediate): Re-subject the oligonucleotide to the deprotection step using fresh, anhydrous reagent.
-
Solution B (Long-Term): Switch to a more robust deprotection cocktail, such as TEA·3HF in a polar aprotic solvent like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO)[5][6][9]. These mixtures are more tolerant of trace amounts of water and often provide more consistent results.
-
-
Insufficient Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.
Problem 2: My RP-HPLC chromatogram shows multiple late-eluting peaks after the main product peak.
These peaks often correspond to RNA species with one, two, or more TBDMS groups still attached.
Root Causes & Solutions:
-
Poor Solubility: The dried oligonucleotide may not have fully dissolved in the deprotection solution, limiting reagent access.
-
Solution: Ensure the oligonucleotide pellet is fully re-dissolved in the deprotection solvent (e.g., anhydrous DMSO) before adding the fluoride source. Gentle heating (65°C for 5 minutes) can aid dissolution[6].
-
-
Complex RNA Structure: The oligonucleotide may be forming a stable secondary structure that sterically hinders some 2'-positions.
-
Solution: Using a deprotection cocktail containing a denaturing solvent like DMSO and performing the reaction at an elevated temperature (e.g., 65°C) can help disrupt these structures and allow for complete deprotection[6].
-
Data Presentation: Deprotection Reagent Comparison
The table below summarizes common conditions for the two main types of fluoride reagents used for TBDMS removal.
| Feature | Tetrabutylammonium Fluoride (TBAF) | Triethylamine Trihydrofluoride (TEA·3HF) |
| Typical Reagent | 1M TBAF in anhydrous THF | Mixture of TEA·3HF, TEA, and a solvent (DMSO or NMP)[5][6] |
| Typical Temperature | Room Temperature | 65 °C[5][6][7] |
| Typical Time | 12 - 24 hours[7][10] | 0.5 - 2.5 hours[5][6] |
| Sensitivity to Water | Very High; performance degrades significantly with >5% water[1][2] | Low; more reliable and reproducible performance[1][4] |
| Key Advantage | Traditional method, effective when strictly anhydrous | Faster reaction, higher reliability, less sensitive to moisture[1][7] |
| Key Disadvantage | Inconsistent results due to water contamination[1][6] | Requires heating; reagent is corrosive |
Experimental Protocols
Protocol 1: TBDMS Deprotection using TEA·3HF Cocktail
This protocol is adapted from established methods for robust 2'-silyl group removal[6].
Materials:
-
Dried, base-deprotected RNA oligonucleotide
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block set to 65°C
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Place the dried RNA oligonucleotide pellet in a 1.5 mL sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube. Ensure the pellet is fully dissolved. If necessary, heat at 65°C for 5 minutes and vortex gently.
-
Add 60 µL of TEA to the DMSO/oligo solution and mix gently by flicking the tube.
-
Carefully add 75 µL of TEA·3HF to the mixture. Caution: TEA·3HF is corrosive. Handle with appropriate personal protective equipment (PPE).
-
Vortex the solution gently to ensure it is homogenous.
-
Incubate the reaction at 65°C for 2.5 hours in the heating block.
-
After incubation, cool the reaction tube on ice.
-
The fully deprotected RNA is now ready for downstream quenching, desalting (e.g., precipitation), or purification (e.g., via HPLC or cartridge).
Protocol 2: Analysis of Deprotection by RP-HPLC
Materials:
-
Deprotected RNA sample
-
HPLC system with a C18 reversed-phase column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
RNase-free water
Procedure:
-
Dilute a small aliquot of the deprotected RNA sample in RNase-free water or Mobile Phase A.
-
Set up the HPLC method with a suitable gradient. A typical gradient might be 5-25% Mobile Phase B over 30 minutes.
-
Equilibrate the C18 column with the starting conditions.
-
Inject the sample.
-
Monitor the elution profile at 260 nm.
-
Analysis: A single, sharp peak indicates a pure, fully deprotected product. The presence of broader peaks or distinct peaks eluting after the main product peak suggests the presence of species with residual TBDMS groups.
Visualizations
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
Caption: Chemical transformation during 2'-O-TBDMS deprotection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 4. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. kulturkaufhaus.de [kulturkaufhaus.de]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting 5'-O-DMT-2'-O-TBDMS-Bz-rC Coupling Efficiency
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) for resolving issues of low coupling efficiency encountered during oligonucleotide synthesis with 5'-O-DMT-2'-O-TBDMS-Bz-rC phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency when using this compound?
Low coupling efficiency with 2'-O-TBDMS protected RNA phosphoramidites is a common issue primarily stemming from their increased steric bulk compared to DNA phosphoramidites.[1] The TBDMS group on the 2'-OH position sterically hinders the coupling reaction, necessitating optimized conditions.[1] Key factors that must be tightly controlled are the absence of moisture, the choice of activator, and the coupling time.[2][3][4] RNA synthesis is inherently less efficient than DNA synthesis, making procedural precision critical.[1][5]
Q2: How does moisture impact the coupling reaction, and what are the acceptable limits?
Moisture is one of the most significant obstacles to achieving high coupling efficiency.[2] Even trace amounts of water can hydrolyze the phosphoramidite or the activated intermediate, rendering them inactive for coupling.[2][] This reduces the effective concentration of the phosphoramidite and leads to an increase in truncated sequences (n-1).[] During humid periods, this problem can be particularly pronounced.[2] All reagents, especially the acetonitrile (B52724) (ACN) diluent, must be strictly anhydrous.
| Reagent/Component | Recommended Water Content |
| Acetonitrile (ACN) | < 30 ppm (preferably ≤ 10 ppm)[4] |
| Phosphoramidite Solution | Must be prepared under anhydrous conditions |
| Activator Solution | Must be prepared with anhydrous ACN |
| Inert Gas (Argon/Helium) | Should be passed through an in-line drying filter[2] |
Q3: Which activator is recommended for sterically hindered 2'-O-TBDMS phosphoramidites?
Standard activators like 1H-Tetrazole often yield suboptimal results for RNA synthesis due to the steric hindrance of the 2'-O-TBDMS group.[3][7] More potent activators are required to achieve high coupling efficiencies.[8] 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are more acidic and are highly recommended for RNA synthesis.[3][] BTT, in particular, has been described as an ideal activator for TBDMS-protected monomers, significantly reducing required coupling times.[3][10] For large-scale synthesis, 4,5-Dicyanoimidazole (DCI) is also an excellent, less acidic alternative.[3][11]
| Activator | pKa | Solubility in ACN | Recommended Use |
| 1H-Tetrazole | - | 0.50 M | Not optimal for 2'-O-TBDMS amidites[3] |
| 5-Ethylthio-1H-Tetrazole (ETT) | 4.3 | 0.75 M | Recommended for general purpose RNA synthesis[3][11] |
| 5-Benzylthio-1H-Tetrazole (BTT) | 4.1 | 0.44 M | Excellent choice for 2'-O-TBDMS amidites; allows for shorter coupling times[3][10] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2 M | Recommended for long oligos and large-scale synthesis[3] |
Q4: What are the optimal coupling time and phosphoramidite concentration?
Due to steric hindrance, 2'-O-TBDMS phosphoramidites require significantly longer coupling times than their DNA counterparts.[4] The exact time depends on the activator used. While DNA coupling may take less than a minute, RNA coupling times can range from 3 to 15 minutes.[3] Using a powerful activator like BTT can reduce the coupling time to around 3 minutes, whereas 1H-Tetrazole could require 10-15 minutes for lower efficiency.[3] It is often better to extend the coupling time, as it rarely has negative effects on the amidite.[4] A standard phosphoramidite concentration of 0.1 M is recommended to help drive the reaction to completion.[4]
Q5: How can I ensure the quality of my this compound phosphoramidite?
The purity of the phosphoramidite is critical.[] Common contaminants that can drastically reduce coupling efficiency are excess base from purification and water.[4] Since these are not always detectable by standard NMR or HPLC analysis, it is crucial to source high-quality reagents and handle them properly.[4] To mitigate residual moisture, especially with expensive or hygroscopic amidites, drying the dissolved amidite over 3 Å molecular sieves just before use is a recommended practice.[4]
Q6: Could secondary structures in the RNA sequence be inhibiting the coupling?
Yes, certain nucleotide sequences, particularly those rich in guanine (B1146940) (G), can form secondary structures that block the 5'-hydroxyl group of the growing chain.[] This steric hindrance prevents the activated phosphoramidite from accessing the reaction site, thereby lowering coupling efficiency.[] If you suspect secondary structures are an issue, extending the coupling time or using a stronger activator may help overcome the problem.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve low coupling efficiency.
Caption: A step-by-step workflow for troubleshooting low coupling efficiency.
Experimental Protocols
Protocol 1: Anhydrous Dissolution of Phosphoramidites
This protocol is critical for preventing the hydrolysis of phosphoramidites due to ambient moisture.[2]
-
Preparation: Ensure the phosphoramidite vial, a syringe, and the anhydrous acetonitrile (ACN) diluent bottle have intact septa.
-
Inert Atmosphere: Purge a syringe with dry argon or helium gas.
-
Solvent Withdrawal: Puncture the septum of the ACN diluent bottle with the argon-filled syringe and withdraw the required volume of solvent.
-
Dissolution: Carefully inject the ACN into the phosphoramidite vial. Gently swirl the vial to dissolve the solid. Maintain a positive pressure of inert gas if possible.
-
Pre-use Drying (Optional but Recommended): For maximum assurance, add a single layer of fresh 3 Å molecular sieves to the bottom of the dissolved amidite vial and allow it to stand before placing it on the synthesizer.[4]
Protocol 2: Standard Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides follows a four-step cycle for each monomer addition.[13][14]
-
Step A: Detritylation (Deblocking): The acid-labile 5'-O-DMT protecting group is removed from the support-bound nucleotide chain using a solution of an acid (e.g., trichloroacetic or dichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group for the next coupling step.[][13]
-
Step B: Coupling: The this compound phosphoramidite is activated by an appropriate activator (e.g., BTT) and reacts with the free 5'-hydroxyl group of the growing RNA chain.[][13] This forms a phosphite (B83602) triester linkage.[][]
-
Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole).[] This prevents the formation of failure sequences (n-1, n-2, etc.) in subsequent cycles.
-
Step D: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[15] This completes the cycle, and the process is repeated until the desired sequence is synthesized.
Chemical Pathway Visualization
The following diagram illustrates the key chemical transformations during the coupling step of phosphoramidite chemistry.
Caption: The phosphoramidite coupling reaction mechanism.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 10. kulturkaufhaus.de [kulturkaufhaus.de]
- 11. Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Phosphoramidite Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during phosphoramidite-based oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency?
A1: Low coupling efficiency is a frequent issue in oligonucleotide synthesis and can be attributed to several factors:
-
Presence of Water: Moisture is a primary inhibitor of the coupling reaction. Water can hydrolyze the activated phosphoramidite (B1245037), rendering it inactive. It is crucial that all reagents, especially the acetonitrile (B52724) (ACN) solvent and the phosphoramidite solution, are anhydrous.[1][2] High humidity can also negatively impact synthesis quality.[3]
-
Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation and have a limited shelf life. Using expired or improperly stored phosphoramidites will lead to poor coupling.[1]
-
Suboptimal Activator: The activator is critical for the coupling reaction. Using an inappropriate, degraded, or incorrectly concentrated activator solution can significantly reduce efficiency.[1][4]
-
Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagent from reaching the synthesis column.[1]
-
Solid Support Problems: Clogged pores on the solid support can hinder reagent access to the growing oligonucleotide chains, especially for longer sequences.[1][2]
Q2: How does depurination occur and how can it be minimized?
A2: Depurination is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[5] This side reaction is primarily caused by the acidic conditions of the detritylation step, which removes the 5'-DMT protecting group.[2][6][7] The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step.[2][5]
To minimize depurination:
-
Use a Milder Acid for Detritylation: Dichloroacetic acid (DCA) is less acidic than trichloroacetic acid (TCA) and is therefore less likely to cause depurination.[2][8]
-
Optimize Detritylation Time: Prolonged exposure to acid increases the risk of depurination.[8][9] Use the shortest detritylation time necessary for complete removal of the DMT group.
-
Use Depurination-Resistant Protecting Groups: For sensitive syntheses, consider using phosphoramidites with protecting groups that are more resistant to acid-catalyzed depurination, such as dimethylformamidine (dmf) for guanosine.[2]
Q3: What are the consequences of incomplete capping and how can it be improved?
A3: The capping step is designed to block any 5'-hydroxyl groups that failed to react during the coupling step.[10][11] Incomplete capping results in the growth of deletion sequences (n-1, n-2, etc.), which are difficult to separate from the full-length product.[12]
To improve capping efficiency:
-
Ensure Fresh Capping Reagents: The capping mixture, typically acetic anhydride (B1165640) and N-methylimidazole, should be fresh to ensure high reactivity.
-
Optimize Capping Time: Ensure the capping step is long enough for the reaction to go to completion.
-
Consider Alternative Capping Reagents: For particularly difficult sequences, alternative capping reagents like UniCap Phosphoramidite can offer higher capping efficiencies.[12]
Q4: What side reactions can occur during the oxidation step?
A4: The oxidation step converts the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.[10][13][] Common side reactions during this step include:
-
Incomplete Oxidation: If the oxidation is not complete, the unstable phosphite triester can be cleaved during the subsequent acidic detritylation step, leading to chain truncation.[13]
-
Formation of H-phosphonate Diesters: Residual water can lead to the hydrolysis of the phosphoramidite, forming an H-phosphonate.[13]
-
Base Modification: Certain sensitive phosphoramidites can be degraded by the standard iodine oxidizer.[13] In such cases, a non-aqueous oxidizer like t-butyl hydroperoxide may be a better alternative.[13]
Q5: What are common side reactions during the final cleavage and deprotection steps?
A5: The final steps involve cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases and the phosphate backbone.[15][16] Potential side reactions include:
-
Incomplete Deprotection: Residual protecting groups can interfere with downstream applications. Ensure sufficient time and temperature for the deprotection reaction as recommended for the specific protecting groups used.[16][17]
-
Base Modification: Acrylonitrile, a byproduct of the removal of the cyanoethyl phosphate protecting group, can react with thymine (B56734) and guanine (B1146940) bases, forming adducts.[2][18] Using a scavenger like methylamine (B109427) can help minimize this side reaction.[2]
-
Degradation of Sensitive Modifications: Some modified oligonucleotides may not be stable under standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures).[19][20] In these cases, milder deprotection methods are required.[20]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Oligonucleotide
Symptoms:
-
Low absorbance of the final product.
-
HPLC or gel electrophoresis analysis shows a high proportion of truncated sequences.
-
A sudden drop in the trityl signal during synthesis monitoring.[1]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Coupling Efficiency | See Troubleshooting Guide for Issue 2. |
| Inefficient Capping | Ensure capping reagents are fresh and the reaction time is sufficient. Consider using a more efficient capping reagent.[12] |
| Incomplete Oxidation | Verify the concentration and freshness of the oxidizing agent. Ensure sufficient delivery time to the column.[13] |
| Depurination | Use a milder deblocking agent (e.g., DCA instead of TCA) and optimize the deblocking time.[2][8] |
| Instrument Malfunction | Check the synthesizer for leaks, blockages, and correct reagent delivery.[1] |
Issue 2: Low Coupling Efficiency
Symptoms:
-
Consistently low or decreasing trityl signal during synthesis.
-
HPLC analysis of the crude product shows significant n-1 peaks.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Moisture Contamination | Use anhydrous acetonitrile and ensure all reagents are dry.[1][2] On humid days, take extra precautions to minimize moisture exposure.[3] |
| Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites that have been stored correctly.[1] |
| Suboptimal Activator | Use a fresh, correctly concentrated activator solution.[1] For sterically hindered monomers, a stronger activator may be necessary.[4] |
| Clogged Solid Support | For long oligonucleotides, use a solid support with a larger pore size (e.g., 1000 Å or 2000 Å CPG).[2] |
Experimental Protocols
Protocol 1: Monitoring Coupling Efficiency via Trityl Cation Absorbance
Objective: To monitor the efficiency of each coupling step in real-time during automated oligonucleotide synthesis.[1]
Methodology:
-
Instrument Setup: Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance at approximately 495 nm.[1]
-
Synthesis Initiation: Begin the automated synthesis protocol.
-
Deblocking Step: During each detritylation step, the acidic reagent cleaves the DMT group from the 5'-end of the newly added nucleotide.[1]
-
Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector. The instrument's software records the absorbance peak for each cycle.[1]
-
Analysis: A consistent and high absorbance reading at each cycle indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the preceding coupling step.[1]
Protocol 2: Analysis of Crude Oligonucleotide by HPLC
Objective: To assess the purity of the final oligonucleotide product and identify the presence of truncated or modified sequences.
Methodology:
-
Sample Preparation: After cleavage and deprotection, desalt the crude oligonucleotide sample. Dissolve a small aliquot in an appropriate buffer (e.g., nuclease-free water).[1]
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC column suitable for oligonucleotide analysis.
-
Run a gradient of a suitable mobile phase, typically consisting of an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).[1]
-
-
Data Interpretation: The resulting chromatogram will show a major peak corresponding to the full-length oligonucleotide and smaller peaks corresponding to failure sequences (n-1, n-2, etc.) and other impurities. The integration of these peaks allows for the quantification of the purity of the crude product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. alfachemic.com [alfachemic.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. DNA寡核苷酸合成 [sigmaaldrich.com]
- 10. twistbioscience.com [twistbioscience.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 15. CA2468425A1 - Reagents for oligonucleotide cleavage and deprotection - Google Patents [patents.google.com]
- 16. glenresearch.com [glenresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. atdbio.com [atdbio.com]
- 19. Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Water Content on RNA Synthesis Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on RNA synthesis reagents. Maintaining anhydrous conditions is critical for successful oligonucleotide synthesis, and this guide offers practical solutions to common water-related issues.
Frequently Asked Questions (FAQs)
Q1: Why is controlling water content so critical in RNA synthesis?
A1: Water is highly detrimental to phosphoramidite (B1245037) chemistry, the standard method for oligonucleotide synthesis. It causes two primary problems:
-
Phosphoramidite Hydrolysis: Phosphoramidites, the building blocks of the growing RNA chain, are extremely sensitive to moisture. Water hydrolyzes the phosphoramidite at the P(III) center, rendering it unable to couple to the 5'-hydroxyl group of the growing oligonucleotide chain. This directly reduces the amount of active reagent available for the coupling reaction.[1]
-
Reduced Coupling Efficiency: During the coupling step, the phosphoramidite is activated by a reagent like tetrazole. If water is present, it can compete with the 5'-hydroxyl of the growing RNA chain, reacting with the activated phosphoramidite.[2] This side reaction consumes the activated monomer and leads to a lower yield of the desired full-length oligonucleotide.[2]
Q2: What are the typical signs of water contamination in my RNA synthesis experiment?
A2: Water contamination manifests in several ways, primarily observed during the analysis of the crude oligonucleotide product:
-
Low Overall Yield: A significant reduction in the expected amount of the final oligonucleotide product.
-
High Percentage of n-1 Shortmers: The most common impurity, these are sequences missing one nucleotide. They arise when a coupling reaction fails, and the unreacted 5'-hydroxyl group is capped in the subsequent step.[1] These n-1 sequences are often difficult to separate from the full-length product during purification.[3]
-
Inconsistent Synthesis Results: Especially noticeable during periods of high humidity, where maintaining anhydrous conditions is more challenging.[2]
Q3: What are the acceptable levels of water content for the key reagents in RNA synthesis?
A3: Strict control of water content is essential. While specific limits may vary slightly by manufacturer, the following are generally accepted guidelines:
| Reagent | Recommended Maximum Water Content (ppm) | Rationale |
| Acetonitrile (B52724) (ACN) | < 10 - 25 ppm | Primary solvent for phosphoramidites and activators; moisture here directly impacts the critical coupling step.[2][4] |
| Phosphoramidites | As low as possible; handle under inert gas | Highly susceptible to hydrolysis which inactivates them.[1] |
| Activator Solutions | < 30 ppm | Water can react with the activated phosphoramidite, preventing coupling.[1] |
| Capping and Oxidation Reagents | Varies; follow manufacturer's specifications | While the oxidation step intentionally includes water, the capping reagents should be anhydrous to ensure efficient blocking of unreacted hydroxyl groups.[5][] |
Q4: How does water affect dG phosphoramidite more than other bases?
A4: The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is known to be the least stable of the canonical phosphoramidites in solution.[7] Its degradation is autocatalytic, meaning the degradation products can accelerate the breakdown of more dG phosphoramidite. This heightened sensitivity is not solely due to the presence of water but is exacerbated by it.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during RNA synthesis that are related to water contamination.
Issue 1: Low Coupling Efficiency and High n-1 Impurities
Symptoms:
-
Low overall yield of the synthesized oligonucleotide.
-
A prominent peak corresponding to the n-1 product in HPLC or mass spectrometry analysis.
Possible Cause:
-
Moisture in your reagents or on the synthesizer.
Solutions:
-
Verify Solvent Water Content: Use anhydrous acetonitrile with a water content of less than 25 ppm, and ideally below 10 ppm.[2][4]
-
Use Fresh Reagents: Prepare fresh phosphoramidite and activator solutions, especially for long or critical syntheses. Do not store solutions on the synthesizer for extended periods.[1]
-
Proper Reagent Handling: Dissolve solid phosphoramidites under an inert atmosphere (e.g., argon or dry nitrogen) to prevent exposure to atmospheric moisture.
-
Incorporate Molecular Sieves: Add molecular sieves to the phosphoramidite and activator bottles on the synthesizer to scavenge any residual moisture.[1]
-
Dry Synthesizer Lines: If the synthesizer has been idle, purge the fluid lines thoroughly with dry argon or helium to remove any accumulated moisture.[2]
Issue 2: Unexpected Peaks in Mass Spectrometry Analysis
Symptoms:
-
Multiple peaks in your mass spectrometry data that do not correspond to the full-length product or simple n-1 deletions.
Possible Cause:
-
Degradation of phosphoramidites due to hydrolysis.
Solutions:
-
Check Reagent Age and Storage: Ensure that your phosphoramidites are within their expiration date and have been stored under the recommended conditions (typically -20°C under an inert atmosphere).
-
Perform Reagent Quality Control: If you suspect reagent degradation, test the purity of your phosphoramidites using 31P NMR or HPLC before use.
-
Minimize Time on Synthesizer: Only place enough dissolved phosphoramidite on the synthesizer for the immediate synthesis runs to avoid prolonged exposure to ambient conditions.
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination in RNA Synthesis Reagents
Karl Fischer titration is the gold standard for accurately measuring water content in both liquid and solid reagents.
Principle: This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide, a base, and a solvent. The endpoint is reached when all the water in the sample has been consumed.[8]
Methodology (Volumetric Titration):
-
Instrument Preparation:
-
Ensure the Karl Fischer titrator is clean and the titration cell is dry.
-
Add the appropriate Karl Fischer solvent (e.g., methanol-based) to the titration vessel.
-
Run a pre-titration to neutralize any residual water in the solvent until a stable, low-drift endpoint is achieved.
-
-
Sample Preparation (perform in a glove box or under a stream of inert gas for hygroscopic solids):
-
For Liquid Samples (e.g., Acetonitrile):
-
Using a dry, gas-tight syringe, draw a known volume or weight of the solvent.
-
Inject the sample directly into the conditioned titration cell through the septum.
-
-
For Solid Samples (e.g., Phosphoramidites):
-
Accurately weigh the solid sample in a dry, sealed container.
-
Quickly transfer the solid directly into the titration cell. Ensure it dissolves completely. For solids that dissolve slowly, an external dissolution in a suitable anhydrous solvent followed by injection of a known aliquot may be necessary.[9]
-
-
-
Titration:
-
Start the titration. The instrument will automatically add the Karl Fischer reagent and detect the endpoint potentiometrically.
-
The instrument software will calculate the water content, typically in ppm or percentage.
-
-
Cleaning and Storage:
-
After analysis, properly dispose of the reagents and clean the titration cell according to the manufacturer's instructions.
-
Protocol 2: Drying Acetonitrile for RNA Synthesis
For applications requiring extremely low water content, you can further dry commercially available anhydrous acetonitrile.
Materials:
-
Anhydrous acetonitrile
-
Activated 3Å molecular sieves
-
Oven-dried glassware
-
Inert gas supply (argon or nitrogen)
Methodology:
-
Activate Molecular Sieves:
-
Place the 3Å molecular sieves in a ceramic or glass dish.
-
Heat in an oven at 250-300°C for at least 3 hours to remove any adsorbed water.
-
Allow the sieves to cool to room temperature in a desiccator under vacuum or in a sealed container purged with inert gas.
-
-
Solvent Drying:
-
In an oven-dried flask under a positive pressure of inert gas, add the activated molecular sieves (approximately 50g per liter of acetonitrile).
-
Add the anhydrous acetonitrile to the flask.
-
Seal the flask and allow it to stand for at least 24 hours.
-
-
Storage and Use:
-
Store the dried acetonitrile over the molecular sieves in a tightly sealed container with an inert gas headspace.
-
When dispensing the solvent, use a dry syringe or cannula under a positive pressure of inert gas to prevent the introduction of atmospheric moisture.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. News - The factors that determine the DNA synthesis efficiency [honyabio.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
Technical Support Center: Optimizing Activator Concentration for 5'-O-DMT-2'-O-TBDMS-Bz-rC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphoramidite (B1245037) 5'-O-DMT-2'-O-TBDMS-Bz-rC. The focus is on optimizing activator concentration to ensure high coupling efficiency and minimize side reactions during RNA oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common activators for coupling 2'-O-TBDMS protected RNA phosphoramidites like this compound?
A1: For sterically hindered phosphoramidites such as those with 2'-O-TBDMS protection, standard activators like 1H-Tetrazole are often suboptimal.[1] More potent activators are generally recommended to achieve high coupling efficiencies. The most commonly used and effective activators for this purpose are:
-
5-Ethylthio-1H-tetrazole (ETT) : A popular choice that is more acidic and soluble in acetonitrile (B52724) than 1H-Tetrazole.[1]
-
5-Benzylthio-1H-tetrazole (BTT) : Considered one of the best choices for RNA synthesis using 2'-TBDMS protected monomers, allowing for significantly shorter coupling times compared to 1H-Tetrazole.[1]
-
4,5-Dicyanoimidazole (DCI) : A less acidic but more nucleophilic activator than tetrazole derivatives, which can reduce the risk of certain side reactions while still promoting efficient coupling. It is particularly recommended for long oligonucleotides and larger-scale synthesis.[1]
Q2: What is a typical starting concentration for these activators?
A2: A good starting point for optimization is the generally recommended concentration for each activator in small-scale synthesis. For routine, small-scale synthesis (< 15 µmoles), a concentration of 0.25 M is often optimal for DCI.[1] For BTT, while its maximum solubility in acetonitrile is around 0.33 M, it is also commonly used at concentrations around 0.25 M. ETT is also typically used at a concentration of 0.25 M.
Q3: What are the primary signs of suboptimal activator concentration?
A3: Suboptimal activator concentration can manifest in several ways:
-
Low Coupling Efficiency : This is the most common issue and results in a higher proportion of truncated sequences (n-1, n-2, etc.). This can be observed as a significant drop in trityl cation absorbance during synthesis monitoring and as multiple shorter peaks during HPLC or PAGE analysis of the crude product.
-
Formation of n+1 Impurities : Using an activator that is too acidic, or at too high a concentration, can lead to the premature removal of the 5'-DMT protecting group from the phosphoramidite monomer in solution.[1] This can result in the coupling of a dimer, leading to the formation of n+1 sequences, which are difficult to separate from the desired full-length product.[1]
-
Side Reactions : Inappropriate activator concentration can exacerbate side reactions, although these are also highly dependent on other factors like the purity of reagents and the nature of the protecting groups.
Q4: Can the benzoyl (Bz) protecting group on cytosine cause specific issues?
A4: Yes, the N4-benzoyl protecting group on cytosine can be susceptible to modification, particularly during the final deprotection step. While activator choice itself does not directly cause these issues, the overall success of the synthesis, including the integrity of the protecting groups, depends on a well-optimized protocol. The primary concern with the Bz group is the potential for transamination when using amine-based deprotection reagents other than standard ammonium (B1175870) hydroxide. It is crucial to follow a deprotection protocol that is compatible with the Bz group to avoid the formation of undesired adducts.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing activator concentration for this compound.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Activator concentration is too low: Insufficient activator leads to incomplete protonation and activation of the phosphoramidite. | Increase the activator concentration in increments (e.g., from 0.2 M to 0.25 M, then to 0.3 M) and monitor the coupling efficiency for each step. |
| Degraded or wet activator: Activators are sensitive to moisture. | Use fresh, anhydrous activator solution. Ensure all reagents and solvents, particularly acetonitrile, are anhydrous. | |
| Inappropriate activator for RNA synthesis: 1H-Tetrazole may not be potent enough for the sterically hindered 2'-O-TBDMS group.[1] | Switch to a more potent activator such as BTT or DCI. | |
| Insufficient coupling time: The reaction may not have enough time to go to completion. | Increase the coupling time. For example, when using BTT with 2'-TBDMS monomers, a coupling time of around 3 minutes is recommended.[1] | |
| Presence of n+1 Peaks in HPLC/MS | Activator is too acidic or concentration is too high: This can cause premature detritylation of the phosphoramidite in solution.[1] | Reduce the activator concentration. Alternatively, switch to a less acidic activator like DCI. |
| Inconsistent Coupling Efficiency | Poor solubility of the activator: The activator may be precipitating out of solution, leading to inconsistent delivery. | Ensure the chosen activator concentration is below its solubility limit in acetonitrile at the operating temperature. Consider using a more soluble activator like DCI. |
| Fluidics issues with the synthesizer: Inconsistent reagent delivery can lead to variable coupling efficiencies. | Perform regular maintenance on the synthesizer to ensure all lines are clear and valves are functioning correctly. |
Data Presentation
The choice of activator and its concentration is a critical parameter in oligonucleotide synthesis. The following table summarizes the properties of commonly used activators for RNA synthesis.
| Activator | pKa | Solubility in Acetonitrile | Recommended Starting Concentration | Key Advantages |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.75 M | 0.25 M | Good general-purpose activator for RNA, more soluble than 1H-Tetrazole.[1] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.44 M | 0.25 M | Highly effective for 2'-TBDMS monomers, allowing for shorter coupling times.[1] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2 M | 0.25 M | Less acidic, reducing the risk of n+1 formation; highly soluble. Recommended for long oligos and large-scale synthesis.[1] |
Experimental Protocols
Protocol 1: Experimental Design for Optimizing Activator Concentration
This protocol outlines a systematic approach to determining the optimal activator concentration for the coupling of this compound.
Objective: To identify the activator concentration that provides the highest coupling efficiency while minimizing side reactions.
Materials:
-
This compound phosphoramidite
-
Chosen activator (ETT, BTT, or DCI)
-
Anhydrous acetonitrile
-
Standard oligonucleotide synthesis reagents (capping, oxidation, deblocking solutions)
-
Controlled pore glass (CPG) solid support
-
Automated DNA/RNA synthesizer
-
HPLC system with a suitable column for oligonucleotide analysis
-
Mass spectrometer (optional but recommended)
Methodology:
-
Preparation of Activator Solutions: Prepare a series of activator solutions at different concentrations in anhydrous acetonitrile. For example, for DCI, you might prepare solutions at 0.20 M, 0.25 M, and 0.30 M.
-
Synthesis of a Short Test Oligonucleotide: Synthesize a short, standard RNA sequence (e.g., a 5-mer) to easily analyze the coupling efficiency of a single addition. It is recommended to perform the test coupling in the middle of the sequence to mimic a typical synthesis cycle.
-
Experimental Groups: Set up parallel syntheses for each activator concentration. It is crucial to keep all other synthesis parameters (e.g., phosphoramidite concentration, coupling time, temperature, and reagent delivery volumes) constant across all experiments.
-
Monitoring Coupling Efficiency:
-
Trityl Cation Assay: If the synthesizer is equipped with a trityl monitor, record the absorbance of the trityl cation released after each coupling step. A higher, more consistent absorbance indicates a higher coupling efficiency.
-
HPLC Analysis: After synthesis, deprotect and cleave the oligonucleotide from the solid support. Analyze the crude product by reverse-phase or ion-exchange HPLC. The chromatogram will show a peak for the full-length product and potential peaks for failure sequences (n-1). Calculate the coupling efficiency by comparing the peak area of the full-length product to the total area of all product-related peaks.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to confirm the identity of the main peak as the full-length product and to identify any impurity peaks, such as n-1 or n+1 sequences.
-
-
Data Analysis and Optimization: Compare the coupling efficiencies obtained at different activator concentrations. The optimal concentration will be the one that gives the highest percentage of full-length product with the lowest percentage of impurities.
Protocol 2: HPLC Analysis of Crude Oligonucleotide
Objective: To assess the purity of the synthesized oligonucleotide and quantify the coupling efficiency.
Materials:
-
Crude, deprotected oligonucleotide sample
-
Nuclease-free water
-
HPLC system with a UV detector
-
Reverse-phase HPLC column suitable for oligonucleotide analysis (e.g., C18)
-
Mobile phase A: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0)
-
Mobile phase B: Acetonitrile
Methodology:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in nuclease-free water to a suitable concentration (e.g., 1 OD/100 µL).
-
HPLC Method:
-
Equilibrate the column with a low percentage of mobile phase B.
-
Inject the sample onto the column.
-
Run a linear gradient of increasing mobile phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the full-length product (typically the major, last-eluting product peak).
-
Identify peaks corresponding to failure sequences (eluting earlier than the full-length product).
-
Integrate the peak areas. The coupling efficiency can be estimated by the ratio of the full-length product peak area to the total area of all product-related peaks.
-
Visualizations
References
Technical Support Center: 5'-O-DMT-2'-O-TBDMS-Bz-rC in Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and use of 5'-O-DMT-2'-O-TBDMS-Bz-rC in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound phosphoramidite (B1245037)?
A1: To ensure optimal stability and performance, this compound phosphoramidite powder should be stored at 4°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] Once dissolved in an anhydrous solvent like acetonitrile, the solution should be used immediately. For short-term storage of solutions, it is recommended to keep them at -20°C in a sealed container with a desiccant.[2] Long-term storage of solutions is not recommended due to the potential for degradation.
Q2: What are the main factors affecting the stability of this compound during synthesis?
A2: The stability of this compound is primarily influenced by:
-
Moisture: Phosphoramidites are highly susceptible to hydrolysis. It is crucial to use anhydrous solvents and reagents throughout the synthesis process.
-
Acidic Conditions: The 5'-O-DMT group is labile to acid and is intentionally removed during the detritylation step. However, prolonged or excessive exposure to acid can lead to depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues.
-
Basic Conditions: The 2'-O-TBDMS and N4-Benzoyl (Bz) protecting groups are removed under basic conditions during the final deprotection steps. Premature exposure to strong bases during synthesis can lead to their partial removal and subsequent side reactions. The TBDMS group is particularly susceptible to premature cleavage under standard ammonium (B1175870) hydroxide (B78521) deprotection, which can lead to RNA strand scission.[3]
-
Oxidation: The phosphite (B83602) triester linkage formed during coupling is sensitive to oxidation. Incomplete or improper oxidation can lead to side products.
Q3: Can I use standard DNA synthesis deprotection conditions for an RNA oligonucleotide synthesized with 2'-O-TBDMS protected phosphoramidites?
A3: No, standard DNA synthesis deprotection conditions, typically involving concentrated ammonium hydroxide at elevated temperatures, are not suitable for RNA synthesized with 2'-O-TBDMS protection. These conditions can cause significant premature removal of the 2'-O-TBDMS group, leading to cleavage of the RNA backbone.[3] A two-step deprotection protocol is required: first, a milder basic treatment to remove the base and phosphate (B84403) protecting groups, followed by a fluoride-based treatment to remove the 2'-O-TBDMS groups.[4][5]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptom: Low stepwise coupling efficiency observed via trityl monitoring, resulting in a low yield of the full-length oligonucleotide.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degraded Phosphoramidite | Ensure the phosphoramidite is fresh and has been stored under the recommended conditions. Perform a purity check using ³¹P NMR or HPLC. |
| Suboptimal Activator | Use a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylmercapto)-1H-tetrazole (BMT) for the sterically hindered 2'-O-TBDMS phosphoramidites.[5][6] Ensure the activator solution is fresh and anhydrous. |
| Insufficient Coupling Time | Due to the steric bulk of the 2'-O-TBDMS group, longer coupling times (e.g., 6-15 minutes) may be required compared to DNA synthesis.[4] |
| Moisture Contamination | Ensure all solvents and reagents are anhydrous. Dry the solid support thoroughly before starting the synthesis. |
| Instrumental Issues | Check the synthesizer for leaks, blockages, or calibration errors in reagent delivery. |
Issue 2: Presence of n-1 Shortmer Impurities
Symptom: Significant peaks corresponding to (n-1) and other shortmer sequences observed in the final product analysis by HPLC or mass spectrometry.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Coupling | Refer to the troubleshooting guide for "Low Coupling Efficiency". |
| Inefficient Capping | Ensure the capping reagents (Cap A and Cap B) are fresh and delivered effectively. Incomplete capping of unreacted 5'-hydroxyl groups will allow them to react in subsequent cycles, leading to deletion sequences. |
| Phosphoramidite Degradation | As mentioned previously, degraded phosphoramidite will not couple efficiently. |
Issue 3: RNA Strand Scission
Symptom: Degradation of the full-length RNA product, observed as a smear or multiple smaller fragments on a gel or in mass spectrometry analysis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Premature Removal of 2'-O-TBDMS Group | Avoid using harsh basic conditions for the initial deprotection step. Use a milder base treatment (e.g., a mixture of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine) to remove the base and phosphate protecting groups while keeping the TBDMS group intact.[5] |
| Acid-induced Depurination | Minimize the time of the detritylation step. Use a weaker acid or a lower concentration of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) for detritylation, especially for sequences rich in purines. |
| Contamination with RNases | Ensure all solutions, reagents, and labware are RNase-free. |
Quantitative Data
The stability of the protecting groups on this compound is critical for successful RNA synthesis. The following table summarizes the relative stability and typical deprotection conditions for each group.
| Protecting Group | Lability | Typical Deprotection Reagent | Deprotection Conditions | Half-life (Approximate) |
| 5'-O-DMT | Acid-labile | Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane | 3% DCA in DCM, Room Temp. | < 2 minutes |
| N4-Benzoyl (Bz) | Base-labile | Aqueous Methylamine or Ammonia/Ethanol | 40% aq. Methylamine, 65°C | ~10 minutes[7] |
| 2'-O-TBDMS | Fluoride-labile | Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (B91410) (TBAF) | TEA·3HF in NMP/TEA, 65°C | 1.5 - 2.5 hours[4][7] |
| β-Cyanoethyl (on phosphate) | Base-labile | Aqueous Methylamine or Ammonia/Ethanol | 40% aq. Methylamine, 65°C | < 10 minutes[7] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Analysis of this compound
This protocol describes a reverse-phase HPLC method to assess the purity of the phosphoramidite and detect potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Anhydrous acetonitrile
Procedure:
-
Prepare a 1 mg/mL solution of the this compound phosphoramidite in anhydrous acetonitrile.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 260 nm.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram for the main peak corresponding to the intact phosphoramidite and any additional peaks that may indicate impurities or degradation products. The phosphoramidite typically appears as a pair of diastereomers.
Protocol 2: ³¹P NMR for Purity Assessment
This protocol provides a method for determining the purity of the phosphoramidite and quantifying phosphorus-containing impurities.
Instrumentation:
-
NMR spectrometer equipped with a phosphorus probe.
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃)
-
Triethylamine (TEA)
-
Phosphoric acid (H₃PO₄) in D₂O (as an external standard)
Procedure:
-
Prepare a sample solution by dissolving approximately 30 mg of the phosphoramidite in 0.5 mL of CDCl₃ containing 1% (v/v) TEA.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The intact phosphoramidite should appear as two sharp singlets (due to the chiral phosphorus center) in the region of 148-152 ppm.[8][9]
-
Integrate the peaks corresponding to the phosphoramidite and any impurity peaks. Common impurities include P(V) species (oxidation products) which appear in the -25 to 99 ppm region, and other P(III) impurities which may appear between 100 to 169 ppm.[8]
-
Calculate the purity based on the relative integration values.
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Sequential workflow for the deprotection of RNA oligonucleotides.
Caption: A logical approach to troubleshooting low yields in RNA synthesis.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. usp.org [usp.org]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Technical Support Center: Benzoyl Protecting Group Removal
This guide provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of benzoyl (Bz) protecting groups. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various deprotection methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the removal of the benzoyl protecting group.
Q1: My benzoyl deprotection is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete deprotection is a common challenge. Here are the primary causes and troubleshooting steps:
-
Insufficient Reagent Stoichiometry: The amount of base or acid may be insufficient to drive the reaction to completion, especially if the substrate itself is acidic or basic.
-
Solution: Increase the equivalents of the deprotecting agent (e.g., NaOMe, NaOH, or acid). Monitor the reaction by TLC to determine the optimal amount.
-
-
Steric Hindrance: A sterically hindered benzoyl group may have difficult access to the reagent.
-
Solution: Increase the reaction temperature or switch to a less sterically demanding reagent. For example, if using sodium methoxide (B1231860), consider a smaller nucleophile if applicable.
-
-
Inappropriate Solvent: The solvent may not be optimal for the reaction, affecting solubility and reactivity.
-
Solution: For base-catalyzed reactions, polar protic solvents like methanol (B129727) or ethanol (B145695) are generally effective. For substrates with poor solubility, a co-solvent like THF or DCM may be added.[1]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Refluxing in methanol is a common strategy for challenging deprotections.[1]
-
Q2: I am observing acyl migration as a side reaction, especially with my carbohydrate substrate. How can I prevent this?
A2: Acyl migration is a frequent side reaction in polyhydroxylated systems like carbohydrates, where the benzoyl group can move to an adjacent free hydroxyl group under either basic or acidic conditions.
-
Mechanism Insight: The migration typically proceeds through a five-membered orthoester intermediate. The rate of migration is influenced by the pH, solvent, and the structure of the substrate.
-
Solutions & Protocols:
-
Use Milder Conditions: Employ milder basic conditions, such as catalytic sodium methoxide in methanol at low temperatures (0 °C to room temperature), which is the basis of the Zemplén debenzoylation. This method is often preferred for its selectivity and cleaner reaction profiles.
-
Control pH: Carefully control the pH of the reaction mixture. Acyl migration can be catalyzed by both acid and base.
-
Choose the Right Reagent: For substrates prone to migration, enzymatic deprotection can offer high regioselectivity.
-
Q3: My substrate is sensitive to strongly basic or acidic conditions. What are some milder alternatives for benzoyl deprotection?
A3: For sensitive substrates, several milder deprotection strategies can be employed:
-
Hydrazinolysis: Hydrazine monohydrate in a suitable solvent can effectively cleave benzoyl esters under relatively mild conditions. This method is often used when other functional groups are base-sensitive.
-
Reductive Cleavage: While less common for benzoates compared to benzyl (B1604629) ethers, certain reducing agents can cleave benzoyl esters. For example, diisobutylaluminum hydride (DIBAL-H) can reduce the ester to the corresponding alcohol. However, this method is not selective if other reducible functional groups are present.[2]
-
Enzymatic Deprotection: Lipases and esterases can be used for highly selective deprotection under physiological conditions, which is ideal for complex and sensitive molecules.
Q4: How do I purify my product after deprotection?
A4: The purification strategy depends on the properties of the deprotected product and the byproducts of the reaction.
-
For Base-Catalyzed Reactions (e.g., with NaOMe):
-
Work-up: After the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid, Amberlite IR-120 H+ resin) to a neutral pH.
-
Purification: The main byproduct is methyl benzoate. If the deprotected product is polar (e.g., a polyol from a carbohydrate), it will likely remain in the aqueous or methanolic phase during an extraction with a nonpolar organic solvent, allowing for the removal of methyl benzoate. For less polar products, silica (B1680970) gel chromatography is typically used.
-
-
For Acid-Catalyzed Reactions:
-
Work-up: Quench the reaction by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.
-
Purification: Extract the product with a suitable organic solvent. The benzoic acid byproduct can often be removed by washing the organic layer with a basic aqueous solution. Further purification can be achieved by chromatography or crystallization.
-
-
For Polyhydroxylated Compounds (e.g., deprotected carbohydrates):
-
These products are often highly polar and water-soluble. After neutralization, evaporation of the solvent followed by purification using techniques like size-exclusion chromatography or reversed-phase chromatography (for less polar analogs) may be necessary.
-
Comparative Data on Benzoyl Deprotection Methods
The following tables summarize quantitative data for common benzoyl deprotection methods. Please note that optimal conditions are substrate-dependent and may require optimization.
Table 1: Base-Catalyzed Deprotection of Benzoyl Esters
| Substrate Type | Reagent(s) & Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Perbenzoylated Nucleoside | NaOMe (catalytic) | MeOH | 1-3 h | RT | >90 | |
| Perbenzoylated Carbohydrate | NaOMe (catalytic) | MeOH/THF | 30 min - 2 h | 0 - RT | 85-98 | [3] |
| Benzoylated Alkaloid | KOH (2 eq) | MeOH/H₂O | 12 h | Reflux | ~80 | |
| Simple Alkyl Benzoate | LiOH (1.5 eq) | THF/H₂O | 2 h | RT | >95 | [1] |
| N-Benzoylthiourea | 1,2-ethanediamine, AcOH | MeOH | 20 min | Reflux | 97 | [4] |
Table 2: Alternative Deprotection Methods for Benzoyl Esters
| Substrate Type | Reagent(s) & Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Alkyl Benzoate | Hydrazine monohydrate (5 eq) | EtOH | 4-8 h | Reflux | 80-95 | |
| Benzoyl Ester | DIBAL-H (2.5 eq) | Toluene | 1 h | -78 | 70-85 | [2] |
| Sterically Hindered Benzoate | AlCl₃ (3 eq) | DCM | 6 h | 0 - RT | ~75 | [5] |
| Benzoylated Alcohol | Lipase | Phosphate Buffer | 24-48 h | 37 | Variable |
Detailed Experimental Protocols
Protocol 1: Zemplén Debenzoylation of a Perbenzoylated Carbohydrate
This protocol describes a mild and efficient method for removing benzoyl groups from carbohydrates using a catalytic amount of sodium methoxide.
-
Materials:
-
Perbenzoylated carbohydrate
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
-
Amberlite® IR-120 H+ resin
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, appropriate stain)
-
-
Procedure:
-
Dissolve the perbenzoylated carbohydrate in a mixture of anhydrous methanol and anhydrous dichloromethane (typically a 2:1 to 3:1 ratio of MeOH:DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol (typically 0.1 to 0.3 equivalents per ester group).
-
Monitor the reaction progress by TLC. The deprotected product will have a much lower Rf value than the starting material.
-
Once the reaction is complete (typically 30 minutes to a few hours), add Amberlite® IR-120 H+ resin to the reaction mixture until the pH is neutral (check with pH paper).
-
Stir for an additional 15-20 minutes.
-
Filter the reaction mixture to remove the resin, washing the resin with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product, a polyol, can be purified by silica gel chromatography (often using a polar eluent system like DCM/MeOH or EtOAc/MeOH) or recrystallization if applicable.
-
Protocol 2: Acid-Catalyzed Deprotection of a Benzoyl Ester
This protocol is suitable for substrates that are stable to acidic conditions.
-
Materials:
-
Benzoyl-protected compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the benzoyl-protected compound in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or recrystallization.
-
Visual Guides
Troubleshooting Workflow for Benzoyl Deprotection
Caption: Troubleshooting workflow for common issues in benzoyl deprotection.
Mechanism of Base-Catalyzed Benzoyl Deprotection (Saponification)
Caption: Base-catalyzed cleavage of a benzoyl ester.
Decision Tree for Selecting a Benzoyl Deprotection Method
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of structurally-defined polymeric glycosylated phosphoprenols as potential lipopolysaccharide biosynthetic probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Long RNA Synthesis with 2'-O-TBDMS Protection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and quality of long RNA synthesized using tert-butyldimethylsilyl (TBDMS) protected phosphoramidites.
Frequently Asked Questions (FAQs)
Q1: What is the function of the TBDMS group in RNA synthesis?
The tert-butyldimethylsilyl (TBDMS) group is a protecting group used for the 2'-hydroxyl (2'-OH) function of the ribose sugar during solid-phase RNA synthesis.[1] Its primary role is to prevent unwanted side reactions at the 2'-OH position, such as phosphodiester chain cleavage and 3' to 2' phosphate (B84403) migration, which can occur during the synthesis and deprotection steps.[1] This protection is crucial for directing the phosphoramidite (B1245037) coupling reaction to the 5'-hydroxyl group of the growing RNA chain.
Q2: Why is the TBDMS group known to lower coupling efficiency compared to DNA synthesis?
The TBDMS group is sterically bulky.[2] This bulkiness creates steric hindrance around the 3'-phosphoramidite group, making the coupling reaction to the 5'-hydroxyl of the growing oligonucleotide chain slower and less efficient than in DNA synthesis, where the 2'-position has no hydroxyl group.[2][3] This reduced efficiency becomes more pronounced as the length of the RNA oligonucleotide increases.[1]
Q3: What are the primary challenges associated with using TBDMS for synthesizing long RNA?
The main challenges include:
-
Reduced Coupling Efficiency: Due to steric hindrance from the TBDMS group, achieving high stepwise coupling yields (>99%) is difficult, leading to a significant decrease in the overall yield of the full-length product for long sequences.[2][4]
-
Incomplete Deprotection: The TBDMS group requires specific and sometimes harsh conditions for its removal, typically involving fluoride (B91410) reagents. Incomplete removal can affect the biological activity of the RNA.
-
RNA Degradation: The conditions required for removing base-protecting groups can sometimes lead to the premature loss of the TBDMS group, exposing the 2'-OH and making the RNA susceptible to chain cleavage.[1][5] Similarly, the fluoride deprotection step for the silyl (B83357) group must be carefully optimized to prevent RNA degradation.[6]
-
2'-5' Linkage Formation: Although TBDMS protection is designed to prevent this, migration of the silyl group from the 2'- to the 3'-position can occur, leading to the formation of non-biologically active 2'-5' phosphodiester linkages.[1][7]
Troubleshooting Guide
Problem 1: Low Overall Yield of Full-Length Long RNA Product
Q: My final yield of purified long RNA is significantly lower than expected. What are the potential causes and solutions?
A: Low yield is the most common issue in long RNA synthesis. It typically results from the cumulative effect of suboptimal steps throughout the process. The key areas to investigate are coupling efficiency, deprotection, and purification.
Potential Causes & Solutions:
-
Suboptimal Coupling Efficiency: Even a small drop in stepwise efficiency (e.g., from 99.5% to 98%) results in a dramatic decrease in the final yield of a long transcript.
-
Solution 1: Extend Coupling Time: For TBDMS-protected monomers, coupling is slower than for DNA. Extend the coupling time to 6 minutes or even longer (up to 15 minutes) to allow the reaction to proceed to completion.[1][4]
-
Solution 2: Use a More Powerful Activator: Standard activators like 1H-tetrazole are often insufficient. Use stronger activators such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI) to increase coupling rates and yields.[4][8][9] ETT at a concentration of 0.25M is a common choice.[2]
-
Solution 3: Ensure Anhydrous Conditions: Phosphoramidite chemistry is highly sensitive to water. Ensure all reagents, especially the acetonitrile (B52724) used to dissolve phosphoramidites and the activator, are strictly anhydrous to prevent amidite hydrolysis.[3]
-
-
Inefficient Deprotection: Incomplete removal of protecting groups (base, phosphate, or 2'-TBDMS) will lower the yield of the desired final product.
-
Solution 1 (Base/Phosphate Deprotection): Use optimized deprotection cocktails. A mixture of ammonium (B1175870) hydroxide/methylamine (B109427) (AMA) or aqueous methylamine is highly effective and faster than traditional ammonium hydroxide/ethanol (B145695) mixtures.[6][10] For sensitive bases, milder conditions with ammonium hydroxide/ethanol at room temperature may be necessary.[5][10]
-
Solution 2 (TBDMS Deprotection): Ensure complete desilylation. Reagents like triethylamine (B128534) trihydrofluoride (TEA·3HF) are often more reliable and reproducible than tetrabutylammonium (B224687) fluoride (TBAF), which can have variable water content.[6][11] Heating the reaction (e.g., 65°C for 90 minutes to 2.5 hours) with a TEA·3HF/NMP/TEA or TEA·3HF/DMSO mixture can significantly improve deprotection efficiency.[3][12]
-
-
Product Loss During Workup: RNA can be lost during precipitation and desalting steps.
-
Solution: After cleavage from the solid support, perform an organic wash (e.g., with an ethanol/acetonitrile/water solution) to improve recovery, as the TBDMS groups make the initial RNA product hydrophobic.[3] For final purification, consider methods like butanol precipitation, which can be effective for desalting.[10]
-
Problem 2: High n-1 Peak Observed in HPLC/PAGE Analysis
Q: My analysis shows a significant peak corresponding to the n-1 sequence. What causes this and how can I fix it?
A: A prominent n-1 peak indicates a high rate of single-nucleotide deletion, which points to failures in the synthesis cycle.
Potential Causes & Solutions:
-
Incomplete Coupling: This is the most frequent cause. If a phosphoramidite fails to couple to the growing chain, that chain will be capped in the next step, resulting in an n-1 sequence.
-
Ineffective Capping: If unreacted 5'-OH groups are not properly capped (acetylated), they can react in the subsequent coupling cycle, leading to a single internal nucleotide deletion.
-
Solution: Use fresh, high-quality capping reagents. For RNA synthesis, tert-butylphenoxyacetic anhydride (B1165640) is often used instead of the standard acetic anhydride.[1] Ensure sufficient contact time and reagent volume during the capping step.
-
-
Incomplete Oxidation: The phosphite (B83602) triester linkage formed during coupling is unstable. If it is not fully oxidized to the more stable phosphate triester, it can be cleaved in the subsequent acidic detritylation step, leading to chain truncation.[13]
-
Solution: Use a fresh iodine-based oxidation solution and ensure the oxidation step runs for the recommended time (e.g., 20 seconds).[14]
-
Problem 3: Evidence of RNA Degradation (Smear on Gel or Multiple Peaks in HPLC)
Q: My purified RNA runs as a smear on a gel, suggesting it has been degraded. How can I prevent this?
A: RNA is highly susceptible to degradation, both enzymatic (from RNases) and chemical.
Potential Causes & Solutions:
-
RNase Contamination: RNases are ubiquitous and can rapidly degrade RNA.
-
Solution: Maintain a sterile, RNase-free environment. Use sterile, disposable plasticware, wear gloves, and use RNase-free reagents and solutions throughout the synthesis, deprotection, and purification process.[1]
-
-
Premature TBDMS Removal: If the TBDMS group is lost during the basic deprotection step (for nucleobases), the exposed 2'-OH can facilitate phosphodiester bond cleavage.[1][5]
-
Solution: Use deprotection conditions optimized to keep the TBDMS group intact. Using a mixture of concentrated aqueous ammonia (B1221849) and ethanol (3:1 v/v) or methylamine-based reagents can minimize premature desilylation.[5][13]
-
-
Harsh Desilylation Conditions: The fluoride reagents used to remove the TBDMS groups can cause RNA degradation if the reaction is too long or the temperature is too high.[6]
Quantitative Data Summary
The choice of protecting group, activator, and deprotection conditions significantly impacts the final yield of long RNA.
Table 1: Comparison of Coupling Efficiency and Crude Purity for a 100-mer RNA
| 2'-OH Protecting Group | Average Stepwise Coupling Efficiency | Calculated Crude Purity (100-mer) | Reference(s) |
| TBDMS | ~98.5% | ~27% | [2] |
| TOM | ~99.0% | ~33% | [2] |
| Data extrapolated from synthesis of a 20-mer oligonucleotide. Crude purity is an estimation of the full-length product in the unpurified mixture. TOM (2-O-triisopropylsilyloxymethyl) is an alternative protecting group with a spacer to reduce steric hindrance.[1][2] |
Table 2: Impact of Activator on Coupling Time and Yield
| Activator | Recommended Coupling Time | Coupling Yield | Reference(s) |
| 1H-tetrazole | >10 min | >98% | [4] |
| 5-ethylthio-1H-tetrazole (ETT) | 6 min | >99% (typical) | [2][4][6] |
| 5-benzylthio-1H-tetrazole (BTT) | 3 min | >99% | [4][8][9] |
Table 3: Comparison of 2'-O-TBDMS Deprotection (Desilylation) Methods
| Reagent | Temperature | Duration | Key Advantages/Disadvantages | Reference(s) |
| 1.0 M TBAF in THF | Room Temp. | 24 hours | Prone to variability due to water content; produces salts that complicate purification. | [3][6] |
| TEA·3HF/NMP/TEA | 65°C | 90 min | Faster, more reliable than TBAF, and gives equivalent or better yields. | [3][6] |
| TEA·3HF in DMSO (+TEA) | 65°C | 2.5 hours | Effective for both DMT-on and DMT-off strategies; compatible with cartridge purification. | [2][10][12] |
Visual Guides and Workflows
TBDMS-Based RNA Synthesis Workflow
The diagram below outlines the key steps in a single cycle of solid-phase RNA synthesis using TBDMS-protected phosphoramidites, followed by the final cleavage and deprotection stages.
Caption: Workflow for TBDMS-based solid-phase RNA synthesis.
Troubleshooting Flowchart for Low RNA Yield
This flowchart provides a logical path to diagnose and resolve issues leading to low yields of full-length RNA.
Caption: Troubleshooting flowchart for low-yield RNA synthesis.
Detailed Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis Cycle (TBDMS Chemistry)
This protocol outlines a typical cycle on an automated synthesizer, optimized for TBDMS-protected RNA phosphoramidites.
Reagents:
-
Detritylation: Dichloroacetic acid (DCA) in a suitable solvent.
-
Activator: 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[2][4]
-
Phosphoramidites: 2'-O-TBDMS protected A, C, G, U phosphoramidites in anhydrous acetonitrile.
-
Capping: Capping Reagent A (tert-butylphenoxyacetic anhydride) and Capping Reagent B (N-methylimidazole).[1]
-
Oxidation: 0.1 M Iodine solution in THF/Pyridine/Water.[14]
-
Wash Solvent: Anhydrous acetonitrile.
Procedure (per cycle):
-
Detritylation: The 5'-O-dimethoxytrityl (DMT) group is removed from the support-bound oligonucleotide by treating with the detritylation solution. The support is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: The 2'-O-TBDMS protected phosphoramidite solution and the activator solution (ETT) are delivered simultaneously to the synthesis column.
-
Critical Step: Allow a coupling time of 6 minutes .[2] This is crucial for maximizing yield with the sterically hindered TBDMS monomers.
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping reagents. This step prevents the formation of n-1 deletion sequences. The support is then washed with acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treatment with the iodine solution. The support is washed thoroughly with acetonitrile.
-
Repeat: The cycle is repeated until the desired RNA sequence is assembled.
Protocol 2: Cleavage and Deprotection of TBDMS-Protected RNA
This protocol uses a two-step method involving methylamine for base/phosphate deprotection followed by TEA·3HF for desilylation.
Reagents:
-
Step 1 Solution: Ammonium hydroxide/methylamine (AMA) solution OR 40% aqueous methylamine.[3][10]
-
Step 2 Solution (Desilylation Cocktail): Anhydrous DMSO, Triethylamine (TEA), and Triethylamine trihydrofluoride (TEA·3HF).[12]
-
Quenching Buffer: RNA quenching buffer (commercially available) or a suitable buffer for precipitation (e.g., 3 M sodium acetate).[2][3]
-
Precipitation Agent: n-butanol or isopropanol.[3]
Procedure:
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the solid support containing the synthesized RNA to a sealable glass vial.
-
Add 1 mL of aqueous methylamine (40%) to the vial.[3]
-
Seal the vial tightly and heat at 65°C for 10-15 minutes .[3]
-
Cool the vial, then carefully decant the solution containing the cleaved RNA into a sterile microcentrifuge tube. Wash the support two more times with an ethanol/acetonitrile/H₂O solution to maximize recovery and combine the supernatants.[3]
-
Evaporate the combined solution to dryness in a vacuum evaporator (e.g., Speedvac).
-
-
2'-O-TBDMS Group Removal (Desilylation):
-
Warning: Work in a fume hood. Fluoride reagents are hazardous.
-
To the dried RNA pellet, add the desilylation cocktail. For a typical 1 µmol synthesis, use:
-
Ensure the pellet is fully dissolved. If necessary, warm briefly at 65°C.
-
-
Quenching and Product Recovery:
-
Cool the reaction tube.
-
Quench the reaction by adding an appropriate quenching buffer or precipitate the RNA directly.
-
For precipitation, add 25 µL of 3 M sodium acetate (B1210297) and 1 mL of n-butanol.[3]
-
Cool the mixture to -20°C for at least 2 hours, then centrifuge to pellet the fully deprotected RNA.
-
Carefully decant the supernatant, wash the pellet with cold ethanol or isopropanol, and dry the final RNA product. The RNA is now ready for purification by HPLC or PAGE.
-
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 12. glenresearch.com [glenresearch.com]
- 13. kulturkaufhaus.de [kulturkaufhaus.de]
- 14. Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of RNA During Deprotection Steps
Welcome to the technical support center for RNA oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent RNA degradation during the critical deprotection steps.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during RNA deprotection, providing potential causes and solutions to ensure the integrity of your synthetic RNA.
Q1: I'm seeing significant degradation of my RNA oligo after deprotection. What are the most likely causes?
A1: RNA degradation post-deprotection is a common issue with several potential root causes:
-
RNase Contamination: RNases are ubiquitous and can be introduced from various sources, including laboratory surfaces, equipment, reagents, and even the researcher.[1][2][3][4] It is crucial to maintain a strictly RNase-free environment.
-
Harsh Deprotection Conditions: Standard deprotection protocols, especially those using reagents like ammonium (B1175870) hydroxide (B78521), can be destructive to RNA if not optimized.[5] Prolonged exposure to basic conditions or high temperatures can lead to phosphodiester bond cleavage.[6][7]
-
Incomplete Deprotection: Incomplete removal of protecting groups can lead to the appearance of multiple bands on a gel, which can be mistaken for degradation.[8] In some cases, these multiple bands can collapse into a single band after re-treatment with the deprotection reagent.[8]
-
Water Content in Reagents: The presence of water in reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) used for desilylation can be detrimental.[5][9]
-
Instability of the 2'-Protecting Group: The 2'-tert-butyldimethylsilyl (TBS) group is not completely stable under the basic conditions used to remove base-protecting groups.[6] Premature loss of the 2'-protecting group can expose the 2'-hydroxyl group, making the phosphodiester backbone susceptible to cleavage.[6]
Q2: My RNA appears as a smear on a denaturing gel after deprotection. How can I troubleshoot this?
A2: A smear on a denaturing gel is a classic sign of RNA degradation.[10] Here are some troubleshooting steps:
-
Verify RNase-Free Workflow: Ensure all solutions, tubes, and pipette tips are certified RNase-free.[3][11] Clean benchtops and equipment with an RNase decontamination solution.[1][3] Always wear gloves and change them frequently.[1][4]
-
Optimize Deprotection Time and Temperature: Reduce the incubation time and/or temperature of the base deprotection step.[12] For example, using UltraFAST deprotection with AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) can reduce deprotection time to as little as 5-10 minutes at 65°C.[12][13]
-
Use Milder Deprotection Reagents: Consider using "UltraMild" RNA phosphoramidites that allow for gentler deprotection conditions, which is especially important for sensitive modifications or dyes.[13][14]
-
Check Reagent Quality: Use fresh, high-quality deprotection reagents. An old bottle of ammonium hydroxide may not be effective, leading to incomplete deprotection that can be misinterpreted as degradation.[12] Ensure that anhydrous reagents, such as DMSO and TEA·3HF for desilylation, are used where specified to prevent water-induced degradation.[5][13]
Q3: I observe unexpected peaks during HPLC analysis of my deprotected RNA. What could be the cause?
A3: Unexpected peaks in an HPLC chromatogram can indicate several issues:
-
Incomplete Removal of Protecting Groups: The additional peaks may correspond to partially deprotected RNA species. Ensure that both the base and 2'-hydroxyl protecting groups are fully removed.
-
Formation of Adducts: Side reactions during deprotection can lead to the formation of adducts. For instance, the use of ethylenediamine (B42938) (EDA) for deprotecting methylphosphonate (B1257008) oligonucleotides can cause transamination of N4-benzoyl cytidine.[8]
-
Phosphodiester Bond Isomerization: Instability of the 2'-protecting group can lead to 3' to 2'-phosphate migration, resulting in a heterogeneous mixture of RNA isomers that may resolve as different peaks on HPLC.[6]
-
Chain Cleavage: Degradation of the RNA backbone will result in shorter fragments that will appear as separate, earlier-eluting peaks.[6]
Q4: How can I prevent degradation when removing the 2'-O-silyl protecting group?
A4: Removal of the 2'-O-silyl group (e.g., TBDMS) is a critical step where degradation can occur. To minimize this:
-
Use Anhydrous Reagents: When using TBAF for desilylation, it is very sensitive to water.[5] The use of anhydrous TEA·3HF in N-methylpyrrolidinone (NMP) can provide equivalent or better results with reduced degradation risk.[5][9]
-
Optimize Reaction Time: While complete deprotection is necessary, prolonged exposure to fluoride reagents can lead to some breakdown. For longer oligos, a reaction time of 1.5 hours at 65°C with TEA·3HF/NMP has been found to be optimal.[5]
-
Proper Quenching and Desalting: After desilylation, the reaction should be properly quenched and the resulting salts removed, as they can interfere with subsequent analysis and applications.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for different RNA deprotection protocols.
Table 1: Deprotection Conditions for Base-Labile Protecting Groups
| Deprotection Reagent | Temperature (°C) | Time | Notes |
| Ammonium Hydroxide/Ethanol (3:1) | 55 | 1 hour | A standard but potentially harsh method.[6] |
| 40% Methylamine solution | 65 | 10 minutes | A faster deprotection method.[15] |
| AMA (Ammonium hydroxide/40% Methylamine, 1:1) | 65 | 5 minutes | UltraFAST deprotection. Requires acetyl-protected dC.[12][13] |
| Ethanolic Methylamine/Aqueous Methylamine (1:1) | 65 | 10 minutes | Used for UltraFAST deprotection with Ac-C RNA.[16] |
| Anhydrous Ethylenediamine in Toluene | Room Temp. | Varies | For global deprotection of TC and base protecting groups.[6] |
Table 2: Conditions for 2'-O-TBDMS Silyl Group Removal
| Deprotection Reagent | Temperature (°C) | Time | Notes |
| 1 M TBAF in THF | Room Temp. | 8-24 hours | Sensitive to water; produces salts that need removal.[5][9] |
| TEA·3HF/NMP with TEA | 65 | 0.5 - 1.5 hours | Anhydrous conditions give better results and less degradation.[5] Optimal time for longer oligos is 1.5 hours.[5] |
| TEA·3HF in DMSO | 65 | 2.5 hours | For DMT-off RNA.[13] |
| TEA·3HF/TEA in DMSO | 65 | 2.5 hours | For DMT-on RNA to aid in retention of the DMT group.[12][16] |
Experimental Protocols & Methodologies
Protocol 1: Standard Two-Step Deprotection of RNA (TBDMS Chemistry)
This protocol is a common method for the deprotection of RNA synthesized using 2'-O-TBDMS protection.
-
Cleavage and Base Deprotection:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1 mL of a 3:1 (v/v) mixture of concentrated aqueous ammonia (B1221849) and ethanol.
-
Incubate at 55°C for 1 hour.[6]
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness in a vacuum concentrator.
-
-
2'-O-TBDMS Group Removal:
-
Resuspend the dried pellet in 250 µL of anhydrous TEA·3HF/NMP solution (1.5 mL N-Methylpyrrolidinone, 750 µL Triethylamine, and 1 mL Triethylamine trihydrofluoride).[15]
-
Cool the tube on ice for 30 minutes.[15]
-
Add 25 µL of 3M NaOAc (pH 5.2) and 1 mL of 1-butanol (B46404) to precipitate the RNA.[15]
-
Incubate at -70°C for at least 1 hour.[15]
-
Centrifuge at maximum speed for 30 minutes at 4°C.
-
Carefully remove the supernatant, wash the RNA pellet with 70% ethanol, and briefly dry the pellet.
-
Resuspend the purified RNA in an appropriate RNase-free buffer (e.g., TE buffer, pH 7.5).[15]
-
Protocol 2: UltraFAST Deprotection of RNA
This protocol utilizes AMA for rapid deprotection and is suitable for oligos synthesized with acetyl-protected cytidine.
-
Cleavage and Base Deprotection with AMA:
-
2'-O-TBDMS Group Removal (DMT-on):
-
Fully dissolve the dried RNA in 115 µL of anhydrous DMSO. Heat at 65°C for about 5 minutes if necessary.[16]
-
Add 60 µL of TEA to the DMSO solution and mix gently.[16]
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[16]
-
Proceed with quenching and purification (e.g., Glen-Pak RNA cartridge purification).[16]
-
Visualizations
Caption: A generalized workflow for RNA deprotection and purification.
Caption: Key pathway of RNA degradation during deprotection steps.
References
- 1. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. blirt.eu [blirt.eu]
- 3. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. atdbio.com [atdbio.com]
- 7. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Check RNA Integrity | Thermo Fisher Scientific - US [thermofisher.com]
- 11. mpbio.com [mpbio.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 16. glenresearch.com [glenresearch.com]
Technical Support Center: Purification of RNA with TBDMS Groups
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of synthetic RNA containing tert-butyldimethylsilyl (TBDMS) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are TBDMS groups and why are they used in RNA synthesis?
A1: The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used protecting group for the 2'-hydroxyl (2'-OH) function of ribonucleosides during solid-phase RNA synthesis.[1][2][3] Its primary role is to prevent unwanted side reactions at the 2'-OH position, such as phosphodiester chain cleavage and 2'- to 3'-phosphate migration, which can occur during the synthesis cycles.[4] This protection is crucial for the chemical stability and integrity of the RNA molecule as it is being assembled.
Q2: What are the primary challenges associated with purifying RNA synthesized with TBDMS groups?
A2: The main challenges stem from the deprotection and purification steps that follow synthesis. Key difficulties include:
-
Incomplete Removal of TBDMS Groups: Failure to completely remove all TBDMS groups results in impurities that are structurally very similar to the desired full-length product, making them difficult to separate.[]
-
RNA Degradation: The chemical conditions required for deprotection, particularly alkaline conditions, can lead to cleavage of the RNA backbone if the 2'-OH is prematurely exposed.[3][]
-
Reagent Sensitivity: The most common reagent for TBDMS removal, tetrabutylammonium (B224687) fluoride (B91410) (TBAF), is highly sensitive to moisture, which can lead to inconsistent and incomplete deprotection.[1][6]
-
Formation of Failure Sequences: Inefficient coupling during synthesis leads to the accumulation of shorter RNA sequences (n-1 shortmers), which are common impurities.[][7]
-
Co-elution of Impurities: The crude mixture contains failure sequences, salts from deprotection steps, and incompletely deprotected species, which can be challenging to resolve using a single purification method.[6]
Q3: What are the most common impurities found after TBDMS-based RNA synthesis?
A3: Common impurities include:
-
Failure Sequences (n-1, n-2, etc.): Oligonucleotides that are shorter than the full-length product (FLP) due to incomplete coupling at each cycle.[]
-
TBDMS-Containing Oligomers: RNA molecules where one or more TBDMS groups have not been successfully removed. These impurities are 114 Da heavier for each remaining TBDMS group and typically elute after the main product in reversed-phase HPLC.[]
-
Degradation Products: Fragments of RNA resulting from chain cleavage, which can occur if the 2'-OH group is exposed to basic conditions during nucleobase deprotection.[]
-
High Molecular Weight Impurities (n+1, etc.): Longer-chain impurities that can result from the formation of phosphoramidite (B1245037) dimers during synthesis.[]
Troubleshooting Guide
Q4: My final RNA product shows multiple peaks on HPLC analysis. How can I identify the contaminants?
A4: Multiple peaks suggest the presence of impurities. You can identify them using the following approaches:
-
Reversed-Phase HPLC (RP-HPLC):
-
Post-FLP Peaks: Peaks eluting after the main product are often the desired RNA sequence with one or more TBDMS groups still attached.[]
-
Pre-FLP Peaks: Peaks eluting before the main product are typically shorter failure sequences (e.g., n-1).
-
-
Anion-Exchange HPLC (AEX-HPLC): This method separates molecules based on charge. It is effective at resolving full-length products from shorter failure sequences.
-
Mass Spectrometry (LC/MS): This is the most definitive method. Analyzing the mass of each peak can confirm the identity of the full-length product and characterize impurities, such as failure sequences or incompletely deprotected species (mass increase of 114 Da per TBDMS group).[]
Q5: Deprotection of the TBDMS groups appears incomplete. What are the likely causes and solutions?
A5: Incomplete desilylation is a common issue. The causes and corresponding solutions are outlined below.
| Cause | Recommended Solution |
| Moisture in TBAF Reagent | TBAF is highly sensitive to water, which reduces its efficiency.[1] Ensure the TBAF solution is anhydrous by using molecular sieves or by lyophilizing it before preparing the reagent solution.[1] The water content should not exceed 5%.[1] |
| Inefficient Deprotection Reagent | TBAF can show variable performance.[8] Consider using Triethylamine trihydrofluoride (TEA·3HF), which is a more reliable and less moisture-sensitive alternative.[1][6][9] |
| Insufficient Reaction Time/Temperature | Deprotection may be too slow under the current conditions. Increase the reaction time or temperature as recommended by the protocol. A common condition for TEA·3HF is 2.5 hours at 65°C.[8] |
| Secondary Structure of RNA | Complex RNA structures can hinder reagent access to the TBDMS groups. Add a denaturant like DMSO to the deprotection cocktail to disrupt secondary structures. Heating during deprotection (e.g., 65°C) also helps.[8] |
Q6: My RNA appears degraded after purification. How can I prevent this?
A6: RNA degradation is often caused by exposure to harsh conditions or RNase contamination.
-
Use Stepwise Deprotection: First, perform the cleavage and deprotection of nucleobase and phosphate (B84403) groups under conditions that keep the TBDMS groups intact (e.g., using a mixture of aqueous ammonia (B1221849) and ethanolic methylamine).[3] This prevents the newly exposed 2'-OH from attacking the phosphodiester backbone under basic conditions.[3][]
-
Use a Reliable Silyl Deprotection Reagent: Use TEA·3HF for the second step to remove the 2'-O-TBDMS groups, as it is effective and less harsh than some alternatives.[3][8]
-
Maintain RNase-Free Conditions: From the point of deprotection onwards, use RNase-free water, tubes, and pipette tips to prevent enzymatic degradation.[8][10]
-
Avoid Excessive Heat: When drying the RNA pellet, avoid prolonged heating, which can cause degradation. A stream of nitrogen or a vacuum manifold without heat is preferable.[8]
Experimental Protocols & Data
TBDMS Deprotection and Purification Workflow
The overall process involves synthesis, deprotection of base and phosphate groups, deprotection of the 2'-OH TBDMS group, and finally, purification.
Caption: General workflow for synthesis and purification of TBDMS-protected RNA.
Protocol 1: TBDMS Deprotection using TEA·3HF (DMT-on)
This protocol is designed for RNA that will be purified using a DMT-on method, such as reversed-phase cartridge purification.[8]
-
Cleavage and Base Deprotection:
-
Cleave the RNA from the solid support and deprotect the bases using an appropriate reagent like AMA (Ammonium Hydroxide/Methylamine). Heat the sealed vial at 65°C for 10 minutes.[8]
-
Transfer the supernatant to a sterile polypropylene (B1209903) tube. Rinse the support with RNase-free water and combine the solutions.[8]
-
Evaporate the combined solution to dryness using a stream of nitrogen or a vacuum manifold with no heat to preserve the DMT group.[8]
-
-
2'-O-TBDMS Deprotection:
-
Quenching:
-
Cool the reaction mixture.
-
Add 1.75 mL of a suitable quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) to the solution and mix well.[8] The sample is now ready for immediate cartridge purification.
-
Protocol 2: Purification by Anion-Exchange (AEX) HPLC
AEX-HPLC is recommended for oligonucleotides shorter than 25 nucleotides and generally yields purity of 95-98%.[3]
-
Sample Preparation: After deprotection and desalting (e.g., by precipitation), dissolve the RNA pellet in sterile RNase-free water or a low-salt buffer.
-
Chromatography Conditions:
-
Column: A strong anion-exchange column (e.g., Dionex NucleoPac® PA-100 or Source 15Q).[3][6]
-
Mobile Phase A: 20 mM Sodium Perchlorate (NaClO₄), 50 mM Tris-HCl pH 7.6, 50 µM EDTA in 9:1 water/acetonitrile.[3]
-
Mobile Phase B: 300 mM Sodium Perchlorate (NaClO₄) in Mobile Phase A.[6]
-
Temperature: 50-60°C. Heating helps to denature RNA secondary structures, leading to better separation.[8][11]
-
-
Gradient Elution: Run a linear gradient from a low to high concentration of Mobile Phase B to elute the RNA. The negatively charged phosphate backbone binds to the column, and RNA molecules are eluted based on their total charge (i.e., length).
-
Fraction Collection & Desalting: Collect the fractions corresponding to the full-length product peak. Desalt the collected fractions using size-exclusion chromatography or ethanol (B145695) precipitation.
Protocol 3: Purification by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a high-resolution technique capable of separating RNA molecules that differ by a single nucleotide.[12][13]
-
Gel Preparation: Prepare a denaturing polyacrylamide gel containing 7-8 M urea (B33335) in 1x TBE buffer. The percentage of acrylamide (B121943) depends on the size of the RNA.
-
Sample Loading: Mix the deprotected RNA sample with an equal volume of a loading buffer containing urea and a tracking dye. Heat the sample to denature it before loading onto the gel.[14]
-
Electrophoresis: Run the gel at a constant voltage until the desired separation of the tracking dyes is achieved.[14]
-
Visualization and Excision: Visualize the RNA bands using UV shadowing.[14] Excise the gel slice containing the desired full-length RNA band with a clean scalpel.[14]
-
Elution:
-
Recovery: Separate the eluted RNA from the gel pieces, and recover the RNA by ethanol precipitation.
Troubleshooting Decision Tree
This diagram helps guide the troubleshooting process for common purification issues.
Caption: Troubleshooting decision tree for RNA purification challenges.
References
- 1. academic.oup.com [academic.oup.com]
- 2. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. atdbio.com [atdbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Polyacrylamide Gel Electrophoresis for Purification of Large Amounts of RNA | Springer Nature Experiments [experiments.springernature.com]
- 13. RNA purification by preparative polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. DNA/RNA Purification from PAGE Gels - National Diagnostics [nationaldiagnostics.com]
Technical Support Center: Managing Steric Hindrance from the TBDMS Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using the tert-butyldimethylsilyl (TBDMS) protecting group, particularly issues arising from its significant steric bulk.
Frequently Asked Questions (FAQs)
Protection Reactions
Question 1: My TBDMS protection of a hindered secondary or tertiary alcohol is slow or incomplete. What are the likely causes and how can I improve the yield?
Answer:
Low yields or slow reaction rates when protecting sterically hindered alcohols with TBDMS are common issues. The primary cause is the steric bulk of both the alcohol and the TBDMS group, which impedes the approach of the alcohol to the silicon atom.
Troubleshooting Steps:
-
Reagent Choice: The standard TBDMS-Cl/imidazole system may not be reactive enough.[1] Switch to a more powerful silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMS-OTf).[2][3] Triflate is a much better leaving group than chloride, significantly accelerating the reaction.
-
Base Selection: When using TBDMS-OTf, a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) is crucial to prevent side reactions.[2]
-
Catalyst Addition: Adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, but be mindful of potential side reactions with other functional groups.
-
Reaction Conditions: Increasing the reaction temperature or using a solvent with a higher boiling point, such as DMF, can help overcome the activation energy barrier.[1][4] Ensure all reagents and solvents are rigorously anhydrous, as silylating agents are highly moisture-sensitive.[2][5]
Question 2: I am trying to selectively protect a primary alcohol in the presence of a secondary alcohol with TBDMS-Cl, but I am getting a mixture of products. How can I improve selectivity?
Answer:
The TBDMS group is bulky enough to selectively protect primary alcohols over more hindered secondary and tertiary alcohols.[6] However, achieving high selectivity often requires careful optimization of reaction conditions.
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) will favor the kinetically preferred protection of the less sterically hindered primary alcohol.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of TBDMS-Cl. Using a large excess can lead to the protection of the secondary alcohol over longer reaction times.
-
Solvent Choice: Solvents can influence selectivity. While DMF is common, consider less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), which can sometimes enhance selectivity.[1]
-
Monitor Carefully: Follow the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material (the diol) is consumed to prevent over-silylation.
Deprotection Reactions
Question 3: I am struggling to remove a TBDMS group from a sterically hindered position. Standard TBAF conditions are very slow. What should I try next?
Answer:
Deprotecting a sterically hindered TBDMS ether can be as challenging as its installation. The bulky environment impedes the approach of the fluoride (B91410) ion to the silicon atom.
Troubleshooting Steps:
-
Elevated Temperatures: Heating the reaction mixture (e.g., to 40-60 °C) can significantly accelerate TBAF-mediated deprotection.
-
Alternative Fluoride Sources: If TBAF is ineffective, consider using a more potent fluoride source. HF-Pyridine or triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are stronger reagents that can cleave stubborn silyl (B83357) ethers.[7] Exercise extreme caution as these reagents are highly toxic and corrosive.
-
Acidic Conditions: Switch to acidic deprotection methods. A mixture of acetic acid, THF, and water (e.g., 3:1:1) can be effective.[8] For more resistant groups, stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an alcohol solvent can be used, but this is not compatible with other acid-sensitive functional groups.[9]
-
Lewis Acid Catalysis: Lewis acids such as TiCl₄ or ZrCl₄ have been shown to catalyze the cleavage of TBDMS ethers, often with high efficiency.[10]
Question 4: My deprotection reaction with TBAF is leading to side products. What is causing this and how can I prevent it?
Answer:
TBAF is basic, which can cause unintended side reactions, especially in complex molecules with base-sensitive functional groups (e.g., esters, β-hydroxy ketones).
Troubleshooting Steps:
-
Buffer the Reaction: The basicity of TBAF solutions can be mitigated by adding a buffer, such as acetic acid, to maintain a more neutral pH.
-
Use an Alternative Reagent: If basicity is a persistent issue, switch to acidic or neutral deprotection conditions.
-
Acetyl chloride (catalytic) in dry methanol (B129727) generates HCl in situ and provides a mild acidic method for cleaving TBDMS ethers.[9][11]
-
HF-Pyridine is highly effective and less basic than TBAF.[7]
-
Sodium tetrachloroaurate(III) dihydrate has been reported as a mild catalyst for cleaving aliphatic TBS ethers in the presence of more hindered or aromatic silyl ethers.[12]
-
Quantitative Data Summary
The choice of silylating agent and the stability of the resulting silyl ether are critical for managing steric hindrance. The following tables summarize the relative reactivity and stability of common silyl protecting groups.
Table 1: Relative Stability of Silyl Ethers to Hydrolysis [13][14]
| Silyl Group | Abbreviation | Relative Stability (Acidic Media) | Relative Stability (Basic Media) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Note: Stability is relative to the TMS group.
Table 2: Common Conditions for TBDMS Protection/Deprotection
| Process | Reagent System | Target Substrate | Key Considerations |
| Protection | TBDMS-Cl, Imidazole, DMF | Primary, less hindered alcohols | Standard, mild conditions.[4] |
| Protection | TBDMS-OTf, 2,6-Lutidine, DCM | Hindered secondary/tertiary alcohols | Highly reactive system for difficult substrates.[2][3] |
| Deprotection | TBAF, THF | General purpose | Most common method; can be basic.[4][13] |
| Deprotection | AcOH/THF/H₂O | General purpose, acid-tolerant molecules | Mild acidic conditions.[8] |
| Deprotection | HF-Pyridine, THF | Hindered TBDMS ethers | Very powerful; use with caution.[7] |
| Deprotection | cat. AcCl, MeOH | Selective for TBDMS over TBDPS | Mild generation of HCl in situ.[9] |
Visual Guides and Workflows
Logical Flow for Troubleshooting TBDMS Protection
The following diagram outlines a decision-making process for troubleshooting a problematic TBDMS protection reaction.
Caption: Decision tree for troubleshooting low-yield TBDMS protection reactions.
Deprotection Strategy Selection
This workflow helps in selecting an appropriate deprotection strategy based on the substrate's properties.
Caption: Workflow for choosing the right TBDMS deprotection method.
Key Experimental Protocols
Protocol 1: Protection of a Sterically Hindered Alcohol using TBDMS-OTf[2]
Objective: To protect a sterically hindered secondary or tertiary hydroxyl group as a TBDMS ether.
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf, 1.5 eq)
-
2,6-Lutidine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Ensure all glassware is oven or flame-dried.
-
Dissolve the alcohol (1.0 eq) and 2,6-lutidine (2.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-OTf (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a TBDMS Ether using Catalytic Acetyl Chloride[9]
Objective: To cleave a TBDMS ether under mild acidic conditions, preserving other acid-sensitive or sterically hindered silyl groups.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl, 0.1-0.2 eq)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (0.1-0.2 eq) dropwise. A catalytic amount of HCl is generated in situ.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography if necessary.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Crude RNA Synthesized with 2'-TBDMS Chemistry
For researchers, scientists, and drug development professionals, the purity of synthesized ribonucleic acid (RNA) is a critical parameter influencing downstream applications. The choice of protecting group chemistry during solid-phase synthesis significantly impacts the crude purity of the final product. This guide provides an objective comparison of the performance of the widely used 2'-O-tert-butyldimethylsilyl (TBDMS) protection strategy with alternative chemistries, supported by experimental data from high-performance liquid chromatography (HPLC) analysis, detailed experimental protocols, and a visual representation of the analytical workflow.
Performance Comparison: 2'-TBDMS vs. Alternative Chemistries
The efficiency of the coupling reaction during solid-phase synthesis directly correlates with the purity of the crude oligonucleotide product. Incomplete coupling at each cycle leads to the accumulation of failure sequences, primarily n-1 shortmers. A comparative analysis of the synthesis of a 20-mer RNA oligonucleotide demonstrates the superior coupling efficiency of 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) protected phosphoramidites over the standard TBDMS chemistry.[1][2] This higher efficiency is attributed to the reduced steric hindrance of the TOM group, which facilitates a more complete reaction at each coupling step.[3][4]
Another key consideration is the potential for 2' to 3' migration of the protecting group under basic conditions, which can lead to the formation of non-biologically active 2'-5' linkages. The acetal (B89532) structure of the TOM-protecting group makes it completely stable towards basic and weakly acidic conditions, preventing this migration.[4][5]
The following table summarizes the extrapolated crude purity of a 100-mer RNA oligonucleotide synthesized with TBDMS and TOM chemistries, based on the average coupling efficiency.
| Protecting Group Chemistry | Average Coupling Efficiency | Extrapolated Crude 100-mer Purity | Key Advantages | Key Disadvantages |
| 2'-O-TBDMS | ~98% | ~13%[6] | Industry standard, widely available. | Lower coupling efficiency, potential for 2'-5' linkage formation.[2][5] |
| 2'-O-TOM | >99% | ~33%[2] | Higher coupling efficiency, stable to migration, results in higher purity crude product.[3][4] | May be less readily available than TBDMS. |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for RNA Analysis
This protocol is suitable for the analysis of crude and purified RNA oligonucleotides.
a. Materials and Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in HPLC-grade water.
-
Mobile Phase B: 0.1 M TEAA, pH 7.0 in 25% Acetonitrile (ACN) / 75% HPLC-grade water.
-
RNA Sample: Dissolved in HPLC-grade water.
-
HPLC System: Equipped with a UV detector, column oven, and a suitable C18 reversed-phase column.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 5 µm, 100 Å, 4.6 x 150 mm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Gradient | 15% to 65% B in 30 minutes |
c. Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (15% B) for at least 30 minutes.
-
Inject the RNA sample.
-
Run the gradient program.
-
Analyze the resulting chromatogram to determine the purity of the RNA sample. The main peak corresponds to the full-length product, while earlier eluting peaks are typically shorter failure sequences.
Anion-Exchange HPLC (AEX-HPLC) for RNA Purification
This protocol is suitable for the purification of crude RNA oligonucleotides.
a. Materials and Reagents:
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.8.
-
Mobile Phase B: 20 mM Tris-HCl, pH 7.8 with 2 M NaCl.
-
RNA Sample: Dissolved in Mobile Phase A.
-
HPLC System: Equipped with a UV detector and a strong anion-exchange column.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | Strong Anion-Exchange, 10 µm, 4.6 x 100 mm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 100 µL |
| Gradient | 11% to 16% B over 20 column volumes[7] |
c. Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition (11% B).
-
Inject the crude RNA sample.
-
Run the salt gradient to elute the RNA. The full-length product will elute at a higher salt concentration than the shorter failure sequences.
-
Collect fractions corresponding to the main peak.
-
Desalt the collected fractions to obtain the purified RNA.
Visualizations
Caption: Workflow for HPLC analysis of synthesized RNA.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Researcher's Guide to RNA Sequence Verification: Mass Spectrometry vs. Next-Generation Sequencing and Sanger Sequencing
For researchers, scientists, and drug development professionals, the accurate verification of RNA sequences is paramount for the integrity of experimental results and the safety and efficacy of RNA-based therapeutics. This guide provides a comprehensive comparison of three key technologies for RNA sequence verification: Mass Spectrometry (MS), Next-Generation Sequencing (NGS), and Sanger Sequencing. We will delve into their core principles, performance metrics, and experimental workflows, supported by experimental data to aid in selecting the most appropriate method for your research needs.
At a Glance: Comparing RNA Sequencing Technologies
The choice of an RNA sequencing technology hinges on a balance of factors including the desired throughput, accuracy, read length, cost, and the specific biological question being addressed. The following table summarizes the key quantitative performance metrics of Mass Spectrometry, Next-Generation Sequencing, and Sanger Sequencing.
| Feature | Mass Spectrometry (LC-MS/MS) | Next-Generation Sequencing (NGS) | Sanger Sequencing |
| Accuracy | High | High (with sufficient read depth) | Very High (Gold Standard)[1] |
| Read Length | Short oligonucleotides (typically <50 nt) | Short to Long (50 bp to several hundred bp)[2] | Long (>500 nucleotides)[2] |
| Throughput | Low to Medium | Very High (millions to billions of reads per run)[3] | Low (one fragment at a time)[3] |
| Cost per Sample | High | Low (for high throughput)[4] | High (for large numbers of genes)[5] |
| Sample Input | Microgram range | Nanogram to microgram range[6] | Nanogram range |
| Detection of Modifications | Direct detection and localization | Indirect (requires specific library prep) | Not suitable for modification detection |
| Data Analysis Complexity | Moderate to High | High | Low |
In-Depth Technology Showdown
Mass Spectrometry: The Connoisseur of Modifications
Mass spectrometry-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer a unique advantage in their ability to directly detect and localize post-transcriptional modifications within an RNA sequence.[7] This makes MS an invaluable tool for the detailed characterization of therapeutic RNAs and for studying the epitranscriptome. The workflow typically involves the enzymatic digestion of the RNA into smaller oligonucleotides, which are then separated by liquid chromatography and analyzed by the mass spectrometer.
-
Direct Modification Analysis: Unparalleled ability to identify and locate a wide range of RNA modifications without the need for specialized library preparation.[7]
-
High Accuracy: Provides precise mass measurements, leading to high confidence in sequence and modification identification.[8]
-
Limited Read Length: Analysis is performed on short oligonucleotide fragments, making the reconstruction of long RNA sequences challenging.
-
Lower Throughput: Not suitable for whole-transcriptome analysis in a single run.
-
Complex Data Analysis: Requires specialized software for spectral interpretation and sequence mapping.[9]
Next-Generation Sequencing (NGS): The Powerhouse of Throughput
NGS has revolutionized transcriptomics by enabling the massively parallel sequencing of millions of RNA fragments simultaneously.[3] This high-throughput capacity makes it the go-to method for comprehensive gene expression analysis, novel transcript discovery, and the identification of alternative splicing events. The typical RNA-Seq workflow involves the conversion of RNA to cDNA, library preparation, sequencing, and extensive bioinformatics analysis.[10]
-
Ultra-High Throughput: Enables the sequencing of entire transcriptomes in a single experiment.[3]
-
Quantitative Gene Expression: Provides digital read counts for accurate quantification of gene expression levels.
-
Discovery Power: Capable of identifying novel transcripts, isoforms, and gene fusions.[6]
-
Indirect Modification Detection: Standard RNA-Seq protocols do not directly identify RNA modifications; specialized and often complex library preparation methods are required.
-
Short Read Lengths (historically): While improving, traditional short-read NGS can pose challenges for resolving long transcripts and repetitive regions.
-
Bioinformatics Intensive: Requires significant computational resources and expertise for data analysis.[11][12]
Sanger Sequencing: The Gold Standard for Targeted Verification
Developed by Frederick Sanger in 1977, Sanger sequencing remains the benchmark for DNA and RNA sequence accuracy.[1] It is a chain-termination method that sequences a single RNA (or its corresponding cDNA) fragment at a time. While its throughput is low, its high accuracy makes it the ideal choice for validating the sequence of a specific gene, a cloned insert, or confirming mutations found by other methods.[1][5]
-
Exceptional Accuracy: Considered the "gold standard" with an accuracy exceeding 99.99%.[1]
-
Long Read Lengths: Can generate reads of over 500 nucleotides, which is advantageous for sequencing through repetitive regions.[2]
-
Simple Data Analysis: The output is a straightforward chromatogram that is easy to interpret.
-
Low Throughput: Not practical for sequencing more than a few genes at a time.[3]
-
High Cost for Large-Scale Projects: Becomes expensive when analyzing a large number of samples or genes.[5]
-
Inability to Detect Modifications: Cannot identify post-transcriptional modifications.
Experimental Workflows Visualized
To better understand the practical steps involved in each technology, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.
References
- 1. 桑格测序步骤与方法 [sigmaaldrich.com]
- 2. Next-Generation Sequencers vs. Sanger Sequencers: Key Differences [labx.com]
- 3. NGS vs Sanger Sequencing [illumina.com]
- 4. Genomic Technologies | UCSF Functional Genomics Core [functionalgenomicscore.ucsf.edu]
- 5. clinicallab.com [clinicallab.com]
- 6. Illumina RNA-Seq library preparation [bio-protocol.org]
- 7. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. rna-seqblog.com [rna-seqblog.com]
- 11. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
A Researcher's Guide to Purity Assessment of Synthetic Oligonucleotides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step that underpins the reliability of experimental results and the safety of therapeutic applications. This guide provides an objective comparison of the primary analytical techniques used for purity assessment, supported by experimental data and detailed protocols.
The synthesis of oligonucleotides, while highly optimized, is an iterative chemical process that can lead to a variety of impurities. These include truncated sequences (n-1, n-2), extended sequences (n+1), and other modifications arising from incomplete reactions or side reactions during synthesis.[1] The presence of these impurities can significantly impact the performance and safety of the oligonucleotide in downstream applications. Therefore, robust analytical methods are essential for their characterization and quantification.
The most commonly employed techniques for assessing the purity of synthetic oligonucleotides are High-Performance Liquid Chromatography (HPLC), Capillary Gel Electrophoresis (CGE), and Mass Spectrometry (MS), often coupled with a liquid chromatography system (LC-MS).[2] Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, throughput, and the type of information it provides.
Comparative Analysis of Key Purity Assessment Methods
The selection of an appropriate analytical technique depends on several factors, including the length of the oligonucleotide, the types of impurities to be detected, the required level of purity, and the desired throughput. The following table summarizes the key performance characteristics of the most common methods for oligonucleotide purity analysis.
| Feature | Ion-Exchange HPLC (IE-HPLC) | Reversed-Phase HPLC (RP-HPLC) | Capillary Gel Electrophoresis (CGE) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Separation Principle | Charge (based on the number of phosphate (B84403) groups) | Hydrophobicity | Size and charge in a sieving matrix | Separation by chromatography (hydrophobicity or charge) followed by mass-to-charge ratio detection |
| Resolution of n-1 Impurities | Excellent, especially for shorter oligonucleotides (up to 40 bases)[3] | Good, but can be challenging for longer oligonucleotides (>50 bases)[3] | Excellent, capable of single-nucleotide resolution up to 60 nucleotides[4] | Excellent, can resolve and identify co-eluting impurities[5] |
| Typical Purity Achieved | 80-95% | >85% | 95-99% | High, with the ability to quantify low-level impurities |
| Analysis Time | 15-30 minutes | 15-30 minutes | < 15 minutes[4] | 10-30 minutes |
| Throughput | Moderate | Moderate | High, with automated systems capable of running 96-well plates[4] | Moderate to High, depending on the LC frontend |
| Sensitivity (Typical LLOQ) | ng range | ng range | pg-ng range | pg-ng range (e.g., 1 ng/mL)[6] |
| Key Advantages | - Excellent for oligonucleotides with significant secondary structure.[3]- Resolves species based on charge differences. | - Compatible with mass spectrometry.- Good for separating hydrophobic modifications (e.g., dyes). | - High resolution and speed.[4]- Low sample and reagent consumption. | - Provides molecular weight confirmation and impurity identification.[5]- High sensitivity and specificity. |
| Key Disadvantages | - High salt mobile phases are not directly compatible with MS. | - Resolution decreases with increasing oligonucleotide length.- May not resolve all n-1 impurities from the main product.[7] | - Buffer effects and sampling bias can be challenging when coupled to MS.[8] | - Ion-pairing reagents can suppress the MS signal.[9]- Higher instrument cost and complexity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key analytical techniques.
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC)
IE-HPLC separates oligonucleotides based on the interaction of the negatively charged phosphate backbone with a positively charged stationary phase. Elution is typically achieved using a salt gradient.
-
Column: A strong anion-exchange (SAX) column, such as one with a quaternary ammonium (B1175870) stationary phase.
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Temperature: Ambient or slightly elevated (e.g., 30 °C).
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: The oligonucleotide sample is dissolved in Mobile Phase A.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates oligonucleotides based on their hydrophobicity. Ion-pairing reagents are often added to the mobile phase to enhance the retention of the highly polar oligonucleotides on the non-polar stationary phase.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) in water).
-
Mobile Phase B: Organic solvent with an ion-pairing agent (e.g., 100 mM TEAA in acetonitrile).
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Temperature: Often elevated (e.g., 50-60 °C) to denature secondary structures.[10]
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: The oligonucleotide sample is dissolved in Mobile Phase A.
Capillary Gel Electrophoresis (CGE)
CGE separates oligonucleotides based on their size as they migrate through a gel-filled capillary under the influence of an electric field.
-
Capillary: A fused silica (B1680970) capillary with a neutral coating.
-
Gel Matrix: A replaceable sieving polymer solution (e.g., polyethylene (B3416737) glycol) in a buffer containing a denaturant (e.g., 7 M urea) to prevent secondary structures.
-
Running Buffer: A buffer compatible with the gel matrix (e.g., Tris-Borate-EDTA).
-
Voltage: 10-30 kV.
-
Injection: Electrokinetic injection.
-
Temperature: 25-50 °C.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: The oligonucleotide sample is desalted and dissolved in water or a low-salt buffer.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. For oligonucleotides, RP-HPLC with a volatile ion-pairing reagent is commonly used.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for better resolution and speed.
-
Column: A C18 reversed-phase column suitable for UHPLC.
-
Mobile Phase A: Water with a volatile ion-pairing agent (e.g., 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP)).[9]
-
Mobile Phase B: Acetonitrile with the same ion-pairing agent.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B over 10-20 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Data Analysis: Deconvolution of the multiple charge state spectra to determine the molecular weight of the parent oligonucleotide and any impurities.
Visualizing the Workflow and Separation Principles
To better understand the relationships between these techniques and their underlying principles, the following diagrams are provided.
Caption: Overall workflow for oligonucleotide quality control.
Caption: Fundamental separation principles of the analytical techniques.
Conclusion
The purity assessment of synthetic oligonucleotides is a multi-faceted challenge that requires a thoughtful selection of analytical techniques. While HPLC methods provide robust and reliable purity information, CGE offers high resolution and speed, particularly for shorter oligonucleotides. LC-MS stands out for its ability to provide unambiguous molecular weight confirmation and detailed impurity profiling, making it an indispensable tool in therapeutic oligonucleotide development. By understanding the principles, advantages, and limitations of each method, researchers can choose the most appropriate analytical strategy to ensure the quality and reliability of their synthetic oligonucleotides.
References
- 1. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 2. Oligonucleotide Analytical Methods Development & Stability Study - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. 分析用HPLCによるオリゴヌクレオチドの品質管理 [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. lcms.cz [lcms.cz]
Validating the Function: A Comparative Guide to Synthetic RNA in Biological Assays
In the rapidly advancing fields of cellular engineering, vaccine development, and therapeutic innovation, synthetic RNA has emerged as a powerful tool for transiently delivering genetic information.[1] The ability to precisely design and synthesize messenger RNA (mRNA), self-amplifying RNA (saRNA), and circular RNA (circRNA) has opened new avenues for research and medicine.[2][3] However, the journey from a synthetic molecule to a functional biological effector is paved with rigorous validation. This guide provides a comparative overview of the key biological assays used to confirm the functionality of synthetic RNA, offering researchers, scientists, and drug development professionals a framework for assessing their performance against alternative technologies like viral vectors.
Synthetic RNA vs. Alternatives: A High-Level Comparison
While synthetic RNA offers advantages in safety by avoiding genomic integration, alternatives like viral vectors often provide more prolonged gene expression.[1][4] The choice of vector depends critically on the desired duration of protein expression and the specific application.
| Feature | Synthetic mRNA | Self-Amplifying RNA (saRNA) | Circular RNA (circRNA) | Viral Vectors (e.g., AAV, Lentivirus) |
| Mechanism | Direct translation of encoded protein.[5] | RNA replication followed by high-level protein translation.[4] | Continuous "rolling circle" translation; resistant to exonucleases.[6] | Transduction of target cell, delivery of genetic material (DNA or RNA).[7] |
| Expression Duration | Transient (hours to days).[1] | Prolonged (days to weeks).[4] | Potentially long-lasting due to high stability.[6] | Stable and long-term (weeks to years).[8] |
| Delivery | Non-viral (e.g., Lipid Nanoparticles - LNPs).[9][10] | Non-viral (e.g., LNPs).[11] | Non-viral (e.g., LNPs). | Viral particle-mediated.[7] |
| Immunogenicity | Can trigger innate immune responses; can be mitigated by modified nucleotides.[12] | Higher potential for immunogenicity due to dsRNA intermediates.[12] | Generally low immunogenicity. | Can elicit strong immune responses to viral components.[7] |
| Safety Profile | No risk of genomic integration.[1] | No risk of genomic integration. | No risk of genomic integration. | Risk of insertional mutagenesis (integrating vectors).[13] |
Core Functional Validation Assays
The functionality of synthetic RNA is a multi-faceted attribute, encompassing its stability, translation efficiency, and the biological activity of the protein it encodes.[] A combination of assays is essential for a comprehensive evaluation.[15]
| Assay | Principle | Primary Readout | Key Performance Metric |
| In Vitro Translation | Cell-free protein synthesis using lysates (e.g., wheat germ, rabbit reticulocyte).[16] | Protein quantity (e.g., radioactive incorporation, Western blot, ELISA). | Translation efficiency (protein yield per unit of RNA).[] |
| Reporter Gene Assay | Transfection of cells with RNA encoding a reporter protein (e.g., Luciferase, GFP).[17] | Light emission (Luminometer) or Fluorescence (Microscopy/Flow Cytometry). | Relative Light Units (RLU) or Mean Fluorescence Intensity (MFI). |
| Western Blot / ELISA | Immunodetection of the specific protein of interest produced in transfected cells.[15] | Band intensity (Western) or Absorbance (ELISA). | Protein concentration (ng/mL or µg/mL). |
| RT-qPCR | Reverse transcription of RNA to cDNA followed by quantitative PCR. | Cycle threshold (Ct) value. | RNA copy number, relative abundance, or knockdown efficiency. |
| Immunogenicity Assay | Measurement of inflammatory cytokines (e.g., Interferon) released by cells upon RNA exposure. | Cytokine concentration (pg/mL or IU/mL) via ELISA or multiplex bead array. | Level of Type I Interferon (IFN-α/β) induction.[18] |
| Cell Viability/Potency Assay | Assessment of the biological effect of the expressed protein on target cells.[13] | Varies (e.g., ATP levels for viability, substrate conversion for enzyme activity). | IC50, EC50, or specific activity of the expressed protein. |
Experimental Workflows and Key Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding how synthetic RNA functionality is validated.
Caption: Workflow for validating synthetic RNA functionality.
The workflow begins with RNA synthesis and quality control, followed by formulation and delivery into biological systems, and culminates in a series of functional assays to validate protein expression, activity, and immunogenicity.
A critical aspect of validation is assessing the innate immune response, often mediated by the interferon pathway.[19]
References
- 1. Viral and Synthetic RNA Vector Technologies and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic RNA biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Transcription (IVT) mRNA Synthesis Services | CRO Company [aurigeneservices.com]
- 4. researchgate.net [researchgate.net]
- 5. IVT Pillar Page [advancingrna.com]
- 6. Circular RNAs: Isolation, characterization and their potential role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. susupport.com [susupport.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Membrane-modified lipid nanoparticles for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pblassaysci.com [pblassaysci.com]
- 13. Development of Synthetic mRNAs Encoding Split Cytotoxic Proteins for Selective Cell Elimination Based on Specific Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Synthesis and biological activity of artificial mRNA prepared with novel phosphorylating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | All About the RNA: Interferon-Stimulated Genes That Interfere With Viral RNA Processes [frontiersin.org]
A Researcher's Guide to Characterizing Modified RNA by Enzymatic Digestion
For researchers, scientists, and drug development professionals, understanding the landscape of RNA modifications is crucial for unraveling cellular processes and developing novel therapeutics. This guide provides a comprehensive comparison of enzymatic digestion-based methods with alternative technologies for the characterization of modified RNA, supported by experimental data and detailed protocols.
The epitranscriptome, the collection of chemical modifications on RNA, plays a pivotal role in regulating gene expression. Accurately identifying and quantifying these modifications is essential. Enzymatic digestion, often coupled with mass spectrometry, has been a cornerstone of modified RNA analysis. This guide will compare this classical approach with modern high-throughput techniques, offering insights into their respective strengths and weaknesses.
Comparison of Methods for Modified RNA Analysis
Choosing the right method for characterizing modified RNA depends on various factors, including the specific research question, the type of RNA, the required sensitivity, and available resources. The following tables provide a comparative overview of the most common techniques.
Table 1: Performance Comparison of Modified RNA Analysis Methods
| Feature | Enzymatic Digestion with Mass Spectrometry (e.g., LC-MS/MS) | Next-Generation Sequencing (NGS) - Indirect Methods (e.g., MeRIP-Seq) | Direct RNA Sequencing (e.g., Nanopore) |
| Principle | RNA is cleaved into smaller fragments by specific RNases, and the resulting oligonucleotides or nucleosides are analyzed by mass spectrometry to identify modifications based on mass shifts. | Antibodies specific to a modification are used to enrich for modified RNA fragments, which are then sequenced. | Native RNA molecules are passed through a nanopore, and changes in the ionic current are used to identify the nucleotide sequence and modifications directly. |
| Sensitivity | High, capable of detecting modifications in the attomole range.[1] | Variable, depends on antibody specificity and enrichment efficiency. | Moderate to high, single-molecule sensitivity. |
| Specificity | High, provides direct evidence of the modification's mass. | Can be prone to off-target effects and antibody cross-reactivity.[2] | High for some modifications, with reported accuracies of 94-98% for m6A and pseudouridine.[3] |
| Quantitative? | Yes, can provide absolute or relative quantification. | Semi-quantitative, provides information on enrichment levels. | Yes, can provide stoichiometric information at the single-molecule level. |
| Types of Modifications Detected | Broad range of modifications can be detected as long as they result in a mass change. | Limited to the availability of specific antibodies. | A growing number of modifications can be detected directly, including m6A, m5C, pseudouridine, and inosine.[3] |
| Sequence Context | Provides sequence context of the modification within the digested fragment. | Provides sequence context of the enriched region. | Provides the full-length sequence context of the modification. |
| De Novo Discovery | Yes, can identify unknown modifications based on unexpected mass shifts. | No | Yes, has the potential to identify novel modifications based on distinct current signals. |
Table 2: Logistical Comparison of Modified RNA Analysis Methods
| Feature | Enzymatic Digestion with Mass Spectrometry (e.g., LC-MS/MS) | Next-Generation Sequencing (NGS) - Indirect Methods (e.g., MeRIP-Seq) | Direct RNA Sequencing (e.g., Nanopore) |
| Throughput | Low to moderate, sample processing can be time-consuming.[2] | High, suitable for transcriptome-wide analysis. | High, capable of sequencing millions of reads. |
| Cost per Sample | Moderate to high, requires specialized equipment and expertise. | Moderate, with costs associated with antibodies and sequencing. | Moderate and decreasing, with the cost of flow cells and reagents being a major factor.[4] |
| Input RNA Amount | Typically in the microgram range.[5] | Can range from nanograms to micrograms depending on the abundance of the modification. | Starting from 1µg of total RNA or 300ng of poly(A)+ RNA.[2] |
| Data Analysis | Requires specialized software for mass spectra analysis.[6] | Involves standard NGS data analysis pipelines for peak calling and enrichment analysis. | Requires specialized software for basecalling and modification detection from raw signal data. |
| Key Advantage | "Gold standard" for validation and unambiguous identification of modifications.[6] | Transcriptome-wide screening for a specific modification. | Direct detection of modifications in their native context on long reads.[7] |
| Key Limitation | Lower throughput and potential for incomplete digestion.[2] | Indirect detection and reliance on antibody quality.[2] | Higher baseline error rate compared to other sequencing methods and challenges in detecting certain modifications. |
Experimental Workflows and Protocols
To provide a practical understanding of these techniques, this section outlines the experimental workflows and detailed protocols for key methods.
Enzymatic Digestion Workflow for Modified RNA Analysis
The general workflow for characterizing modified RNA using enzymatic digestion followed by mass spectrometry involves several key steps, as illustrated in the diagram below.
Detailed Experimental Protocols
This protocol is suitable for generating G-specific cleavage fragments for subsequent analysis by MALDI-TOF or LC-MS.
Materials:
-
Purified RNA sample (0.1-1 µg)
-
RNase T1 (e.g., 1 U/µL)
-
RNase-free water
-
Reaction buffer (e.g., 20 mM sodium citrate, pH 5.0, 1 mM EDTA, 7 M urea)
-
Incubator or water bath at 37°C
Procedure:
-
In a sterile, RNase-free microcentrifuge tube, prepare the reaction mixture by combining the RNA sample with the reaction buffer.
-
Heat the mixture at 50-60°C for 5-10 minutes to denature the RNA, then cool to room temperature.
-
Add RNase T1 to the reaction mixture. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point is 1 unit of RNase T1 per 1 µg of RNA.
-
Incubate the reaction at 37°C for 30 minutes to 4 hours, depending on the desired extent of digestion.[8]
-
Stop the reaction by freezing the sample at -20°C or by adding a stop solution compatible with downstream analysis.
-
The digested sample is now ready for mass spectrometry analysis.
This protocol outlines the general steps for the analysis of modified nucleosides from enzymatically digested RNA.
Materials:
-
Enzymatically digested RNA sample (to the nucleoside level using nucleases like P1 nuclease and alkaline phosphatase)
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
Appropriate LC column (e.g., C18 reversed-phase column)
-
Mobile phases (e.g., a gradient of aqueous and organic solvents with a volatile buffer like ammonium (B1175870) acetate (B1210297) or formic acid)
-
Nucleoside standards for calibration
Procedure:
-
Sample Preparation: Ensure the RNA is completely hydrolyzed to nucleosides. Centrifuge the sample to pellet any undigested material or protein.
-
LC Separation: Inject the supernatant onto the LC system. The nucleosides are separated based on their hydrophobicity. A gradient elution is typically used to resolve the canonical and modified nucleosides.
-
MS/MS Detection: The eluting nucleosides are ionized (typically by electrospray ionization, ESI) and analyzed by the mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection and fragmentation of specific parent ions corresponding to the expected masses of modified nucleosides (e.g., Multiple Reaction Monitoring, MRM).[9]
-
Data Analysis: The resulting data is processed to identify and quantify the modified nucleosides by comparing their retention times and fragmentation patterns to those of known standards.[1]
Alternative Technologies: A Closer Look
While enzymatic digestion remains a powerful tool, alternative technologies offer distinct advantages for specific applications.
SHAPE-MaP: Probing RNA Structure and Modifications
Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a high-throughput method that provides information on RNA structure at single-nucleotide resolution. While primarily a structure-probing technique, it can also be used to infer the presence of modifications that alter RNA flexibility.
Direct RNA Sequencing: The Future of Epitranscriptomics?
Direct RNA sequencing technologies, such as those offered by Oxford Nanopore, are revolutionizing the field by enabling the direct reading of native RNA molecules. This approach eliminates the need for reverse transcription and amplification, thereby preserving information about RNA modifications.
The workflow involves ligating a motor protein and a sequencing adapter to the poly(A) tail of RNA molecules, which are then threaded through a nanopore. The changes in the ionic current as the RNA molecule passes through the pore are characteristic of the nucleotide sequence and any modifications present. This technology offers the unique advantage of detecting multiple types of modifications simultaneously on a single molecule, providing a more complete picture of the epitranscriptome.[7]
Conclusion
The characterization of modified RNA is a rapidly evolving field. While enzymatic digestion coupled with mass spectrometry remains the gold standard for the unambiguous identification and quantification of RNA modifications, high-throughput methods like indirect NGS and direct RNA sequencing offer powerful tools for transcriptome-wide analysis.[6] The choice of method should be guided by the specific research question, with an understanding of the strengths and limitations of each technique. As technologies continue to advance, a multi-pronged approach, combining the strengths of different methods, will likely be the most effective strategy for comprehensively deciphering the complex world of the epitranscriptome.
References
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Evaluation of Computational Models for RNA modification detection using Nanopore sequencing with RNA004 Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Modified Base Best Practices and Benchmarking | EPI2ME Blog [epi2me.nanoporetech.com]
- 4. Nanopore store: Store home [store.nanoporetech.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved RNA modification mapping of cellular non-coding RNAs using C- and U-specific RNases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Integrity of Synthetic RNA: A Comparative Guide to TBDMS Chemistry
For researchers, scientists, and drug development professionals, ensuring the integrity of synthesized ribonucleic acid (RNA) is paramount for the success of downstream applications, from basic research to the development of RNA-based therapeutics. This guide provides an objective comparison of the widely used tert-butyldimethylsilyl (TBDMS) chemistry for RNA synthesis with its main alternatives, supported by experimental data and detailed protocols. We delve into the methods for assessing RNA integrity, common challenges associated with TBDMS chemistry, and how alternative chemistries address these issues.
Introduction to RNA Synthesis Chemistries
Chemical synthesis of RNA is a stepwise process involving the sequential addition of ribonucleoside phosphoramidites to a growing chain on a solid support. A key challenge in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected during synthesis to prevent unwanted side reactions and chain degradation. The choice of the 2'-hydroxyl protecting group defines the synthesis chemistry and significantly impacts the yield, purity, and integrity of the final RNA product.
TBDMS (tert-butyldimethylsilyl) chemistry has been a workhorse in RNA synthesis for decades.[1] It utilizes the TBDMS silyl (B83357) ether as a protecting group for the 2'-hydroxyl. While robust and widely understood, TBDMS chemistry has limitations, particularly in the synthesis of long RNA strands and sequences prone to secondary structures.
Alternative chemistries have been developed to overcome these limitations, with the most prominent being:
-
2'-ACE (5'-silyl-2'-acetoxy ethyl orthoester) chemistry: This method employs an acid-labile 2'-orthoester protecting group, which allows for milder deprotection conditions and faster synthesis cycles.[2]
-
TOM (triisopropylsilyloxymethyl) chemistry: Similar to TBDMS, TOM chemistry uses a silyl protecting group, but the added oxymethyl spacer is designed to reduce steric hindrance during coupling, potentially improving efficiency for longer sequences.[3]
Comparative Analysis of RNA Synthesis Chemistries
The choice of synthesis chemistry directly influences the quality of the synthesized RNA. The following table summarizes the key performance differences between TBDMS, 2'-ACE, and TOM chemistries based on available data.
| Feature | TBDMS Chemistry | 2'-ACE Chemistry | TOM Chemistry |
| Coupling Efficiency | ~98-99% | >99%[2] | Slightly higher than TBDMS, especially for longmers[3] |
| Synthesis of Long RNA (>40 nt) | Challenging, lower yields and purity[2] | Well-suited, enables synthesis of RNA >100 nt[2] | Recommended for long RNA synthesis[3] |
| Deprotection Conditions | Harsher, requires fluoride-based reagents and basic conditions[4][5] | Milder, acid-based deprotection in aqueous buffers[2] | Similar to TBDMS, requires fluoride-based reagents[3] |
| Purity of Crude Product | Lower, often requires extensive purification[6] | Higher, resulting in cleaner crude products[7] | Generally high, comparable or slightly better than TBDMS[3] |
| Common Issues | Incomplete deprotection, chain cleavage during deprotection, formation of failure sequences[4][5] | Less prone to side reactions during deprotection[2] | Potential for DMT group loss during processing[3] |
Assessing the Integrity of Synthesized RNA
Regardless of the synthesis chemistry used, a thorough assessment of the final RNA product's integrity is crucial. Several analytical techniques are employed to determine the purity, length, and sequence fidelity of synthetic RNA.
Key Analytical Methods for RNA Integrity:
-
Polyacrylamide Gel Electrophoresis (PAGE): A high-resolution technique for separating RNA molecules based on size. It is effective for assessing the purity of the full-length product and detecting shorter failure sequences.[8]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for both purification and analysis of synthetic RNA.[9]
-
Anion-Exchange (AEX) HPLC: Separates RNA based on charge, which is proportional to the length of the oligonucleotide. This method is excellent for resolving full-length products from shorter failure sequences.
-
Reversed-Phase (RP) HPLC: Separates RNA based on hydrophobicity. It is often used for "trityl-on" purification, where the full-length product retains the hydrophobic dimethoxytrityl (DMT) group, allowing for its separation from "trityl-off" failure sequences.
-
-
Capillary Electrophoresis (CE): Automated systems like the Agilent Bioanalyzer provide rapid and quantitative assessment of RNA integrity and concentration, assigning an RNA Integrity Number (RIN) from 1 (highly degraded) to 10 (intact).[10][11][12]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the synthesized RNA, thereby verifying its sequence identity.
Experimental Protocols
The following are generalized protocols for the key experiments involved in assessing the integrity of synthesized RNA.
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7 M urea.
-
Sample Preparation: Resuspend the RNA sample in a denaturing loading buffer (e.g., formamide-based). Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Electrophoresis: Load the samples onto the gel and run at a constant voltage until the tracking dye reaches the bottom of the gel.
-
Staining and Visualization: Stain the gel with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Gold.[10] Visualize the RNA bands under UV light. The presence of a single, sharp band at the expected molecular weight indicates high purity. Smearing or the presence of lower molecular weight bands suggests degradation or the presence of failure sequences.
Protocol 2: Anion-Exchange HPLC Analysis
-
System Preparation: Equilibrate the AEX-HPLC column with a low-salt mobile phase (Buffer A).
-
Sample Injection: Inject the purified RNA sample onto the column.
-
Elution: Apply a linear gradient of a high-salt mobile phase (Buffer B) to elute the RNA.
-
Detection: Monitor the absorbance at 260 nm. The full-length RNA product should elute as a major peak, with any shorter failure sequences eluting earlier.
-
Data Analysis: Integrate the peak areas to quantify the purity of the full-length product.
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Desalt the RNA sample to remove any interfering salts from the synthesis and purification process.
-
Analysis: Analyze the sample using an ESI- or MALDI-TOF mass spectrometer.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the target RNA sequence. A close match confirms the identity of the synthesized RNA.
Visualizing Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
RNA Synthesis and Quality Control Workflow
Caption: Workflow for synthetic RNA production and quality control.
Comparison of Deprotection Steps
Caption: Deprotection pathways for TBDMS/TOM vs. 2'-ACE chemistries.
Conclusion
The integrity of synthetic RNA is a critical factor for the reliability and reproducibility of experimental results and the efficacy of RNA-based therapeutics. While TBDMS chemistry has been a foundational method, its limitations, particularly for the synthesis of long and complex RNA molecules, have driven the development of alternative chemistries like 2'-ACE and TOM. The 2'-ACE chemistry, with its high coupling efficiency and mild deprotection conditions, often yields RNA of higher purity and integrity, reducing the need for extensive downstream purification.[2][7]
A comprehensive quality control workflow, incorporating techniques such as PAGE, HPLC, and mass spectrometry, is essential to verify the integrity, purity, and identity of any synthesized RNA, regardless of the chemistry employed. By understanding the strengths and weaknesses of each synthesis method and implementing rigorous analytical characterization, researchers can ensure the quality of their RNA and the success of their research and development endeavors.
References
- 1. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. biocompare.com [biocompare.com]
- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods to Check RNA Integrity | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. bitesizebio.com [bitesizebio.com]
comparative yield analysis of different RNA synthesis chemistries
A Comparative Yield Analysis of RNA Synthesis Chemistries
For researchers, scientists, and drug development professionals, the selection of an appropriate RNA synthesis method is a critical decision that impacts yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of the two primary RNA synthesis chemistries: enzymatic synthesis via in vitro transcription (IVT) and solid-phase chemical synthesis. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed choice for your specific application.
At a Glance: Comparing RNA Synthesis Chemistries
The optimal synthesis strategy depends heavily on the desired length of the RNA molecule and the required yield. Enzymatic synthesis is the method of choice for producing long RNA molecules like messenger RNA (mRNA) and self-amplifying RNA (saRNA) in large quantities, while chemical synthesis excels in the high-fidelity production of short oligonucleotides.
| Feature | Enzymatic Synthesis (In Vitro Transcription) | Solid-Phase Chemical Synthesis |
| Primary Use | Long RNA transcripts (mRNA, saRNA, lncRNA) | Short RNA oligonucleotides (siRNA, miRNA, probes) |
| Typical Yield | High (milligram-scale from a single reaction)[1][2] | Low (micromole to nanomole scale)[3] |
| Maximum RNA Length | Very long (>10,000 nucleotides)[4][5] | Short (<200 nucleotides, practically <100)[6][7] |
| Key Reagents | RNA polymerase (T7, SP6, T3), DNA template, NTPs[1] | Phosphoramidites, solid support, chemical activators[8] |
| Purity Concerns | Double-stranded RNA (dsRNA) byproducts, 3'-end heterogeneity[8][] | Failure sequences (n-1, n-2), requires extensive purification[6][10] |
| Scalability | Linearly scalable for large-scale production[1] | Challenging and costly to scale due to cumulative yield loss[11] |
| Incorporation of Mods | Possible with modified NTPs[2] | Highly flexible, site-specific modifications are standard[8] |
| Cost-Effectiveness | More cost-effective for long RNA production[4] | Higher cost per base, especially for longer sequences[5] |
Enzymatic Synthesis: In Vitro Transcription (IVT)
In vitro transcription is a widely used enzymatic process for synthesizing large quantities of RNA from a linearized DNA template.[12] This method utilizes a bacteriophage RNA polymerase, most commonly T7, which recognizes a specific promoter sequence upstream of the target RNA sequence.[1][13] IVT is the foundational technology for the production of mRNA and saRNA vaccines.[12][14]
IVT Yield Analysis
The yield of an IVT reaction is influenced by several critical factors, including the concentration of magnesium, nucleotides (NTPs), DNA template, and the polymerase itself.[4][] Optimization of these parameters is essential for maximizing the output of high-quality RNA.
Table 1: Reported IVT Yields for Various RNA Transcripts and Kits
| RNA Transcript (Length) | Template Input | Reaction Volume | Typical Yield | Source |
| FLuc Control (1.76 kb) | 1 µg | 20 µl | Up to 180 µg | NEB HiScribe® T7 Kit[2] |
| T7 Control (1.4 kb) | 1 µg | 20 µl | 140 - 160 µg | Jena HighYield T7 Kit[15] |
| Generic Template | 0.5 µg | Not Specified | 150 - 200 µg | Vazyme T7 High Yield Kit[16] |
| VEEV-eGFP saRNA (~9.5 kb) | Optimized | Not Specified | ~150 µg | Samnuan et al. (2021)[4][17] |
| VEEV-MDR1 saRNA (~12.4 kb) | Optimized | Not Specified | ~142 µg | Samnuan et al. (2021)[4][17] |
| mRNA fLuc (1.8 kb) | Optimized | Not Specified | ~41 µg | Samnuan et al. (2021)[4][17] |
Studies have shown that magnesium concentration has the highest impact on the yield of long saRNA transcripts, with magnesium acetate (B1210297) providing higher yields than magnesium chloride.[4][18] Furthermore, a crucial interaction exists between magnesium and NTPs, where a precise balance is necessary for optimal results.[4] For both mRNA and the much larger saRNA, a magnesium concentration around 10 mM was found to be most important for reducing the formation of undesirable dsRNA byproducts.[14]
Visualizing the IVT Workflow
The following diagram illustrates the standard workflow for enzymatic RNA synthesis using T7 RNA Polymerase.
Standard IVT Experimental Protocol (T7 High-Yield Synthesis)
This generalized protocol is based on commercially available high-yield T7 IVT kits.[19]
-
Reaction Setup : Thaw all necessary reagents. Keep the T7 RNA Polymerase Mix on ice. In a nuclease-free tube at room temperature, assemble the following components in order:
-
Nuclease-Free Water: to a final volume of 20 µl
-
10X Reaction Buffer: 2 µl
-
ATP, GTP, CTP, UTP (100 mM each): 2 µl of each
-
Linearized DNA Template: 1 µg
-
T7 RNA Polymerase Mix: 2 µl
-
-
Incubation : Mix the components thoroughly by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For transcripts shorter than 0.3 kb, the incubation time can be extended to 4-16 hours.[19]
-
DNA Template Removal (Optional but Recommended) : Add 2 µl of DNase I (RNase-free) to the reaction mixture and incubate for 15 minutes at 37°C.[19]
-
Purification : Purify the synthesized RNA using a spin column-based kit or another preferred method like LiCl precipitation to remove the enzyme, salts, and unincorporated nucleotides.
-
Quantification : Determine the concentration of the purified RNA using a spectrophotometer (A260).
Solid-Phase Chemical Synthesis
Solid-phase chemical synthesis, based on phosphoramidite (B1245037) chemistry, is the standard method for producing short RNA oligonucleotides.[20] The process involves the sequential, cyclic addition of individual nucleotide monomers to a growing chain that is attached to a solid support.[8]
Chemical Synthesis Yield Analysis
The overall yield in solid-phase synthesis is a product of the coupling efficiency at each step. Even a small decrease in per-cycle efficiency leads to a dramatic drop in the final yield of the full-length product, especially for longer oligonucleotides. This cumulative yield loss is a major limitation of the chemistry.[8][10]
The theoretical maximum yield can be calculated as: Overall Yield = (Average Coupling Efficiency) ^ (Number of Couplings) .[10]
Table 2: Theoretical Yield of Full-Length RNA vs. Coupling Efficiency and Length
| RNA Length (Couplings) | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.0% Coupling Efficiency |
| 20-mer (19) | 90.9% | 82.6% | 68.1% |
| 30-mer (29) | 86.5% | 74.7% | 55.7% |
| 50-mer (49) | 78.2% | 61.1% | 37.2% |
| 76-mer (75) | 68.7% | 47.1% | 22.1% |
| 101-mer (100) | 60.6% | 36.6% | 13.3% |
As the table demonstrates, synthesizing a 101-mer guide RNA with a 98% coupling efficiency results in a theoretical yield of only 13.3% full-length product, with the remainder being shorter failure sequences that must be purified away.[10] This makes the chemical synthesis of long RNAs impractical and inefficient.[8]
Visualizing the Chemical Synthesis Workflow
The following diagram illustrates the cyclic nature of solid-phase RNA synthesis.
Solid-Phase Synthesis Experimental Protocol (Overview)
The synthesis is typically performed on an automated synthesizer.[8] The process for each addition cycle consists of four main steps:
-
Detritylation : The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by removing the dimethoxytrityl (DMT) group, preparing it for the next coupling step.[8]
-
Coupling : The next protected phosphoramidite monomer is activated and added to the reaction, forming a new phosphite (B83602) triester linkage with the deprotected 5'-hydroxyl group. This step is crucial for yield, and coupling times for RNA are longer than for DNA due to steric hindrance.[20]
-
Capping : Any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked (acetylated) to prevent them from participating in subsequent cycles. This minimizes the formation of deletion-mutant sequences (n-1).[8]
-
Oxidation : The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.[8]
After the final nucleotide is added, the full-length RNA is cleaved from the solid support, and all remaining protecting groups are removed. The crude product, containing the target RNA and failure sequences, then undergoes rigorous purification, typically by HPLC or PAGE.[6]
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. An Update on Self-Amplifying mRNA Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T7 High Yield RNA Transcription kit – Tinzyme [tinzyme.com]
- 14. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HighYield T7 RNA Synthesis Kit, Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 16. vazymeglobal.com [vazymeglobal.com]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA [spiral.imperial.ac.uk]
- 19. neb.com [neb.com]
- 20. atdbio.com [atdbio.com]
A Researcher's Guide to Silyl Ether Protecting Groups: A Cost-Benefit Analysis of TBDMS vs. Alternatives
In the landscape of modern organic synthesis, the judicious selection of protecting groups is a critical determinant of success, particularly in the intricate assembly of complex molecules. Among the arsenal (B13267) of protective strategies for hydroxyl groups, silyl (B83357) ethers stand out for their versatility, ease of installation, and tunable stability. This guide provides a comprehensive cost-benefit analysis of the widely used tert-butyldimethylsilyl (TBDMS) group against other common silyl ethers, namely trimethylsilyl (B98337) (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). This objective comparison, supported by experimental data, is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The selection of an appropriate silyl protecting group hinges on a delicate balance between its stability towards various reaction conditions and the ease of its removal. A protecting group that is too labile may not survive a multi-step synthesis, while one that is overly robust may require harsh deprotection conditions that compromise the integrity of the target molecule. Furthermore, the steric bulk of the silyl group plays a crucial role in the selective protection of different hydroxyl groups within the same molecule.
Comparative Analysis of Silyl Ether Protecting Groups
The relative stability of common silyl ethers is a cornerstone of their strategic application. The general order of stability is dictated by the steric hindrance around the silicon atom, which shields the Si-O bond from nucleophilic or acidic attack.
Relative Stability in Acidic Media: The stability of silyl ethers in acidic conditions increases significantly with the steric bulk of the substituents on the silicon atom. The established order of resistance to acid-catalyzed hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS [1]
Quantitative comparisons reveal the dramatic differences in their stability. For instance, TBDMS is approximately 20,000 times more stable than TMS to acidic hydrolysis.[1] This trend underscores the utility of bulkier silyl groups in synthetic routes that involve acidic reaction steps.
Relative Stability in Basic Media: In basic media, the stability trend is slightly altered, with TBDMS and TBDPS exhibiting similar stability: TMS < TES < TBDMS ≈ TBDPS < TIPS
This nuanced difference in stability under acidic versus basic conditions provides a powerful tool for orthogonal protection strategies, allowing for the selective deprotection of one silyl ether in the presence of another.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes the key performance indicators for each silyl protecting group. The cost is presented as a relative factor, with the least expensive silylating agent (TMSCl) as the baseline.
| Protecting Group | Silylating Agent | Relative Cost Factor (approx.) | Steric Bulk | Relative Stability to Acid | Typical Protection Conditions | Typical Deprotection Conditions | Typical Yields (Protection/Deprotection) |
| TMS | TMSCl | 1x | Small | 1 | Base (e.g., Et3N, Pyridine), CH2Cl2, 0°C to RT, <1 hr | Mild acid (e.g., AcOH), K2CO3/MeOH, Silica (B1680970) gel | >95% / >90% |
| TES | TESCl | ~5-10x | Medium | 64 | Base (e.g., Imidazole (B134444), Pyridine), DMF or CH2Cl2, 0°C to RT, 0.5-12 hr[2] | Mild acid (e.g., Formic acid), TBAF[3][4] | 85-99% / 72-100%[2] |
| TBDMS/TBS | TBDMSCl | ~10-20x | Large | 20,000 | Imidazole, DMF, RT, 1-17 hr[5] | TBAF, HF-Pyridine, Strong acid[5][6] | >90% / >90%[5][6] |
| TIPS | TIPSCl | ~20-50x | Very Large | 700,000 | Imidazole, DMF, RT, 16-25 hr[7] | TBAF, HF, Strong acid[7] | 95-100% / 81-100%[7] |
| TBDPS | TBDPSCl | ~50-100x | Very Large | 5,000,000 | Imidazole, DMF, RT, 1-8 hr | TBAF, Harsh acidic conditions | >95% / High |
Note: Relative cost is an estimation based on general market prices for research-grade chemicals and can vary between suppliers and purity grades. Reaction times and yields are substrate-dependent.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection of a primary alcohol with TBDMSCl and a general method for its deprotection.
Protocol 1: Protection of a Primary Hydroxyl Group with tert-Butyldimethylsilyl Chloride (TBDMSCl)
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at room temperature, add imidazole.
-
Stir the mixture until the imidazole has dissolved.
-
Add TBDMSCl portion-wise to the solution.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 17 hours depending on the substrate.[5]
-
Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected alcohol. Typical yields are greater than 90%.[5]
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, as a 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC. Deprotection is typically complete within 1 to 4 hours.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol. Typical yields are greater than 90%.[6]
Mandatory Visualization
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The choice of a silyl protecting group is a strategic decision with significant implications for the efficiency and success of a synthetic route. TBDMS offers a robust and versatile option with a good balance of stability and ease of removal, making it a workhorse in organic synthesis. However, for reactions requiring very mild deprotection or for the protection of highly hindered alcohols, less sterically demanding groups like TMS and TES may be more suitable. Conversely, when exceptional stability is paramount to withstand harsh reaction conditions, the bulkier and more expensive TIPS and TBDPS groups are the protecting groups of choice. By carefully considering the cost-benefit trade-offs in terms of reagent cost, stability, and reaction conditions, researchers can optimize their protecting group strategy to achieve their synthetic goals with precision and efficiency.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
A Comparative Guide to RNA Synthesis: 5'-O-DMT-2'-O-TBDMS-Bz-rC and Its Alternatives
For researchers, scientists, and professionals in drug development, the efficient and high-fidelity synthesis of RNA oligonucleotides is paramount. The choice of protecting groups for the 2'-hydroxyl function of ribonucleosides is a critical factor that significantly influences coupling efficiency, deprotection conditions, and the overall yield and purity of the final RNA product. This guide provides an objective comparison of the widely used 5'-O-DMT-2'-O-TBDMS-Bz-rC phosphoramidite (B1245037) with two prominent alternatives: 2'-O-TOM and 2'-O-ACE protecting groups, supported by experimental data and detailed protocols.
The solid-phase phosphoramidite method remains the gold standard for the chemical synthesis of RNA. This process involves the sequential addition of ribonucleoside phosphoramidites to a growing chain on a solid support. A key challenge in RNA synthesis is the protection of the 2'-hydroxyl group to prevent undesired side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages. The tert-butyldimethylsilyl (TBDMS) group has been a workhorse in this field, but newer protecting groups like triisopropylsilyloxymethyl (TOM) and bis(2-acetoxyethoxy)methyl ether (ACE) have emerged, offering distinct advantages.
Performance Comparison of 2'-O-Protecting Groups
The selection of a 2'-O-protecting group directly impacts the efficiency of the coupling reaction and the overall success of the RNA synthesis, particularly for long oligonucleotides. Below is a summary of key performance indicators for TBDMS, TOM, and ACE chemistries.
| Parameter | 5'-O-DMT-2'-O-TBDMS | 5'-O-DMT-2'-O-TOM | 5'-Silyl-2'-O-ACE |
| Average Coupling Efficiency | ~98.7% for a 20-mer[1] | ~98.9% for a 20-mer[1] | >99%[2] |
| Crude Purity (extrapolated for 100-mer) | ~27%[1] | ~33%[1] | High, suitable for >100-mers[2] |
| Coupling Time | Longer (e.g., up to 6 minutes)[3] | Shorter than TBDMS[3] | Fast[2] |
| Deprotection Conditions | Basic (e.g., AMA), followed by fluoride (B91410) treatment (e.g., TEA·3HF) | Basic (e.g., AMA), followed by fluoride treatment (e.g., TBAF)[3] | Mildly acidic (pH 3.8)[2] |
| Key Advantages | Well-established chemistry | Higher coupling efficiency than TBDMS, reduced steric hindrance, no 2'-3' migration[3][4] | Very high coupling efficiency, fast coupling, mild aqueous deprotection, suitable for long RNA synthesis[2] |
| Key Disadvantages | Steric hindrance can lower coupling efficiency, potential for 2'-3' migration under basic conditions[1][4] | Requires fluoride for deprotection | Requires a different 5'-protecting group (silyl ether) and modified synthesizer protocols[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful RNA synthesis. The following sections outline representative experimental protocols for solid-phase RNA synthesis using TBDMS, TOM, and ACE protecting groups.
Protocol 1: RNA Synthesis using this compound Phosphoramidite
This protocol is a standard procedure for automated solid-phase RNA synthesis.
1. Synthesis Cycle:
-
Detritylation: Removal of the 5'-DMT group is achieved by treating the solid support with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Coupling: The this compound phosphoramidite (typically 0.1 M in anhydrous acetonitrile) is activated with an activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile) and coupled to the free 5'-hydroxyl of the growing RNA chain. The coupling time is typically around 6 minutes.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.
2. Cleavage and Deprotection:
-
Cleavage from support and base/phosphate deprotection: The solid support is treated with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at 65°C for 10-30 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
2'-O-TBDMS group removal: The dried oligonucleotide is redissolved in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO and heated at 65°C for approximately 2.5 hours.[5]
3. Purification: The crude RNA is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: RNA Synthesis using 2'-O-TOM Protected Phosphoramidites
This protocol is similar to the TBDMS method but often employs shorter coupling times.
1. Synthesis Cycle:
-
Detritylation, Capping, and Oxidation: These steps are generally identical to the TBDMS protocol.
-
Coupling: The 2'-O-TOM protected phosphoramidite is activated (e.g., with ETT or BTT) and coupled to the growing RNA chain. Due to reduced steric hindrance, the coupling time can often be shorter than with TBDMS phosphoramidites.[3][6]
2. Cleavage and Deprotection:
-
Cleavage and base/phosphate deprotection: Similar to the TBDMS protocol, AMA is commonly used (e.g., 10 minutes at 65°C).[6]
-
2'-O-TOM group removal: The silyl (B83357) group is removed by treatment with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.[3]
3. Purification: The purification methods are the same as for TBDMS-synthesized RNA.
Protocol 3: RNA Synthesis using 2'-O-ACE Chemistry
This protocol involves a different protecting group strategy, requiring modifications to the standard synthesis cycle.
1. Synthesis Cycle:
-
5'-Deprotection: The 5'-silyl ether protecting group is removed using a fluoride source under neutral conditions.
-
Coupling: The 2'-O-ACE phosphoramidite is coupled to the growing chain. This chemistry is known for its fast coupling rates.[2]
-
Capping and Oxidation: These steps are similar to the other methods.
2. Cleavage and Deprotection:
-
Cleavage and initial deprotection: The oligonucleotide is cleaved from the support, and the phosphate and base protecting groups are removed using aqueous N-methylamine.[2] This treatment also deacylates the ACE group, making it labile to acid.
-
2'-O-ACE group removal: The 2'-protecting groups are removed under mild acidic conditions (e.g., pH 3.8 at 60°C for 30 minutes) in an aqueous buffer.[2]
3. Purification: A key advantage of the ACE chemistry is that the RNA can be purified with the 2'-protecting groups still attached, which makes the RNA resistant to RNase degradation.[3]
Visualizing the Workflow
To better understand the process of solid-phase RNA synthesis, the following diagrams illustrate the general workflow and the chemical structures of the key phosphoramidites.
Caption: General workflow of solid-phase RNA synthesis.
Caption: Structures of phosphoramidites with different 2'-O-protecting groups.
Conclusion
The choice of the 2'-hydroxyl protecting group is a critical decision in the chemical synthesis of RNA. While the traditional 5'-O-DMT-2'-O-TBDMS chemistry is well-established, it can present challenges in terms of coupling efficiency, especially for longer RNA strands, and the potential for side reactions during deprotection.
The 2'-O-TOM protecting group offers a notable improvement with higher coupling efficiencies due to reduced steric hindrance and the absence of 2'-3' migration, making it a strong candidate for the synthesis of moderately long oligonucleotides.
For the synthesis of very long and complex RNA molecules, the 2'-O-ACE chemistry stands out with its superior coupling efficiency, rapid reaction times, and mild deprotection conditions. The ability to purify the RNA with the 2'-protecting groups intact is a significant advantage for ensuring the integrity of the final product.
Ultimately, the optimal choice of protecting group will depend on the specific requirements of the RNA sequence to be synthesized, including its length, complexity, and the desired final purity, as well as the available instrumentation and expertise. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. glenresearch.com [glenresearch.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
Safety Operating Guide
Navigating the Safe Disposal of 5'-O-DMT-2'-O-TBDMS-Bz-rC: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of complex chemical compounds like 5'-O-DMT-2'-O-TBDMS-Bz-rC, a modified ribonucleoside, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring compliance with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Disposal Strategy Overview
The recommended disposal strategy for this compound involves a two-pronged approach: chemical inactivation of the reactive protecting groups followed by disposal as hazardous waste. This method mitigates the reactivity of the compound, rendering it safer for collection and final disposal by a certified hazardous waste management service. The key functional groups to be addressed are the dimethoxytrityl (DMT), tert-butyldimethylsilyl (TBDMS), and benzoyl (Bz) protecting groups.
Experimental Protocol for Chemical Inactivation and Disposal
This protocol is designed for small quantities of this compound typically found in a research laboratory setting.
Materials:
-
Waste this compound (solid or in solution)
-
Suitable solvent (e.g., Acetonitrile (B52724) or Tetrahydrofuran (THF))
-
Aqueous acid solution (e.g., 80% acetic acid or a mildly acidic buffer)[1][2]
-
Aqueous base solution (e.g., 10% sodium hydroxide)[3]
-
Appropriately labeled hazardous waste containers
-
Standard laboratory glassware
-
Stir plate and stir bar
Procedure:
-
Dissolution:
-
If the waste is in solid form, dissolve it in a minimal amount of a compatible solvent such as acetonitrile or THF.
-
If the waste is already in an organic solvent, proceed to the next step.
-
-
DMT Group Removal (Detritylation):
-
In a well-ventilated fume hood, slowly add an aqueous acid solution, such as 80% acetic acid, to the solution containing the compound.[2] A color change to orange is indicative of the formation of the dimethoxytrityl cation.
-
Stir the mixture at room temperature for approximately 30-60 minutes to ensure complete removal of the DMT group.[2]
-
-
Benzoyl and TBDMS Group Hydrolysis:
-
Carefully neutralize the acidic solution by the slow addition of a 10% sodium hydroxide (B78521) solution. Continue adding the basic solution until the pH is distinctly basic (pH > 12). This will facilitate the hydrolysis of the benzoyl ester and the cleavage of the TBDMS ether.
-
Allow the mixture to stir for several hours (e.g., 4-24 hours) at room temperature to ensure complete hydrolysis.[3]
-
-
Waste Collection:
-
Once the reaction is complete, the resulting aqueous mixture, containing the deprotected nucleoside and the byproducts of the protecting groups (dimethoxytritanol, tert-butyldimethylsilanol, and benzoate), should be transferred to a properly labeled hazardous waste container for aqueous/organic chemical waste.
-
The container must be clearly labeled as "Hazardous Waste" and include a full description of the contents.
-
-
Final Disposal:
-
The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]
-
Quantitative Data Summary
For quick reference, the following table summarizes key parameters for the disposal protocol.
| Parameter | Value/Recommendation | Rationale |
| PPE | Safety goggles, lab coat, chemical-resistant gloves | Protects against skin and eye contact with hazardous chemicals. |
| Work Area | Certified Chemical Fume Hood | Prevents inhalation of potentially harmful dust, vapors, or aerosols. |
| Detritylation Agent | 80% Acetic Acid | Effectively cleaves the acid-labile DMT group.[2] |
| Hydrolysis Agent | 10% Sodium Hydroxide | Facilitates the cleavage of the benzoyl and TBDMS groups.[3] |
| Reaction Time | 30-60 min (acidic), 4-24 hrs (basic) | Ensures complete deprotection of the respective functional groups.[2][3] |
| Final Waste Category | Hazardous Chemical Waste | The resulting mixture contains organic and aqueous waste that must be managed by regulations. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound. All laboratory personnel must adhere to their institution's specific waste disposal policies and consult with their Environmental Health and Safety department for any questions or clarification. All procedures involving hazardous chemicals should be performed by trained personnel.
References
Essential Safety and Logistical Information for Handling 5'-O-DMT-2'-O-TBDMS-Bz-rC
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a modified nucleoside utilized in the synthesis of DNA and RNA.[1][2][3] Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.
Hazard Identification and Classification
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| Skin corrosion/irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical line of defense against exposure to hazardous chemicals.[5] The following PPE is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects mucous membranes from splashes and airborne particles.[5] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents dermal contact and skin irritation.[6] Consider double-gloving for added protection. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | To be used in a certified chemical fume hood. If handling large quantities of powder outside of a fume hood, a respirator may be required based on a risk assessment. | Minimizes inhalation of the powdered compound, which can cause respiratory irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for safely handling this compound from receipt to use in synthesis.
Storage Conditions:
Workflow for Handling this compound
Experimental Protocol: Incorporation into an Oligonucleotide
This compound is a building block (phosphoramidite precursor) for solid-phase RNA synthesis.[8] The following is a generalized protocol for its use.
-
Preparation: The protected nucleoside is first converted to its phosphoramidite (B1245037) derivative. This is a specialized synthetic step requiring anhydrous conditions.
-
Solid-Phase Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT group of the nucleoside attached to the solid support is removed with an acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group.[9][10]
-
Coupling: The prepared this compound phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, typically using aqueous ammonia.[10]
-
The benzoyl (Bz) protecting group on the cytosine base and the cyanoethyl groups on the phosphates are removed by heating in aqueous ammonia/ethanol.[8]
-
The 2'-TBDMS silyl (B83357) group is removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF).[8]
-
-
Purification: The final oligonucleotide product is purified, often by HPLC.[4]
Disposal Plan
Proper disposal of hazardous waste is essential to prevent environmental contamination and ensure laboratory safety. All waste generated from handling this compound must be treated as hazardous.[11][12]
Waste Segregation and Disposal Workflow
Disposal Procedures:
-
Solid Waste:
-
Includes contaminated gloves, weighing paper, pipette tips, and any unused powdered reagent.
-
Collect in a designated, clearly labeled hazardous solid waste container.[13]
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste:
-
Segregate into halogenated and non-halogenated solvent waste streams.
-
Collect in separate, compatible, and clearly labeled hazardous liquid waste containers.[11]
-
Do not overfill containers; leave at least 10% headspace.[14]
-
Given the benzoyl group, waste may be basic after deprotection steps. Neutralize to a pH between 5.5 and 10.5 only if your institution's waste management plan permits it and it does not contain other hazardous materials.[12] Otherwise, dispose of it as corrosive waste.
-
-
Empty Containers:
-
The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[15] Subsequent rinses may also need to be collected depending on local regulations.
-
After rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines.
-
Always adhere to your institution's specific hazardous waste disposal procedures and local regulations.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. atdbio.com [atdbio.com]
- 9. atdbio.com [atdbio.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
- 12. acs.org [acs.org]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. ethz.ch [ethz.ch]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
